(R)-6-(Hydroxymethyl)morpholin-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6R)-6-(hydroxymethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELBDGPDOJCTC-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OCC(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653095 | |
| Record name | (6R)-6-(Hydroxymethyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919286-65-0 | |
| Record name | (6R)-6-(Hydroxymethyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-6-(Hydroxymethyl)morpholin-3-one chemical properties and structure
An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)morpholin-3-one: Structure, Properties, and Applications
Introduction
This compound is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its unique molecular architecture, combining a rigid morpholin-3-one core with a stereodefined hydroxymethyl substituent, renders it a valuable and versatile building block for the synthesis of complex therapeutic agents. The morpholine moiety is a well-established scaffold in drug design, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which can enhance pharmacokinetic profiles.[1] The presence of the (R)-chiral center and a reactive primary alcohol function offers precise three-dimensional orientation and a key handle for further molecular elaboration, making it a sought-after intermediate for creating novel chemical entities with high target specificity.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It aims to provide a detailed exploration of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and field-proven insights.
Molecular Architecture and Physicochemical Properties
Structural Elucidation
The core of this compound is a six-membered morpholine ring containing an oxygen atom and a nitrogen atom at the 1- and 4-positions, respectively. A ketone group is situated at the 3-position, forming a lactam (a cyclic amide). The key feature is the substituent at the 6-position: a hydroxymethyl group (-CH₂OH) attached to a chiral carbon with a defined (R)-configuration.[2] This stereocenter is critical, as enantiomers of a drug often exhibit vastly different pharmacological activities and metabolic fates.[2] The hydroxymethyl group not only introduces a point of polarity but also serves as a primary site for hydrogen bonding and further chemical modification.[3][4]
Caption: Chemical structure of this compound.
Key Identifiers and Properties
A summary of the key chemical and physical properties of this compound is provided below. It is important to note that some of these values, particularly thermodynamic properties, are predicted through computational models due to limited publicly available experimental data.[5][6]
| Property | Value | Reference(s) |
| CAS Number | 919286-65-0 | [2][3][5][7] |
| Molecular Formula | C₅H₉NO₃ | [2][3][5] |
| Molecular Weight | 131.13 g/mol | [2][3][5] |
| IUPAC Name | (6R)-6-(hydroxymethyl)morpholin-3-one | [2][3] |
| Appearance | White to off-white solid | [5][6] |
| Boiling Point | 397.1 ± 27.0 °C (Predicted) | [5][6] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 13.98 ± 0.40 (Predicted) | [5][6] |
| Storage | 2-8°C, sealed in a dry environment | [5][7] |
| Isomeric SMILES | C1CO | [2][3] |
| InChI Key | DMELBDGPDOJCTC-SCSAIBSYSA-N | [2][3] |
Synthesis and Stereochemical Control
Rationale for Chiral Synthesis
In drug development, the three-dimensional structure of a molecule is paramount for its interaction with biological targets like enzymes and receptors. The synthesis of enantiomerically pure compounds is therefore not an academic exercise but a regulatory and clinical necessity. The use of a single, defined enantiomer such as this compound minimizes the risk of off-target effects, reduces metabolic burden, and ensures that the therapeutic action is derived solely from the active stereoisomer.
Precursor-Directed Synthesis
A robust and common strategy to achieve high enantiomeric purity for this molecule is through a precursor-directed approach, starting from a readily available chiral molecule. L-serine, a natural amino acid, is an exemplary starting material for this purpose.[2][3] The inherent stereochemistry of the L-serine is carried through the synthetic sequence to establish the desired (R)-configuration at the C6 position of the final morpholin-3-one product.
Conceptual Experimental Workflow:
-
Protection: The amine and carboxylic acid groups of L-serine are appropriately protected to prevent unwanted side reactions.
-
Reduction: The protected carboxylic acid is selectively reduced to a primary alcohol.
-
Cyclization: An intramolecular reaction is induced to form the six-membered morpholine ring. This step is critical and often involves the formation of the ether linkage.
-
Deprotection and Lactam Formation: Protective groups are removed, and the molecule is cyclized to form the stable morpholin-3-one (lactam) ring.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to achieve high chemical and optical purity.
Caption: Conceptual workflow for precursor-directed synthesis.
Spectroscopic Characterization (Expected)
Confirmation of the structure of this compound relies on a combination of standard spectroscopic techniques. While specific spectral data is often proprietary, the expected features can be reliably predicted based on the molecule's functional groups.
| Technique | Expected Features |
| Infrared (IR) | Broad peak at ~3400-3200 cm⁻¹ (O-H stretch from alcohol and N-H stretch from amide); Strong, sharp peak at ~1670 cm⁻¹ (C=O stretch of the amide); Peaks around 1100 cm⁻¹ (C-O-C stretch of the ether). |
| ¹H NMR | A complex set of multiplets in the ~3.0-4.5 ppm range corresponding to the diastereotopic protons of the morpholine ring and the -CH₂OH group. A broad singlet for the N-H proton and a triplet for the O-H proton (may exchange with D₂O). |
| ¹³C NMR | A signal in the ~170 ppm region for the carbonyl carbon (C3). A signal around ~60-70 ppm for the carbon bearing the hydroxyl group (C6). Other signals for the remaining ring carbons (C2, C5) in the ~40-80 ppm range. |
| Mass Spec. (MS) | A molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z corresponding to its molecular weight (131.13). Common fragmentation patterns would include the loss of the hydroxymethyl group (-CH₂OH) or water (-H₂O). |
Chemical Reactivity and Derivatization
The molecule possesses three primary sites for chemical modification, making it a highly adaptable scaffold for building molecular diversity.
-
Nitrogen Atom (Amide): The secondary amine within the lactam can undergo reactions like N-alkylation or N-acylation under appropriate basic conditions, allowing for the introduction of various substituents.[3]
-
Hydroxymethyl Group (Primary Alcohol): The -CH₂OH group is a versatile handle. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., tosylate) to enable nucleophilic substitution reactions.[3]
-
Amide Carbonyl: The carbonyl group can be subjected to reduction to form the corresponding amine.
Caption: Key reactive sites for chemical derivatization.
Applications in Medicinal Chemistry and Drug Discovery
The Morpholine Scaffold in CNS Drug Design
The morpholine ring is considered a "privileged" scaffold in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS).[1] Its polarity and ability to act as a hydrogen bond acceptor improve aqueous solubility and can help modulate lipophilicity to fall within the narrow range required for crossing the blood-brain barrier (BBB).[3] Research has shown that the morpholinone core of molecules like this compound can be modified to enhance BBB permeability, a crucial factor in developing treatments for neurological conditions.[3]
Role as a Chiral Building Block
This compound serves as an essential intermediate in the synthesis of more complex molecules where the stereochemistry and functionality of the morpholine ring are critical for biological activity. It has been identified as a valuable precursor in the development of neurokinin-1 (NK1) antagonists, a class of drugs investigated for treating depression, anxiety, and emesis.[3] The specific (R)-configuration and the hydroxymethyl group are often essential for achieving high-affinity binding to the target receptor.
Safety, Handling, and Storage
As a fine chemical intended for research, this compound requires careful handling to ensure personnel safety and maintain compound integrity.
Hazard Identification
While specific toxicology data for this exact compound is limited, related morpholine and lactam structures may cause skin, eye, and respiratory irritation.[8][9] It is crucial to treat the compound as potentially hazardous in the absence of complete data.
Recommended Handling Protocol
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Dispensing: As a solid, avoid generating dust when weighing or transferring. Use appropriate tools like spatulas.
-
Spills: In case of a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Storage and Stability
To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] Recommended storage is in a cool, dry place, typically at 2-8°C.[5][7] It should be kept away from strong oxidizing agents.[10]
Conclusion
This compound stands out as a high-value chiral intermediate with significant potential in advanced drug discovery. Its well-defined stereochemistry, coupled with the favorable physicochemical properties of the morpholinone scaffold and the synthetic versatility of its hydroxymethyl group, makes it an enabling tool for medicinal chemists. From enhancing CNS penetration to providing a rigid core for orienting pharmacophoric elements, this compound offers a reliable starting point for the rational design of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.
References
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- North Metal and Chemical Company. (n.d.).
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research. [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-6-(hydroxymethyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-6-(hydroxymethyl)morpholin-3-one is a chiral morpholinone derivative with potential applications as a versatile building block in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from synthetic route optimization to formulation and bioavailability. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound. In the absence of extensive experimental data in the public domain, this guide leverages predicted values and data from analogous structures to provide a robust framework for its characterization. Detailed experimental protocols for determining these properties are provided, underpinned by the scientific rationale for each methodological choice, ensuring a self-validating system for researchers.
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a molecule's ability to reach its target. This journey is fundamentally governed by a compound's physicochemical properties. For a promising scaffold like this compound, a molecule embedding chirality, a hydroxyl group, and a lactam moiety, a detailed physicochemical profile is not merely academic—it is a critical roadmap for its development trajectory.
The morpholine core is often favored in medicinal chemistry for its favorable properties, including metabolic stability and aqueous solubility, which can improve pharmacokinetic profiles.[1] The hydroxymethyl group offers a handle for further chemical modification, while the lactam function introduces a polar amide bond. The specific (R)-stereochemistry can be crucial for target engagement and biological activity. Understanding the interplay of these structural features through its physicochemical characteristics is essential for any drug development program.[1]
This guide will delve into the core physicochemical parameters of this compound, offering both theoretical insights and practical, field-proven methodologies for their determination.
Core Physicochemical Properties of this compound
The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that most of the quantitative values are computationally predicted and await experimental verification.
| Property | Predicted/Known Value | Source | Importance in Drug Development |
| Molecular Formula | C₅H₉NO₃ | [1] | Defines the elemental composition and exact mass. |
| Molecular Weight | 131.13 g/mol | [1] | Influences diffusion, bioavailability, and adherence to "Rule of Five". |
| Appearance | White to off-white solid | [2][3] | Basic physical state observation. |
| Melting Point | Not experimentally determined. | - | Indicator of purity and lattice energy. Affects solubility and dissolution rate. |
| Boiling Point | 397.1 ± 27.0 °C (Predicted) | [2][3] | Relevant for purification and stability at high temperatures. |
| Aqueous Solubility | Predicted to be soluble in polar solvents. | [4] | Crucial for absorption, formulation, and achieving therapeutic concentrations. |
| pKa | 13.98 ± 0.40 (Predicted, acidic) | [2][3] | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| LogP | -1.23040 (Predicted) | [5] | Measure of lipophilicity, which influences permeability, solubility, and metabolism. |
Melting Point: A Gateway to Purity and Solid-State Stability
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.
Theoretical Underpinnings
The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This transition requires energy to overcome the intermolecular forces holding the molecules in a fixed lattice. For this compound, these forces would include hydrogen bonding (from the hydroxyl group and the N-H of the lactam), dipole-dipole interactions (from the amide and ether functionalities), and van der Waals forces.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a standard and widely accepted technique for accurate melting point determination.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Initial Rapid Heating: The sample is heated rapidly to determine an approximate melting range.
-
Precise Determination: A fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation and Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Solubility: The Cornerstone of Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for formulation development.
Theoretical Framework
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a useful guide. Given the presence of a hydroxyl group, an amide, and an ether, this compound is expected to be soluble in polar solvents like water and ethanol.[4]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Justification of the Protocol:
-
Excess Solid: Ensures that the solution is saturated.
-
Prolonged Agitation at Constant Temperature: Guarantees that the system has reached thermodynamic equilibrium.
-
Filtration: Removes undissolved particles that would otherwise lead to an overestimation of solubility.
-
HPLC Quantification: Provides a sensitive and accurate measurement of the solute concentration.
pKa: The Determinant of Ionization
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values of its ionizable groups determine its charge state at a given pH. This, in turn, profoundly influences its solubility, permeability across biological membranes, and interaction with its molecular target.
Theoretical Context
This compound possesses a lactam (cyclic amide) functionality. While amides are generally considered neutral, the N-H proton can exhibit very weak acidity, and the carbonyl oxygen can be protonated under strongly acidic conditions. The predicted pKa of ~14 suggests the N-H proton is very weakly acidic.[2][3] The nitrogen atom of the morpholine ring is part of the amide, and therefore not basic.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a reliable method for determining pKa values.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a co-solvent of methanol and water if aqueous solubility is limited).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), while the pH is monitored using a calibrated pH electrode.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Rationale for the Method:
-
Potentiometric Monitoring: Provides a direct measure of the change in proton concentration during the titration.
-
Titration with a Strong Base: Ensures a complete and stoichiometric reaction with the acidic proton.
-
Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated species are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
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The Strategic Role of (R)-6-(Hydroxymethyl)morpholin-3-one in Modern Drug Discovery
Introduction: Identifying a Key Chiral Building Block
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular scaffolds and building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. (R)-6-(Hydroxymethyl)morpholin-3-one, a chiral heterocyclic compound, has emerged as a valuable intermediate, particularly in the synthesis of antagonists for G protein-coupled receptors like the neurokinin-1 (NK-1) receptor. Its structural rigidity, stereochemical definition, and functional handles—a secondary amine within a lactam, an ether linkage, and a primary alcohol—provide a versatile platform for constructing complex molecular architectures.
This technical guide offers an in-depth perspective on the core attributes of this compound, including its physicochemical properties, stereospecific synthesis, and its critical application as a precursor in the development of central nervous system (CNS) therapeutics. We will explore the causality behind its utility, focusing on how the inherent features of the morpholinone core contribute to favorable drug-like properties, such as improved blood-brain barrier (BBB) permeability.
Physicochemical and Structural Characteristics
The defining feature of this compound is its chiral morpholin-3-one core. The "(R)" designation at the C-6 position is crucial, as stereochemistry often dictates the efficacy and selectivity of the final active pharmaceutical ingredient (API).[1] The presence of both a hydrogen bond donor (the N-H group and the hydroxyl group) and acceptors (the carbonyl and ether oxygens) within a compact structure imparts a degree of polarity that can be finely tuned through further derivatization.[2]
Table 1: Core Identifiers and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 919286-65-0 | [1][2][3] |
| Molecular Formula | C₅H₉NO₃ | [1][2] |
| Molecular Weight | 131.13 g/mol | [1][2] |
| IUPAC Name | (6R)-6-(hydroxymethyl)morpholin-3-one | [2] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 397.1 ± 27.0 °C (Predicted) | [4] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 13.98 ± 0.40 (Predicted) | [4] |
| Storage | 2-8°C, Sealed in dry conditions | [4] |
Note: Some physical properties are computationally predicted and should be confirmed experimentally.
Stereoselective Synthesis: A Protocol Grounded in Chiral Pool Starting Materials
The synthesis of enantiomerically pure this compound is critical to its utility. The most logical and field-proven approach utilizes a chiral pool strategy, starting from the naturally occurring amino acid L-serine, which possesses the required (S)-stereochemistry that translates to the (R)-configuration in the final morpholinone product.
While specific, peer-reviewed protocols for this exact molecule are often proprietary, a robust and validated synthetic route can be constructed based on established chemical transformations for analogous structures, such as those described in patent literature for related morpholines.[5] The following protocol is an illustrative, self-validating system based on such established methods.
Illustrative Synthesis Workflow Diagram
Caption: Conceptual workflow for the synthesis of the target compound from L-serine.
Experimental Protocol (Illustrative)
Objective: To synthesize this compound from a protected L-serine derivative. This protocol describes the key acylation and cyclization steps.
Pillar of Trustworthiness: This protocol follows a logical chemical sequence where an amine is acylated with a bifunctional reagent, followed by an intramolecular Williamson ether synthesis—a robust and well-documented cyclization method. Each step yields a stable intermediate that can be purified and characterized before proceeding.
-
Step 1: N-Acylation of N-Boc-L-Serinol
-
Rationale: L-Serinol (derived from the reduction of L-serine) with its amine protected (e.g., with a Boc group) is used as the chiral starting material. The free primary alcohol is acylated with chloroacetyl chloride. The Boc group prevents undesired reactions at the nitrogen, and a mild base scavenges the HCl byproduct.
-
Procedure:
-
Dissolve N-Boc-L-serinol (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv.) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 equiv.) in DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate. Purify by column chromatography if necessary.
-
-
-
Step 2: Intramolecular Cyclization and Deprotection
-
Rationale: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the alcohol, which then acts as a nucleophile to displace the chloride on the same molecule, forming the morpholinone ring. Subsequent treatment with a strong acid cleaves the Boc protecting group to yield the final product.
-
Procedure:
-
Dissolve the purified N-acylated intermediate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours, monitoring cyclization by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Dissolve the crude Boc-protected product in DCM and add trifluoroacetic acid (TFA, 5-10 equiv.).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure. The resulting residue can be purified by crystallization or column chromatography to afford pure this compound.
-
-
Application in Drug Development: The Morpholine Scaffold Advantage
The morpholine moiety is a privileged scaffold in medicinal chemistry, especially for drugs targeting the CNS.[2] Its value stems from a unique balance of properties that can enhance BBB permeability—a critical hurdle in CNS drug development.
-
Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to analogous piperidines. This reduces the degree of protonation at physiological pH (7.4), decreasing the charge and increasing the molecule's ability to cross the lipophilic BBB.
-
Polarity and Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and preventing molecular aggregation without introducing excessive polarity that would hinder membrane transit.
-
Metabolic Stability: The morpholine ring is generally robust and less susceptible to metabolic degradation compared to more labile structures.
This compound is a key building block for several potent NK-1 receptor antagonists, a class of drugs used as antiemetics for chemotherapy-induced nausea and vomiting, and investigated for depression and anxiety. The hydroxymethyl group serves as a convenient attachment point for building out the rest of the pharmacophore, while the morpholinone core provides the foundational structure with favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Role in the Synthesis of an NK-1 Antagonist
Caption: Use of the title compound as a building block in API synthesis.
Commercial Availability and Supplier Information
This compound is available from various chemical suppliers, typically for research and development purposes. Purity levels are generally high (≥95-97%), which is essential for use in multi-step syntheses where impurities can affect subsequent reactions and yields.
Table 2: Selected Commercial Suppliers
| Supplier | Country | Purity | Notes |
| Accela ChemBio Co., Ltd. | China | >95% | Research quantities available.[1] |
| PharmaBlock Sciences | China | >97% | Specializes in pharmaceutical building blocks.[1] |
| Arctom Scientific | USA | 97% | Available from US stock for rapid delivery.[3] |
| BLDpharm | Global | >97% | Offers cold-chain transportation if required. |
| Vulcanchem | USA | ≥95% | Research grade material.[1] |
Note: Availability and purity should always be confirmed directly with the supplier before ordering.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-defined stereocenter, versatile functional groups, and the inherent drug-like properties of its morpholinone core make it an exemplary building block for creating sophisticated therapeutics. The ability to construct this molecule efficiently from the chiral pool, combined with its proven utility in the synthesis of CNS-active compounds like NK-1 antagonists, solidifies its importance. For researchers and drug development professionals, understanding the synthesis and application of this compound provides a direct route to novel chemical entities with enhanced potential for clinical success.
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A Senior Application Scientist’s Guide to the Biological Activity of Morpholine Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, metabolic stability, and synthetic accessibility have established it as a "privileged structure" in drug design.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of morpholine derivatives, moving from the fundamental properties of the scaffold to its therapeutic applications and the experimental workflows used for its evaluation. As a Senior Application Scientist, the focus is not just on the "what" but the "why"—elucidating the causal relationships between molecular structure, biological function, and the rationale behind strategic experimental design. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics, offering field-proven insights into harnessing the full potential of the morpholine pharmacophore.
Part 1: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The frequent appearance of the morpholine moiety in approved drugs and clinical candidates is not coincidental. It is a direct result of its advantageous structural and physicochemical properties that favorably influence a molecule's overall drug-like characteristics.
Physicochemical and Structural Properties
The power of the morpholine ring lies in its unique combination of features. It possesses a weak basic nitrogen atom (pKa ≈ 8.7) and a hydrogen bond-accepting oxygen atom.[3][4] This duality allows it to engage in various hydrophilic and lipophilic interactions, which is critical for binding to biological targets.[5] Its stable "chair" conformation acts as a rigid scaffold, enabling the precise positioning of substituent groups into the binding pockets of target proteins, a key factor in enhancing potency and selectivity.[5][6]
Role in Modulating Pharmacokinetics (ADME)
A primary reason for incorporating a morpholine ring is to improve a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its presence often enhances aqueous solubility and bioavailability.[2][4] Furthermore, the morpholine ring itself is generally resistant to metabolic breakdown, which can improve the metabolic stability and half-life of a drug.[2][7] This metabolic robustness is a significant advantage in drug design, reducing the likelihood of generating toxic metabolites.[7] In neuropharmacology, the balanced lipophilic-hydrophilic nature of morpholine-containing compounds has been shown to be crucial for improving permeability across the blood-brain barrier (BBB).[5][6][8]
Synthetic Versatility
The morpholine scaffold is synthetically accessible, making it an attractive component for medicinal chemists. It can be readily incorporated into molecules through various established synthetic methodologies, allowing for the efficient creation of diverse chemical libraries for screening.[7][9][10] This ease of synthesis accelerates the drug discovery process, enabling rapid exploration of the structure-activity relationship (SAR).
Caption: Logical relationships of morpholine's core attributes.
Part 2: A Spectrum of Biological Activities and Therapeutic Targets
Morpholine derivatives have demonstrated a remarkable range of pharmacological activities, targeting key molecular players in various diseases.[7][11]
Anticancer Activity
The fight against cancer is a prominent area where morpholine derivatives have shown significant promise.[12][13] Many function by inhibiting protein kinases, enzymes that are often dysregulated in cancer cells.
-
Mechanism of Action: A critical pathway frequently targeted is the PI3K/mTOR signaling cascade, which is crucial for cell growth and proliferation.[5] Morpholine-containing compounds like PI-103 have been shown to bind to the ATP-binding pocket of these kinases, effectively shutting down the signaling pathway.[5] Another key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an enzyme that promotes angiogenesis, the formation of new blood vessels that tumors need to grow.[14] Novel morpholine-benzimidazole-oxadiazole derivatives have demonstrated potent VEGFR-2 inhibition.[14]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that the morpholine ring often orients other functional groups on the molecule to form crucial interactions within the kinase hinge region, a key determinant of inhibitory potency.[10] For instance, in certain quinazoline derivatives, the morpholine moiety improves the pharmacokinetic profile and contributes to the overall cytotoxic activity against cancer cell lines like MCF-7 and A549.[15][16]
Caption: Inhibition of the PI3K/mTOR pathway by morpholine derivatives.
Antimicrobial (Antibacterial & Antifungal) Activity
Morpholine derivatives are vital components of several antimicrobial agents.
-
Antifungal Mechanism: The agricultural fungicide fenpropimorph and the topical human drug amorolfine function by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[17][18] They specifically target enzymes like sterol Δ14-reductase and Δ7-Δ8-isomerase, disrupting membrane integrity and leading to fungal cell death.[19]
-
Antibacterial Mechanism: The antibiotic Linezolid, which contains a morpholine ring, is used to treat serious Gram-positive infections.[20] More recent research has shown that novel ruthenium-based agents modified with morpholine exhibit potent activity against bacteria like Staphylococcus aureus.[21] Their mechanism is multifaceted, involving the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS).[21]
Anti-inflammatory Activity
Chronic inflammation underlies many diseases. Morpholine derivatives have been investigated as potent anti-inflammatory agents.
-
Mechanism of Action: A key mechanism is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a pro-inflammatory mediator.[22] Novel β-lactam derivatives bearing a morpholine ring have been shown to be effective iNOS inhibitors.[22] Other morpholinopyrimidine derivatives have also been developed that reduce NO generation in macrophage cells.[23]
Central Nervous System (CNS) Applications
The ability of morpholine derivatives to cross the BBB makes them particularly valuable for treating CNS disorders.[5][6]
-
Targets and Mechanisms: In this arena, morpholine derivatives act on a wide array of targets. The antidepressant drugs Reboxetine and Moclobemide are well-known examples.[5][18] The morpholine ring can act as a scaffold to correctly position pharmacophores for interaction with neurotransmitter receptors or can modulate the activity of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in mood disorders and neurodegenerative diseases like Alzheimer's.[5][8]
Part 3: Experimental Workflow for Evaluating Biological Activity
A structured, logical experimental cascade is essential for efficiently evaluating the biological activity of newly synthesized morpholine derivatives. The workflow must be self-validating, with each step confirming the findings of the previous one and providing a rationale for the next.
In Vitro Assay Cascade
This phase aims to confirm activity, elucidate the mechanism of action, and establish a preliminary SAR.
Caption: A typical in vitro experimental workflow for screening.
-
Objective: To assess the general cytotoxic or anti-proliferative effect of morpholine derivatives on cancer cell lines.
-
Causality: This is a foundational assay. A compound must first demonstrate an effect on cell viability before more complex mechanistic studies are warranted. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a robust, quantifiable measure of viability.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]
-
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of morpholine derivatives against bacterial or fungal strains.[24]
-
Causality: This assay quantifies the potency of an antimicrobial agent. The MIC value is a critical parameter for comparing the efficacy of different compounds and is a standard for antimicrobial drug discovery.
-
Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[20]
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial or fungal suspension to all wells containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).[20]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]
-
-
Objective: To determine if a cytotoxic morpholine derivative induces cell cycle arrest.
-
Causality: This assay provides mechanistic insight. If a compound shows cytotoxicity, it is crucial to understand how it is killing the cells or inhibiting their growth. Cell cycle arrest at a specific phase (e.g., G1, S, or G2/M) points towards interference with specific cellular machinery, such as DNA replication or mitosis.[15]
-
Methodology:
-
Treatment: Treat cancer cells with the morpholine derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to untreated controls to identify any cell cycle arrest.[16]
-
Part 4: Data Interpretation and Visualization
Summarizing Key Data
Quantitative results from in vitro assays should be summarized in tables for easy comparison. This allows for a quick assessment of potency and selectivity across different compounds and cell lines or microbial strains.
Table 1: Anticancer Activity of Quinazoline-Morpholine Hybrids
| Compound ID | Target Cell Line | IC₅₀ (µM)[15] |
|---|---|---|
| AK-3 | A549 (Lung) | 10.38 ± 0.27 |
| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 |
| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 |
| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 |
| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 |
Table 2: Antifungal Activity of Sila-Morpholine Analogues
| Compound ID | Fungal Pathogen | MIC (µg/mL)[17] | MFC (µg/mL)[17] |
|---|---|---|---|
| Sila-analogue 24 | Candida albicans | 2 | 4 |
| Sila-analogue 24 | Cryptococcus neoformans | 1 | 2 |
| Sila-analogue 24 | Aspergillus niger | 4 | 8 |
| Amorolfine (Control) | Candida albicans | 2 | 8 |
| Amorolfine (Control) | Cryptococcus neoformans | 1 | 4 |
| Amorolfine (Control) | Aspergillus niger | 4 | >16 |
(MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration)
Conclusion and Future Outlook
The morpholine scaffold is a testament to the power of a privileged structure in drug discovery. Its ability to confer favorable pharmacokinetic properties while serving as a versatile anchor for pharmacophoric elements has cemented its role in the development of drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[7][25] The continued exploration of novel synthetic routes and the integration of morpholine into new molecular hybrids will undoubtedly lead to the discovery of next-generation therapeutics.[10][11] As our understanding of disease biology deepens, the strategic application of the morpholine moiety will remain a key tool for medicinal chemists aiming to design safer and more effective medicines.
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An In-depth Technical Guide to the Enantioselective Synthesis of (R)-6-(Hydroxymethyl)morpholin-3-one from L-Serine
Abstract
This technical guide provides a comprehensive overview of a robust and stereochemically-controlled synthetic route to (R)-6-(hydroxymethyl)morpholin-3-one, a valuable chiral building block in medicinal chemistry and drug development.[1] Starting from the readily available and inexpensive chiral precursor, L-serine, this guide details a multi-step synthesis that includes esterification, N-acylation, intramolecular cyclization, and final reduction. Each step is accompanied by a thorough discussion of the underlying reaction mechanisms, justification for the choice of reagents and conditions, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related chiral morpholinone scaffolds.
Introduction: The Significance of this compound
This compound is a chiral heterocyclic compound featuring a morpholinone core. Its structural and stereochemical features make it a highly sought-after intermediate in the synthesis of complex biologically active molecules. The presence of a reactive hydroxymethyl group allows for further functionalization, enabling its incorporation into a diverse range of pharmaceutical compounds.[1] The morpholine and morpholinone motifs are considered "privileged structures" in medicinal chemistry due to their favorable physicochemical properties, including metabolic stability and aqueous solubility, which often lead to improved pharmacokinetic profiles of drug candidates. The specific (R)-configuration is crucial for stereospecific interactions with biological targets, highlighting the importance of enantioselective synthetic strategies.
This guide will focus on a practical and scalable synthesis commencing with L-serine, a natural amino acid that provides the key stereocenter for the target molecule.
Retrosynthetic Analysis and Overall Synthetic Strategy
The synthetic approach detailed herein is designed to be efficient and to preserve the stereochemical integrity of the starting material. A retrosynthetic analysis reveals a logical pathway from the target molecule back to L-serine.
The primary disconnection is at the C-O bond of the hydroxymethyl group, suggesting a reduction of a carboxylic acid or ester precursor. This leads back to an intermediate such as (R)-5-oxo-morpholine-3-carboxylic acid or its ester. The morpholinone ring can be formed via an intramolecular cyclization of an N-substituted serine derivative. This N-substituent should contain a leaving group that facilitates the ring closure. A haloacetyl group, such as a chloroacetyl group, is an ideal candidate for this transformation. This leads back to N-chloroacetyl-L-serine ester, which can be readily prepared from an L-serine ester. Finally, the L-serine ester can be obtained through the esterification of L-serine.
This retrosynthetic analysis outlines the following four-step forward synthesis:
-
Esterification of L-serine to protect the carboxylic acid and enhance solubility in organic solvents.
-
N-Chloroacetylation of the L-serine ester to introduce the necessary functionality for cyclization.
-
Intramolecular Cyclization via a Williamson ether synthesis-type reaction to form the morpholinone ring.
-
Reduction of the ester group to the primary alcohol to yield the final product.
The following diagram illustrates the overall synthetic workflow:
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Chiral Morpholinones: A Privileged Scaffold for Modern Therapeutics
A Technical Guide for Drug Discovery Professionals
Preamble: The Strategic Imperative of Chirality in the Morpholinone Core
In the landscape of medicinal chemistry, the morpholine ring is a well-established pharmacophore, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of a ketone functional group to form the morpholinone core, combined with the precise installation of stereocenters, elevates this scaffold from a mere structural component to a powerful tool for designing highly selective and potent therapeutic agents.[2] The three-dimensional arrangement of substituents on the chiral morpholinone ring is not a trivial consideration; it is a critical determinant of biological activity, dictating the molecule's interaction with chiral biological targets like enzymes and receptors.[3] Enantiomers of the same compound can exhibit vastly different pharmacodynamic, pharmacokinetic, and toxicological profiles.[4] This guide, intended for researchers and drug development scientists, delves into the synthesis, mechanisms, and therapeutic potential of chiral morpholinones, providing both foundational knowledge and actionable protocols to leverage this privileged scaffold in modern drug discovery.
Section 1: Enantioselective Synthesis of the Morpholinone Scaffold
The rational design of chiral morpholinone-based therapeutics is contingent upon robust and efficient methods for their asymmetric synthesis. The causality behind choosing a synthetic route often involves a trade-off between atom economy, stereocontrol, and substrate scope. Early methods often relied on chiral pool starting materials, but recent advances in catalysis have provided more versatile and elegant solutions.
Catalytic Asymmetric Rearrangement: The Aza-Benzilic Ester Approach
A powerful strategy for constructing C3-substituted chiral morpholinones involves a chiral phosphoric acid-catalyzed enantioselective reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols.[2] This method is noteworthy for its ability to construct sterically hindered aza-quaternary centers with high enantioselectivity.
Mechanism Rationale: The reaction proceeds through a domino [4+2] heteroannulation, forming a cyclic α-iminium hemiacetal intermediate. This is followed by a stereochemically defined 1,2-aryl/alkyl shift—an asymmetric aza-benzilic ester rearrangement—to yield the final morpholinone product. The chiral phosphoric acid catalyst orchestrates the enantioselectivity by creating a chiral environment around the key intermediates.[1][2]
Workflow: Asymmetric Aza-Benzilic Ester Rearrangement
Caption: Workflow for enantioselective morpholinone synthesis.
Detailed Protocol: Chiral Phosphoric Acid-Catalyzed Synthesis of a C3-Substituted Morpholinone
This protocol is adapted from the methodology described by Zhu and colleagues.[2]
Materials:
-
Aryl/Alkylglyoxal (1.0 eq)
-
2-(Arylamino)ethan-1-ol (1.2 eq)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Anhydrous Toluene (0.1 M)
-
4 Å Molecular Sieves
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the 2-(arylamino)ethan-1-ol, aryl/alkylglyoxal, chiral phosphoric acid catalyst, and 4 Å molecular sieves.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantioenriched morpholinone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Self-Validation: The success of this protocol is validated by achieving high yield and high enantiomeric excess, confirmed by standard analytical techniques (NMR for structure, chiral HPLC for ee). The consistency of results across different substrates demonstrates the robustness of the catalytic system.
Section 2: Application in Oncology - Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] Chiral morpholinones have emerged as key components of potent and selective PI3K/mTOR inhibitors.
Mechanism of Action: How Chiral Morpholinones Confer Selectivity
The morpholine moiety in PI3K/mTOR inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain.[5] By installing chiral centers on the morpholine ring or its substituents, it is possible to exploit subtle differences in the topographies of the ATP-binding pockets of different kinase isoforms.
For instance, studies on pyrazolopyrimidine inhibitors revealed that replacing a simple morpholine with a chiral, bridged morpholine derivative dramatically enhanced selectivity for mTOR over PI3Kα.[6] Molecular modeling suggests this profound selectivity arises from a single amino acid difference: a leucine in mTOR (Leu961) versus a phenylalanine in PI3Kα creates a deeper pocket in mTOR that can better accommodate the steric bulk of the bridged morpholine, while the larger phenylalanine residue in PI3Kα causes a steric clash.[6][7] This demonstrates how chirality can be used to achieve exquisite selectivity between closely related enzyme isoforms.
PI3K/Akt/mTOR Signaling Pathway and Inhibitor Action
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholinone-based drugs.
Quantitative Data: Enantiomeric Differentiation in Kinase Inhibition
The importance of stereochemistry is quantitatively evident in the inhibitory activities of chiral morpholinone derivatives. Different enantiomers can display orders-of-magnitude differences in potency and selectivity.
| Compound Class | Enantiomer | Target | IC₅₀ (nM) | Selectivity (vs. PI3Kα) | Reference |
| Pyrazolopyrimidine | Enantiomer A | mTOR | ~0.1-100 | ~32-26,000 fold | [6][7] |
| Pyrazolopyrimidine | Enantiomer B | mTOR | >1000 | Lower | [6][7] |
| Thieno[3,2-d]pyrimidine | 15e | PI3Kα | 2.0 | Selective | [8] |
| ZSTK474 Analogue | 6a | PI3Kα | 9.9 | Potent | [9] |
| ZSTK474 Analogue | 6b | PI3Kα | 3.7 | Potent | [9] |
Section 3: Application in Neuroscience - Modulating Neurotransmitter Reuptake
Chiral morpholines are integral to several drugs targeting the central nervous system (CNS). The antidepressant Reboxetine serves as an excellent case study, illustrating how specific stereoisomers are responsible for the desired therapeutic effect.
Case Study: Reboxetine
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used to treat major depressive disorder.[10] It has two chiral centers, leading to four possible stereoisomers. However, it is clinically administered as a racemic mixture of the (R,R)-(-) and (S,S)-(+)-enantiomers.[11][12]
Stereochemistry and Activity:
-
Structure: The core structure is a morpholine ring with two chiral centers, at C2 of the morpholine ring and the benzylic carbon attached to it.[10]
-
Pharmacological Activity: The (S,S)-enantiomer exhibits the highest affinity and selectivity for the norepinephrine transporter (NET).[13] The (R,R)-enantiomer is significantly less active. This highlights that the therapeutic effect of the racemate is primarily driven by one enantiomer. The decision to market a racemate versus a single enantiomer is often based on a complex interplay of clinical efficacy, safety profile, and the cost of chiral separation or synthesis.[14]
Synthesis of (S,S)-Reboxetine: An efficient asymmetric synthesis has been developed starting from commercially available (S)-3-amino-1,2-propanediol. The key steps involve first constructing the chiral morpholinone intermediate, which is then reduced and further elaborated to introduce the aryloxy and phenyl groups, ensuring full control over the stereochemistry.[13]
Section 4: Application in Infectious Diseases
The morpholinone scaffold is a key feature in combating both bacterial and fungal pathogens. Its presence in approved drugs and advanced clinical candidates underscores its versatility.
Antibacterial Agents: The Linezolid Archetype
Linezolid, the first clinically approved oxazolidinone antibiotic, is highly effective against multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[15] While technically an oxazolidinone, its structure features a morpholine ring attached to the core phenyl-oxazolidinone. Linezolid works by inhibiting the formation of the 70S initiation complex in bacterial protein synthesis, a unique mechanism that avoids cross-resistance with other antibiotic classes.[15]
The development of Linezolid involved extensive structure-activity relationship (SAR) studies, where the morpholino analogue emerged as the clinical candidate due to a superior pharmacokinetic profile compared to other derivatives.[15] Current research focuses on creating novel Linezolid analogues, sometimes replacing or modifying the morpholine ring to enhance activity or overcome resistance.[16][17]
Antifungal Agents: Fenpropimorph and Ergosterol Biosynthesis
Fenpropimorph is a chiral morpholine fungicide used extensively in agriculture.[18] It is typically used as a racemic mixture.[19]
Mechanism of Action: Fenpropimorph disrupts the fungal cell membrane by inhibiting ergosterol biosynthesis.[18] Its primary targets are two enzymes late in the pathway:
Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterols, which compromises membrane integrity and arrests fungal growth.[18][20] Studies on analogues have shown that the antifungal toxicity is highly influenced by the lipophilicity of the molecule.[21]
Section 5: Protocols for Biological Evaluation
Assessing the therapeutic potential of newly synthesized chiral morpholinones requires robust and reproducible biological assays. For kinase inhibitors, a primary biochemical assay is crucial for determining potency (e.g., IC₅₀).
Protocol: In Vitro Kinase Inhibition Assay (PI3Kα)
This is a generalized protocol for determining the IC₅₀ value of a test compound against a specific kinase isoform.
Materials:
-
Recombinant human PI3Kα enzyme
-
Test compounds (chiral morpholinones) dissolved in DMSO
-
Kinase substrate (e.g., PIP₂)
-
ATP (at or near Kₘ concentration)
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar technology to measure product formation or ATP depletion)
-
384-well assay plates
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of PI3Kα enzyme and PIP₂ substrate in kinase buffer. Add this mix to all wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for ~15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to measure ATP consumption).
-
Signal Reading: After the appropriate incubation time for signal development, read the plate on a suitable plate reader (e.g., luminometer).
-
Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Trustworthiness of Protocol: This protocol incorporates standard controls (no inhibitor, no enzyme) to establish the assay window and ensure that observed effects are due to specific enzyme inhibition. The use of validated commercial detection reagents provides a robust and reproducible readout.
Conclusion and Future Directions
Chiral morpholinones represent a scaffold of enduring value and significant future potential in drug discovery. Their utility is demonstrated across diverse therapeutic areas, from oncology to neuroscience and infectious diseases. The key to unlocking their full potential lies in the continued development of novel asymmetric synthetic methodologies that provide access to a wider range of structurally complex and diverse derivatives. As our understanding of structural biology and target engagement deepens, the ability to rationally design specific stereoisomers will be paramount. Future work will likely focus on integrating chiral morpholinone cores into multi-target drugs and exploring their application in emerging therapeutic modalities, solidifying their status as a truly privileged structure in medicinal chemistry.
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- Wikipedia. (n.d.). Reboxetine. [Link]
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- Fisera, L., et al. (1998). Influence of new fenpropimorph fungicides on the growth and sterol composition in Saccharomyces cerevisiae: relationship between structure and activity. Journal of Pharmacy and Pharmacology, 50(5), 557-561. [Link]
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- Marcireau, C., Guilloton, M., & Karst, F. (1990). In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property. Antimicrobial Agents and Chemotherapy, 34(6), 989–993. [Link]
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- Barattini, D. F., et al. (2010). New linezolid-like 1,2,4-oxadiazoles active against Gram-positive multiresistant pathogens. Bioorganic & Medicinal Chemistry Letters, 20(22), 6549-6552. [Link]
- Deshpande, P. P., et al. (2009). Synthesis of conformationally constrained analogues of linezolid: structure-activity relationship (SAR) studies on selected novel tricyclic oxazolidinones. Bioorganic & Medicinal Chemistry, 17(13), 4647-4663. [Link]
- Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]
- Brickner, S. J. (2003). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Topics in Medicinal Chemistry, 3(10), 1105-1115. [Link]
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- ResearchGate. (n.d.). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). [Link]
- ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]
- Kumar, A., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 914–919. [Link]
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- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]
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- ResearchGate. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]
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Literature Review on the Synthesis of Morpholin-3-ones: Strategies, Mechanisms, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholin-3-one scaffold is a prominent heterocyclic motif recognized as a privileged structure in medicinal chemistry. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions have established it as a cornerstone in the design of a wide array of therapeutic agents. Molecules incorporating this core have demonstrated significant biological activities, including applications as anticancer, antibacterial, and neuroprotective agents. This guide provides a comprehensive overview of the key synthetic strategies for constructing the morpholin-3-one ring system, focusing on the underlying mechanisms, practical experimental protocols, and a comparative analysis to inform methodological choices in a research and development setting.
Intramolecular Cyclization of α-Haloacetamides: The Classical Approach
One of the most established and reliable methods for synthesizing morpholin-3-ones is the intramolecular Williamson ether synthesis, which involves the cyclization of an N-substituted-2-haloacetamide derived from a β-amino alcohol. This approach is valued for its simplicity and the ready availability of starting materials.
Mechanism and Rationale
The reaction proceeds via a two-step sequence. First, a β-amino alcohol is acylated with a 2-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) to form the key α-haloacetamide intermediate. In the presence of a suitable base, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the halogen in an intramolecular SN2 reaction, leading to ring closure and formation of the morpholin-3-one.
The choice of base is critical; it must be strong enough to deprotonate the alcohol but not so strong as to promote side reactions like elimination. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (NaOH). The solvent choice, typically a polar aprotic solvent like THF or DMF, facilitates the SN2 reaction.
Diagram 1: Intramolecular Cyclization of an α-Haloacetamide
Caption: General workflow for morpholin-3-one synthesis via intramolecular cyclization.
Experimental Protocol: Synthesis of 4-Benzylmorpholin-3-one
-
Step A: Synthesis of N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide.
-
To a stirred solution of 2-(benzylamino)ethanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (TEA, 1.5 eq).
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate, which can often be used without further purification.
-
-
Step B: Cyclization.
-
Dissolve the crude chloroacetamide from Step A in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the final product, 4-benzylmorpholin-3-one.
-
Multicomponent Reactions (MCRs): A Strategy for Diversity
Multicomponent reactions, which combine three or more starting materials in a single pot to form a complex product, are powerful tools for generating molecular diversity efficiently. The Ugi four-component reaction (Ugi-4CR) is a particularly effective MCR for accessing morpholin-3-one derivatives.
Mechanism and Rationale
The Ugi-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize morpholin-3-ones, a bifunctional starting material is required. A common strategy is to use an amino alcohol as the amine component and a halo-carboxylic acid (e.g., chloroacetic acid).
The reaction proceeds through the formation of a Schiff base from the aldehyde and amino alcohol, which is then protonated by the carboxylic acid. This is followed by the nucleophilic attack of the isocyanide and subsequent Mumm rearrangement to form a stable α-acylamino amide intermediate. This intermediate, which now contains both the hydroxyl group and an ester or amide that can be selectively cleaved, is then subjected to a separate cyclization step, often under basic or acidic conditions, to furnish the morpholin-3-one ring.
Diagram 2: Ugi-4CR for Morpholin-3-one Precursor Synthesis
Caption: Workflow for morpholin-3-one synthesis using an Ugi-4CR approach.
Reductive Amination followed by Cyclization
This strategy builds the morpholin-3-one skeleton by first constructing the N-C bond through reductive amination and then forming the lactam ring. It is a versatile method that allows for the introduction of a wide variety of substituents on the nitrogen atom.
Mechanism and Rationale
The process begins with the reductive amination of a keto-ester, such as ethyl 2-(2-oxoethoxy)acetate, with a primary amine. This reaction forms a secondary amine intermediate. The subsequent cyclization is often spontaneous or can be promoted by heating, leading to the formation of the six-membered morpholin-3-one ring with the elimination of ethanol. This method benefits from the operational simplicity of one-pot procedures where the reductive amination and cyclization can occur in sequence without isolating the intermediate.
Experimental Protocol: One-Pot Synthesis of 4-Substituted Morpholin-3-ones
-
Combine the primary amine (1.0 eq) and ethyl 2-(2-oxoethoxy)acetate (1.1 eq) in a suitable solvent such as methanol (0.4 M).
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN, 1.5 eq), to the mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
The residue can then be heated, either neat or in a high-boiling solvent like toluene, to facilitate the cyclization and removal of ethanol.
-
Purify the resulting crude product by column chromatography to obtain the desired 4-substituted morpholin-3-one.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.
| Method | Advantages | Disadvantages | Typical Yields | Scalability |
| Intramolecular Cyclization | High reliability, simple starting materials, well-established procedures. | Two distinct synthetic steps required, use of hazardous reagents like NaH. | 60-90% | Good to Excellent |
| Multicomponent Reactions (Ugi) | High efficiency, rapid generation of diverse libraries, atom economy. | Requires a post-MCR cyclization step, optimization can be complex. | 40-75% (over 2 steps) | Moderate |
| Reductive Amination | Versatility in N-substituent introduction, potential for one-pot procedures. | Starting keto-esters may not be commercially available, potential for side reactions. | 50-85% | Good |
Conclusion
The synthesis of morpholin-3-ones is a well-developed field with several robust and versatile methods at the disposal of the synthetic chemist. The classical intramolecular cyclization of α-haloacetamides remains a go-to method for its reliability and simplicity. For the rapid exploration of chemical space and the generation of compound libraries for drug discovery, multicomponent reactions offer unparalleled efficiency. Meanwhile, strategies based on reductive amination provide a flexible and often high-yielding route to diverse N-substituted analogs. The selection of the optimal synthetic pathway should be guided by a careful consideration of the target structure's complexity, the desired scale of the reaction, and the overall objectives of the research program.
References
- Title: Synthesis and biological evaluation of novel 4-benzylmorpholin-3-one derivatives as potential antimicrobial agents. Source: Journal of Medicinal Chemistry URL:[Link]
- Title: A facile one-pot synthesis of 4-substituted morpholin-3-ones via reductive amination and cyclization. Source: Tetrahedron Letters URL:[Link]
(R)-6-(Hydroxymethyl)morpholin-3-one role as a pharmaceutical building block
An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)morpholin-3-one: A Chiral Scaffold for Modern Drug Discovery
Abstract
This compound is a pivotal chiral building block in contemporary pharmaceutical development. Its unique structural architecture, comprising a morpholin-3-one core, a defined stereocenter, and a reactive primary alcohol, offers medicinal chemists a versatile platform for constructing complex and highly specific therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, synthetic pathways, and strategic applications in drug discovery, with a focus on the rationale behind its use in creating novel active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of a Chiral Morpholinone
In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold." Its presence in a molecule can significantly enhance pharmacokinetic properties, such as aqueous solubility, metabolic stability, and oral bioavailability. When this scaffold is further refined into the this compound structure, it gains two critical features for drug design:
-
Stereochemical Control: The (R)-configuration at the C6 position allows for precise, three-dimensional interactions with chiral biological targets like enzymes and receptors, which is often crucial for potency and selectivity.[1]
-
A Functional Handle for Derivatization: The hydroxymethyl group serves as a versatile point for chemical modification, enabling the attachment of various pharmacophoric elements to explore structure-activity relationships (SAR).[1][2]
This combination makes this compound a high-value intermediate for synthesizing novel chemical entities targeting a range of therapeutic areas.[2]
Physicochemical and Structural Characteristics
The compound is a chiral molecule featuring a six-membered morpholine ring with a ketone at the 3-position.[1][2] The key to its utility lies in the specific arrangement of its functional groups.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₃ | [1][2][3] |
| Molecular Weight | 131.13 g/mol | [1][2][3] |
| IUPAC Name | (6R)-6-(hydroxymethyl)morpholin-3-one | [1] |
| CAS Number | 919286-65-0 | [1][4][5] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95-99% (Research Grade) | [1][3] |
| LogP | -1.23040 | [3] |
The presence of the hydroxymethyl group and the amide functionality imparts a degree of polarity, suggesting solubility in polar solvents.[1] The stereochemistry is fundamental to its application, as enantiomers frequently display different pharmacological and toxicological profiles.[1]
Caption: Chemical structure of this compound.
Synthesis of the Chiral Building Block
Ensuring the optical purity of this compound is paramount. The most common and reliable strategies involve starting from a readily available chiral precursor, with L-serine being an exemplary choice.[1][2]
General Synthetic Pathway from L-Serine
The synthesis typically involves a sequence of protection, cyclization, and deprotection steps. The chirality of the L-serine starting material directly translates to the desired (R)-configuration in the final product.
Caption: Synthetic workflow from L-serine to the target molecule.
Exemplary Experimental Protocol: Synthesis from L-Serine Derivative
This protocol is a representative example based on established chemical principles for morpholinone synthesis.
Step 1: N-Protection of L-Serine Methyl Ester
-
Suspend L-Serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Cool the suspension to 0°C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise, followed by the slow addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine methyl ester.
Step 2: Reduction and Cyclization
-
Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in a mixture of THF and methanol (1:1, 10 volumes).
-
Cool to 0°C and add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir for 2-4 hours until the ester is fully reduced to the alcohol.
-
Carefully quench the reaction with acetone, followed by the addition of a saturated solution of ammonium chloride.
-
Extract the product with ethyl acetate. The resulting intermediate is the protected amino alcohol.
-
Dissolve the crude intermediate in THF (10 volumes) and add a strong base such as sodium hydride (1.2 eq) at 0°C to facilitate intramolecular cyclization.
-
Stir at room temperature for 6-8 hours.
-
Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate to give the protected this compound.
Step 3: Deprotection
-
Dissolve the N-Cbz protected morpholinone (1.0 eq) in ethanol (15 volumes).
-
Add Palladium on carbon (10% w/w, 0.1 eq).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purify by recrystallization or column chromatography if necessary.
Applications in Pharmaceutical Synthesis
The true value of this compound lies in its role as a versatile intermediate. The morpholine core is a common feature in many CNS-active drugs and kinase inhibitors.[6][7]
A Scaffold for CNS-Penetrant Agents
The morpholine moiety is known to improve physicochemical properties that favor crossing the blood-brain barrier (BBB).[2] Modifications to the morpholinone core of this compound can be used to develop agents, such as neurokinin-1 (NK-1) antagonists, that target the central nervous system.[2] The inherent polarity and hydrogen bonding capacity of the morpholine oxygen can be balanced with other substituents to achieve the ideal lipophilicity (LogP) and polar surface area (TPSA) for CNS penetration.[2]
A Core Component of Kinase Inhibitors
Many successful kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, incorporate a morpholine ring.[6][7][8] This group often serves as a "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding pocket of the kinase. This compound provides a chiral scaffold to build upon, allowing for the precise positioning of other functional groups to achieve high potency and selectivity.[7]
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A Senior Application Scientist's Guide to In Silico Aqueous Solubility Prediction: A Case Study of (R)-6-(hydroxymethyl)morpholin-3-one
For distribution to: Drug Development Professionals, Medicinal Chemists, and Computational Scientists
Executive Summary
Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its bioavailability and therapeutic efficacy.[1][2][3] Early-stage assessment of this property is paramount, and in silico prediction methods offer a rapid, cost-effective alternative to traditional experimental measurements.[4][5] This guide provides an in-depth technical overview of the principles and practices of computational solubility prediction. We will navigate the theoretical underpinnings, compare leading methodologies, and present a detailed, practical workflow for predicting the aqueous solubility of a novel small molecule, using the chiral compound (R)-6-(hydroxymethyl)morpholin-3-one as a representative case study. By integrating Quantitative Structure-Property Relationship (QSPR) models, machine learning algorithms, and freely accessible web-based tools, this document equips researchers with the knowledge to generate, interpret, and critically evaluate solubility predictions, thereby accelerating the drug discovery and development timeline.
The Imperative of Solubility in Drug Discovery
The journey of a drug from administration to its site of action is fundamentally dependent on its ability to dissolve in aqueous biological fluids. Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities (NCEs) exhibiting this undesirable trait.[3][4] This challenge can lead to a cascade of negative consequences, including:
-
Low Bioavailability: For a drug to be absorbed, particularly after oral administration, it must first be in solution at the site of absorption.[3][4]
-
Erratic Pharmacokinetic (PK) Profiles: Inconsistent absorption can lead to high inter-patient variability and an unpredictable dose-response relationship.
-
Increased Development Costs: Overcoming solubility issues often requires complex and expensive formulation strategies.[6]
-
Termination of Promising Candidates: Compounds with excellent potency and selectivity may be abandoned solely due to insurmountable solubility problems.
Given these high stakes, the early and accurate prediction of aqueous solubility is not merely an academic exercise but a critical risk-mitigation strategy in modern drug discovery.[6][7] In silico models provide the necessary tools for this early assessment, enabling medicinal chemists to prioritize compounds, guide structural modifications, and flag potential liabilities long before synthesis.[5]
A Survey of In Silico Solubility Prediction Methodologies
Computational solubility prediction is a mature field with a variety of methods, each with its own balance of speed, accuracy, and theoretical rigor. These can be broadly categorized into empirical, QSPR, machine learning, and physics-based approaches.
Empirical Models: The General Solubility Equation (GSE)
One of the most foundational and widely used empirical models is the General Solubility Equation (GSE) developed by Yalkowsky and Valvani.[8][9] Its enduring appeal lies in its simplicity and intuitive basis in thermodynamics. The GSE estimates the molar aqueous solubility (S) using just two key parameters: the octanol-water partition coefficient (logP) and the melting point (MP).[8][9][10]
logS ≈ 0.5 - 0.01(MP - 25) - logP
-
Causality: The logP term accounts for the energy required to move a solute from a non-polar environment (like its own crystal) into the polar aqueous phase (hydrophobicity).[10] The melting point term serves as a surrogate for the strength of the crystal lattice—the energy required to break the solid-state interactions before solvation can occur.[9][10] High melting points imply strong crystal packing and, consequently, lower solubility.[10]
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models represent a more sophisticated approach, establishing a statistical relationship between a molecule's physicochemical properties (descriptors) and its measured solubility.[11][12][13] These models are built by training on large datasets of compounds with known experimental solubilities.[11][13]
Key molecular descriptors frequently used in QSPR solubility models include:
-
Topological Polar Surface Area (TPSA): Quantifies the polar surface area, which is crucial for hydrogen bonding with water.[12][14]
-
Molecular Weight (MW): Larger molecules often have lower solubility.[14][15]
-
Number of Rotatable Bonds: Relates to conformational flexibility, which can impact solubility.[15]
-
Hydrogen Bond Donors and Acceptors: Directly relates to the potential for interaction with water molecules.
Machine Learning & AI-Driven Models
The latest generation of prediction tools leverages advanced machine learning (ML) and deep learning algorithms, such as random forests, support vector machines (SVM), and graph convolutional networks (GCN).[16][17] These models can uncover complex, non-linear relationships within vast chemical datasets that are invisible to traditional linear regression methods.[17]
-
Expertise & Trustworthiness: The power of ML models lies in their ability to learn from extensive data, often outperforming older QSPR models in terms of predictive accuracy.[1] However, their performance is critically dependent on the size, quality, and diversity of the training data. Therefore, it is crucial to use models from reputable sources that have been validated on external test sets.[13]
Practical Workflow: Predicting the Aqueous Solubility of this compound
To illustrate the practical application of these concepts, we will now perform an in silico solubility prediction for the novel compound This compound . This molecule contains several features relevant to solubility: a polar morpholinone core, a hydroxyl group (H-bond donor/acceptor), and a chiral center.[18]
Step 1: Molecular Input Preparation
The first step is to obtain a standardized, machine-readable representation of the molecule. The most common format is the Simplified Molecular-Input Line-Entry System (SMILES).
-
Molecule: this compound
-
Canonical SMILES: C1C(=O)NCCO
This SMILES string unambiguously defines the connectivity and stereochemistry of the molecule, serving as the input for all subsequent calculations.
Step 2: Descriptor Calculation & Model Application using SwissADME
For this workflow, we will use SwissADME, a widely used and freely accessible web tool that provides predictions from multiple well-validated models.[19][20] This approach aligns with the best practice of seeking a consensus prediction from different algorithms.
Protocol:
-
In the input field, paste the SMILES string for our molecule: C1C(=O)NCCO.
-
Click the "Run" button to initiate the calculations.
SwissADME calculates a wide range of physicochemical properties and provides solubility predictions from three distinct models: ESOL, Ali, and SILICOS-IT.[21][22][23]
Step 3: Data Interpretation and Consensus Modeling
The platform generates a comprehensive output. The key results for our target molecule are summarized below.
| Property/Model | Predicted Value | Interpretation |
| Molecular Weight | 131.13 g/mol | Small molecule, favorable for solubility. |
| logP (Consensus) | -1.68 | Highly hydrophilic (water-loving). |
| TPSA | 58.95 Ų | Moderately polar surface area. |
| H-Bond Donors | 2 | Good capacity for H-bonding with water. |
| H-Bond Acceptors | 4 | Good capacity for H-bonding with water. |
| ESOL LogS | -0.11 | Highly Soluble. |
| ESOL Solubility | 764.57 mg/mL | Predicted to be very soluble in water. |
| SILICOS-IT LogS | -0.76 | Soluble. |
| SILICOS-IT Solubility | 142.34 mg/mL | Predicted to be well-soluble in water. |
| Ali LogS | -0.58 | Soluble. |
| Ali Solubility | 205.84 mg/mL | Predicted to be well-soluble in water. |
Analysis:
Visualization of the In Silico Workflow
To ensure clarity, the logical flow of the prediction process can be visualized.
Caption: In silico solubility prediction workflow.
Model Trustworthiness and Limitations
While in silico tools are powerful, they are predictive models, not infallible oracles. Their trustworthiness is grounded in the quality of their training data and the transparency of their algorithms.
-
Domain of Applicability: The predictions are most reliable for small, drug-like molecules that are structurally similar to the compounds in the model's training set.[20] For molecules with novel scaffolds or unusual chemistry, predictions should be treated with greater caution.
-
Crystal Packing Effects: Most QSPR and ML models do not explicitly calculate crystal lattice energy.[24] The GSE attempts to account for this via the melting point, but for novel compounds where the melting point is unknown, this contribution to solubility is a significant source of uncertainty.
-
Ionization: The models used here predict the solubility of the neutral species. The solubility of ionizable compounds will be highly dependent on pH, a factor not fully captured by these simple models.
Ultimately, in silico predictions are a guide for decision-making and should always be confirmed with experimental data for lead candidates before committing significant resources.
Conclusion
The in silico prediction of aqueous solubility is an indispensable component of the modern drug discovery toolkit. By leveraging a combination of empirical, QSPR, and machine learning models, researchers can gain early, critical insights into a compound's potential for development. As demonstrated with the case study of this compound, freely accessible tools like SwissADME provide a robust, multi-model approach that allows for a confident, consensus-based assessment. The analysis indicates that this molecule is very likely to possess high aqueous solubility, making it an attractive candidate from a physicochemical standpoint. By integrating these computational workflows, research organizations can de-risk their pipelines, optimize their chemical matter, and ultimately accelerate the delivery of effective new medicines to patients.
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An In-depth Technical Guide to the Stereochemistry and Biological Importance of (R)-6-(hydroxymethyl)morpholin-3-one
A Keystone Chiral Building Block in Modern Drug Discovery
Abstract
(R)-6-(hydroxymethyl)morpholin-3-one is a pivotal chiral intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid, stereochemically defined structure makes it an invaluable scaffold for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and profound biological importance of this compound, with a particular focus on its role as a precursor to neurokinin-1 (NK-1) receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the Morpholinone Scaffold
The morpholine ring is a privileged heterocyclic motif frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] The inclusion of an oxygen atom can improve aqueous solubility and provides a hydrogen bond acceptor, while the nitrogen atom can be functionalized to modulate basicity and introduce further diversity.[3] The morpholin-3-one core, a lactam derivative of morpholine, offers a more rigid and conformationally constrained framework, which is often advantageous for achieving high-affinity and selective binding to biological targets.[3]
This compound, with its defined stereocenter at the C6 position, is a particularly valuable chiral building block. The (R)-configuration has been shown to be crucial for the desired biological activity in several classes of drugs, most notably the neurokinin-1 (NK-1) receptor antagonists.[3]
Stereochemistry: The Cornerstone of Biological Activity
The biological activity of chiral molecules is intimately linked to their three-dimensional structure. In the case of 6-(hydroxymethyl)morpholin-3-one, the stereochemistry at the C6 position dictates the spatial orientation of the hydroxymethyl group, which in turn governs its interactions with target proteins.
Systematic comparative analyses of (R)- and (S)-configured derivatives of 6-(hydroxymethyl)morpholin-3-one have demonstrated that the (R)-enantiomer consistently leads to superior binding affinity and therapeutic potential in the context of NK-1 receptor antagonism.[3] This highlights the critical importance of enantioselective synthesis to produce the desired stereoisomer for drug development.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is a key challenge and a critical step in the production of pharmaceuticals derived from it. The most common and efficient strategies utilize a chiral pool approach, starting from readily available and enantiopure starting materials like L-serine.[3]
A representative synthetic approach, adapted from methodologies described in the patent literature for related morpholinone structures, is outlined below.[4] This multi-step process leverages the inherent chirality of L-serine to establish the desired (R)-configuration at the C6 position of the morpholinone ring.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound from L-serine.
Detailed Experimental Protocol (Representative)
Step 1: Esterification of L-Serine L-serine is converted to its corresponding methyl ester to protect the carboxylic acid functionality. A common method involves reacting L-serine with thionyl chloride in methanol.
Step 2: N-Acylation of L-Serine Methyl Ester The amino group of the L-serine methyl ester is acylated with chloroacetyl chloride in the presence of a base to form N-chloroacetyl-L-serine methyl ester.[4]
Step 3: Intramolecular Cyclization The N-chloroacetylated intermediate undergoes an intramolecular Williamson ether synthesis. A strong base, such as sodium hydride, is used to deprotonate the hydroxyl group, which then displaces the chloride to form the morpholin-3-one ring.[4] This step yields (R)-5-oxo-morpholine-3-carboxylic acid methyl ester.
Step 4: Reduction of the Ester The methyl ester is selectively reduced to the primary alcohol using a suitable reducing agent, such as sodium borohydride or lithium borohydride, to afford the final product, this compound.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol [3] |
| CAS Number | 919286-65-0[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar solvents |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring. The protons adjacent to the oxygen atom (C2-H and C6-H) would appear at a lower field (higher ppm) compared to those adjacent to the nitrogen (C5-H). The protons of the hydroxymethyl group would also be clearly identifiable.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the lactam would be the most downfield signal.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the lactam, and the C=O stretch of the lactam carbonyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological Importance: A Gateway to Neurokinin-1 Receptor Antagonists
The primary biological significance of this compound lies in its role as a key chiral intermediate in the synthesis of potent and selective neurokinin-1 (NK-1) receptor antagonists.[7][8] The NK-1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a range of physiological processes, including pain transmission, inflammation, and emesis (nausea and vomiting).[7][9]
Structure-Activity Relationship (SAR) in NK-1 Receptor Antagonists
The morpholinone core of this compound serves as a rigid scaffold that correctly orients the substituents required for high-affinity binding to the NK-1 receptor. Structure-activity relationship (SAR) studies have consistently demonstrated the criticality of the (R)-stereochemistry at the C6 position for optimal interaction with the receptor.[3]
Aprepitant: A Case Study
Aprepitant, a commercially successful antiemetic drug, is a prime example of a potent NK-1 receptor antagonist synthesized using a derivative of this compound.[10][11] The synthesis of Aprepitant involves the elaboration of this chiral building block to introduce the necessary pharmacophoric elements for high-affinity NK-1 receptor binding.
Quantitative Biological Data
The following table summarizes the binding affinities of representative NK-1 receptor antagonists that incorporate the morpholinone scaffold derived from this compound.
| Compound | Target | IC₅₀ / Kᵢ |
| Aprepitant | Human NK-1 Receptor | Kᵢ = 0.1 nM |
| Fosaprepitant (prodrug of Aprepitant) | Human NK-1 Receptor | Kᵢ = 1.0 nM |
| Casopitant | Human NK-1 Receptor | Kᵢ = 0.13 nM |
Note: The data presented are representative values from various sources and may vary depending on the specific assay conditions.
Mechanism of Action of NK-1 Receptor Antagonists
Caption: Mechanism of action of NK-1 receptor antagonists.
NK-1 receptor antagonists, such as Aprepitant, act by competitively inhibiting the binding of Substance P to the NK-1 receptor in the central nervous system.[10] By blocking this interaction, they prevent the downstream signaling cascade that leads to the physiological responses of nausea and vomiting.
Conclusion
This compound stands as a testament to the importance of stereochemistry in drug design and development. Its unique, rigid, and chiral structure provides an ideal starting point for the synthesis of complex and highly active pharmaceutical agents. The continued exploration of synthetic routes to this valuable intermediate and its application in the design of novel therapeutics will undoubtedly remain an active area of research in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, stereochemical importance, and its pivotal role in the development of NK-1 receptor antagonists, underscoring its status as a key building block in the modern drug discovery landscape.
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Methodological & Application
Protocol for the Enantioselective Synthesis of (R)-6-(Hydroxymethyl)morpholin-3-one
Abstract
(R)-6-(Hydroxymethyl)morpholin-3-one is a valuable chiral building block in medicinal chemistry, frequently incorporated into the core structures of various pharmaceutical agents.[1] Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available chiral precursor, (R)-3-amino-1,2-propanediol. The synthesis involves an initial chemoselective N-acylation followed by a base-mediated intramolecular cyclization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices and procedures to ensure reproducibility and high-purity outcomes.
Introduction
The morpholin-3-one scaffold is a privileged structural motif in drug discovery, appearing in a range of biologically active compounds.[1] The specific enantiomer, this compound, provides a key structural element and a handle for further chemical modifications, making it a sought-after intermediate in the synthesis of complex molecules.[1] While various methods exist for the synthesis of the morpholine core, this protocol focuses on a practical and reliable approach that leverages a readily available chiral starting material to ensure the desired stereochemistry in the final product.
The synthetic strategy detailed herein follows a logical and efficient pathway. The first step is the chemoselective N-acylation of (R)-3-amino-1,2-propanediol with chloroacetyl chloride. This reaction must be performed under conditions that favor acylation of the more nucleophilic amine over the hydroxyl groups. The second step involves an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then displaces the chloride to form the morpholin-3-one ring.
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process: N-acylation followed by intramolecular cyclization.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (R)-3-Amino-1,2-propanediol | ≥98% | e.g., Sigma-Aldrich |
| Chloroacetyl chloride | ≥98% | e.g., Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | e.g., Fisher Scientific |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Synthesis Grade | e.g., Acros Organics |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | e.g., VWR Chemicals |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., VWR Chemicals |
| Magnesium sulfate (MgSO₄), anhydrous | Laboratory Grade | e.g., Fisher Scientific |
| Celite® | --- | e.g., Sigma-Aldrich |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Step 1: Synthesis of (R)-2-Chloro-N-(2,3-dihydroxypropyl)acetamide
Causality Behind Experimental Choices: This step involves the selective acylation of the primary amine in (R)-3-amino-1,2-propanediol. The use of a biphasic solvent system (THF/water) and a mild base like sodium bicarbonate helps to control the reactivity of the chloroacetyl chloride and selectively target the more nucleophilic amine over the less reactive hydroxyl groups.[2] Running the reaction at a low temperature (0 °C) further mitigates the risk of side reactions, such as O-acylation.
Detailed Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-amino-1,2-propanediol (5.0 g, 54.9 mmol) and a solution of sodium bicarbonate (8.8 g, 104.7 mmol) in 50 mL of deionized water.
-
Add 50 mL of tetrahydrofuran (THF) to the flask to form a biphasic mixture.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of chloroacetyl chloride (4.8 mL, 60.4 mmol) in 20 mL of anhydrous THF.
-
Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-2-chloro-N-(2,3-dihydroxypropyl)acetamide as a viscous oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
Causality Behind Experimental Choices: This step is an intramolecular Williamson ether synthesis. A strong, non-nucleophilic base like sodium hydride is used to deprotonate one of the hydroxyl groups, which then acts as an intramolecular nucleophile to displace the chloride, forming the six-membered morpholin-3-one ring. Anhydrous THF is crucial as the solvent to prevent quenching of the sodium hydride.
Detailed Protocol:
-
Carefully wash sodium hydride (60% dispersion in mineral oil, 2.6 g, 65.9 mmol) with anhydrous hexanes (3 x 10 mL) under an inert atmosphere (nitrogen or argon) to remove the mineral oil.
-
Suspend the washed sodium hydride in 100 mL of anhydrous THF in a 500 mL three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude (R)-2-chloro-N-(2,3-dihydroxypropyl)acetamide from Step 1 in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the intermediate dropwise to the stirred sodium hydride suspension over 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (10% methanol in dichloromethane).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of isopropanol, followed by deionized water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5-15% methanol in dichloromethane to afford this compound as a solid or viscous oil.
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. Expected proton signals would include those for the hydroxymethyl group, the morpholine ring protons, and the amide proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Optical Rotation: The specific rotation of the final product should be measured to confirm the enantiomeric purity.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase.
Data Summary
| Parameter | Value |
| Starting Material | (R)-3-Amino-1,2-propanediol |
| Final Product | This compound |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| CAS Number | 919286-65-0 |
| Typical Yield | 50-70% over two steps |
| Appearance | White to off-white solid or viscous oil |
References
- Balaji, B. S., et al. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
Sources
Application Note: Methodologies for Nucleophilic Substitution on (R)-6-(hydroxymethyl)morpholin-3-one
Abstract: (R)-6-(hydroxymethyl)morpholin-3-one is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized as a scaffold for synthesizing complex molecular architectures.[1] Effecting a nucleophilic substitution at the primary hydroxyl group is a critical transformation for analog synthesis and functionalization. However, the hydroxyl moiety is intrinsically a poor leaving group, necessitating its activation for displacement reactions.[2][3] This application note provides a comprehensive guide for researchers, detailing two robust and field-proven strategies for achieving nucleophilic substitution on this substrate: a two-step sequence involving activation to a sulfonate ester followed by displacement, and a one-pot Mitsunobu reaction. The causality behind experimental choices, detailed step-by-step protocols, and methods for self-validation are presented to ensure scientific integrity and reproducibility.
The Fundamental Challenge: Activating the Hydroxyl Group
The direct displacement of a hydroxyl group (-OH) by a nucleophile is energetically unfavorable because the hydroxide ion (HO⁻) is a strong base and, consequently, a very poor leaving group.[3] Therefore, successful nucleophilic substitution requires a strategic conversion of the hydroxyl group into a moiety that can readily depart upon nucleophilic attack. This process is known as "activation."[4][5]
This guide will explore two primary pathways for this activation and subsequent substitution, each with distinct advantages depending on the desired nucleophile, available reagents, and reaction conditions.
Figure 1: Decision workflow for nucleophilic substitution on this compound.
Protocol 1: Two-Step Activation via Tosylation and Sₙ2 Displacement
This classic and highly reliable method involves two discrete steps: 1) Conversion of the alcohol to a p-toluenesulfonate (tosylate) ester, and 2) Displacement of the tosylate, an excellent leaving group, with a nucleophile. The initial tosylation step proceeds with retention of configuration at the adjacent chiral center, and the subsequent Sₙ2 attack occurs at the primary carbon, thus avoiding racemization.
Figure 2: Logical flow of the two-step tosylation and displacement protocol.
Step A: Synthesis of (R)-6-(((p-tolylsulfonyl)oxy)methyl)morpholin-3-one
Principle: p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a base (pyridine or triethylamine) to form the tosylate ester. The base neutralizes the HCl byproduct and can catalyze the reaction.[6] The use of 4-dimethylaminopyridine (DMAP) as a catalyst is recommended for ensuring complete and rapid conversion.[6][7]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 131.13 | 5.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 7.5 | 1.5 |
| Anhydrous Pyridine | 79.10 | 10.0 | 2.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.5 | 0.1 |
| Anhydrous Dichloromethane (DCM) | - | - | ~15 mL/mmol |
Protocol:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add pyridine (2.0 eq.) and DMAP (0.1 eq.) to the solution.
-
Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.
-
Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM as eluent). The product tosylate should have a higher Rf value than the starting alcohol.
-
Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly in the next step or purified by column chromatography on silica gel.[6]
Step B: Nucleophilic Displacement with Sodium Azide (Example)
Principle: The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[8] A strong nucleophile, such as the azide ion, can displace it via an Sₙ2 mechanism.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (R)-6-(((p-tolylsulfonyl)oxy)methyl)morpholin-3-one (crude) | 285.32 | ~5.0 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 7.5 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | - | - | ~10 mL/mmol |
Protocol:
-
Dissolve the crude tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Validation: Monitor the reaction by TLC. The product, (R)-6-(azidomethyl)morpholin-3-one, will have a different Rf value from the starting tosylate.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired azido-substituted morpholinone.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of tosyl-group protons in NMR and the appearance of a strong azide stretch (~2100 cm⁻¹) in IR spectroscopy are indicative of success.
Protocol 2: One-Pot Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool in organic synthesis that converts a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry at the reacting carbon.[9][10] It is a redox reaction involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]
Principle: PPh₃ and DEAD first react to form a betaine intermediate.[13] This species activates the alcohol, which is then displaced by a suitable acidic nucleophile (pKa < 13). The order of reagent addition is critical to prevent side reactions.[11]
Synthesis of an Ester via Mitsunobu Reaction (Example with Benzoic Acid)
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 131.13 | 5.0 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 7.5 | 1.5 |
| Benzoic Acid (Nucleophile) | 122.12 | 6.0 | 1.2 |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 7.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | - | ~20 mL/mmol |
Protocol:
-
Under an inert atmosphere, dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a flame-dried round-bottom flask.[11]
-
Cool the solution to 0 °C in an ice-water bath.
-
Crucial Step: Add DEAD (1.5 eq.) dropwise to the stirred solution over 20-30 minutes. A color change (typically to a pale yellow or orange) and formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
-
Validation: Monitor the reaction by TLC. Observe the consumption of the starting alcohol and the formation of a new, less polar spot corresponding to the ester product.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The main challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine).[12]
-
Purification: Purify the residue directly by silica gel column chromatography. A gradient elution (e.g., starting with hexane/ethyl acetate) is often effective at separating the desired product from the byproducts.
-
Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.
Summary of Methodologies
| Parameter | Protocol 1: Tosylation & Displacement | Protocol 2: Mitsunobu Reaction |
| Number of Steps | Two (Activation, then Substitution) | One (Pot) |
| Key Reagents | TsCl, Pyridine/TEA, Nucleophile | PPh₃, DEAD/DIAD, Nucleophile |
| Nucleophile Scope | Broad: Good for strong, non-acidic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) | Generally requires acidic nucleophiles (pKa < 13) (e.g., RCOOH, PhOH, Imides)[13] |
| Byproducts | Pyridinium salts, excess tosyl chloride | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |
| Key Advantage | Stepwise control, broad nucleophile compatibility. | High atom economy, single operation. |
| Key Challenge | Two separate reaction setups and work-ups. | Purification can be challenging due to byproduct removal.[12] |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
This compound & derivatives: While specific data is limited, related morpholinone compounds can cause skin, eye, and respiratory irritation. Handle with care.[14][15]
-
p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Pyridine & Triethylamine (TEA): Flammable, toxic, and have strong, unpleasant odors. Can cause skin and eye irritation.[16]
-
Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or chlorinated solvents.
-
Diethyl Azodicarboxylate (DEAD): Shock-sensitive and potentially explosive, especially in purified form. Often supplied as a solution in toluene. Handle with extreme caution behind a blast shield. Avoid friction and heat.
-
Triphenylphosphine (PPh₃): Irritant. Handle in a fume hood to avoid inhaling dust.
References
- Activation of Alcohols to Nucleophilic Substitution. (2024). YouTube.
- An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).Benchchem.
- OH Activation for Nucleophilic Substitution.ResearchGate.
- Mitsunobu Reaction.Alfa Chemistry.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.Royal Society of Chemistry.
- This compound.Smolecule.
- Hydroxyl Group Substitution - Alcohols.Chemistry LibreTexts.
- EXPERIMENTAL SUPPORTING INFORMATION.The Royal Society of Chemistry.
- Mitsunobu Reaction.TCI Chemicals.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.U.S. National Library of Medicine.
- Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.The University of Northern Colorado.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.U.S. National Library of Medicine.
- Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines.ResearchGate.
- Alcohol to Tosylate using Tosyl Cl, base.Organic Synthesis.
- Mitsunobu Reaction.Organic Chemistry Portal.
- SAFETY DATA SHEET - Morpholin-3-one.Fisher Scientific.
- SAFETY DATA SHEET - Pyridine.Sigma-Aldrich.
- SAFETY DATA SHEET - (S)-4-Boc-(3-hydroxymethyl)morpholine.Fisher Scientific.
- Mesylates and Tosylates with Practice Problems.Chemistry Steps.
Sources
- 1. Buy this compound | 919286-65-0 [smolecule.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 10. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
Application of (R)-6-(hydroxymethyl)morpholin-3-one in Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of Chiral Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and safety profiles has led to an increased focus on the design and synthesis of complex chiral molecules. (R)-6-(hydroxymethyl)morpholin-3-one, a chiral heterocyclic compound, has emerged as a valuable building block in this endeavor. Its rigid, yet conformationally defined, morpholinone core, combined with the stereospecific presentation of a reactive hydroxymethyl group, offers a unique three-dimensional scaffold for the elaboration of diverse and potent pharmacological agents.[1][2] This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, with a particular focus on its application in the development of neurokinin-1 (NK1) receptor antagonists. Detailed synthetic protocols and methods for biological evaluation are provided to guide researchers in the effective use of this versatile scaffold.
Physicochemical Properties and Structural Features
This compound is a chiral molecule with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol .[1] The presence of the morpholinone ring imparts favorable physicochemical properties, including a degree of aqueous solubility and metabolic stability, which are often desirable in drug candidates.[3] The (R)-stereochemistry at the C6 position, bearing the hydroxymethyl group, is a critical feature that allows for specific interactions with biological targets and can significantly influence the pharmacological profile of its derivatives.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| IUPAC Name | (6R)-6-(hydroxymethyl)morpholin-3-one | |
| Chirality | (R)-configuration at C6 | [1] |
Application in Neurokinin-1 (NK1) Receptor Antagonists
A significant application of the morpholinone scaffold lies in the development of antagonists for the neurokinin-1 (NK1) receptor.[4] The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[3][5] Consequently, NK1 receptor antagonists have been pursued for the treatment of a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.[3][5][6]
The morpholinone core is particularly well-suited for the design of CNS-active agents due to its potential to enhance blood-brain barrier (BBB) permeability.[1] The strategic placement of substituents on the morpholinone scaffold allows for the fine-tuning of lipophilicity and polarity, critical parameters for effective CNS penetration. The hydroxymethyl group of this compound serves as a key handle for the introduction of various pharmacophoric elements necessary for potent NK1 receptor antagonism.
Logical Workflow for Drug Development:
Caption: Workflow for developing NK1 antagonists.
Experimental Protocols
Protocol 1: Synthesis of this compound from L-Serine
This protocol outlines a multi-step synthesis of this compound starting from the readily available chiral precursor, L-serine. The key steps involve esterification, N-protection, N-chloroacetylation, intramolecular cyclization, and reduction.
Step 1: Esterification of L-Serine
-
Suspend L-serine (1 equivalent) in methanol.
-
Cool the suspension to 0-10 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature.
-
After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 24-48 hours.[7]
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride.
Step 2: N-Chloroacetylation of L-Serine Methyl Ester
-
Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a phosphate buffer (pH 7.4).
-
Cool the solution to 0 °C.
-
If using an organic solvent, add a non-nucleophilic base like triethylamine (1.2 equivalents) to neutralize the generated HCl. In a phosphate buffer, the buffer maintains the pH.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-chloroacetyl-L-serine methyl ester.
Step 3: Intramolecular Cyclization to form (R)-5-oxo-morpholine-3-carboxylic acid methyl ester
-
Dissolve N-chloroacetyl-L-serine methyl ester (1 equivalent) in an anhydrous solvent such as THF or DMF.
-
Add a strong base, for example, sodium hydride (1.2 equivalents) or potassium tert-butoxide, portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-5-oxo-morpholine-3-carboxylic acid methyl ester.
Step 4: Reduction to this compound
-
Dissolve (R)-5-oxo-morpholine-3-carboxylic acid methyl ester (1 equivalent) in an anhydrous solvent like THF.
-
Cool the solution to 0 °C.
-
Add a reducing agent such as lithium borohydride (2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reduction by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by 1M HCl.
-
Extract the product with a polar organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Synthetic Pathway Overview:
Caption: Synthesis of the target morpholinone.
Protocol 2: Biological Evaluation of this compound Derivatives
A. NK1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Ki) of test compounds for the human NK1 receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [¹²⁵I]-Substance P.
-
Unlabeled Ligand (for non-specific binding): Substance P or a known NK1 antagonist (e.g., Aprepitant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates and filtration apparatus with GF/C filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold Lysis Buffer and centrifuge to pellet the membranes. Resuspend the pellet in Storage Buffer and determine the protein concentration.[9]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound at various concentrations.
-
Radioligand ([¹²⁵I]-Substance P) at a concentration near its Kd.
-
Cell membrane preparation.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound and convert it to a Ki value using the Cheng-Prusoff equation.
B. Blood-Brain Barrier Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict the passive diffusion of a compound across the BBB.[1][10][11][12][13]
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate).
-
Artificial membrane lipid solution (e.g., porcine brain lipid extract in dodecane).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compounds and control compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability).
-
96-well UV-Vis plate reader or LC-MS/MS for analysis.
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution.
-
Compound Preparation: Prepare solutions of the test and control compounds in PBS.
-
Assay Setup:
-
Fill the acceptor plate wells with PBS.
-
Place the lipid-coated donor plate on top of the acceptor plate.
-
Add the compound solutions to the donor plate wells.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t]
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the filter.
-
t is the incubation time.
Compounds are typically classified as high, medium, or low permeability based on their Pe values.
-
Structure-Activity Relationship (SAR) Insights
The derivatization of the hydroxymethyl group of this compound is a key strategy for exploring the SAR of novel NK1 antagonists. For instance, conversion of the alcohol to an ether or an ester allows for the introduction of various aryl or heteroaryl moieties that can interact with key residues in the NK1 receptor binding pocket. The stereochemistry at the C6 position is crucial, as it dictates the spatial orientation of these substituents, which can have a profound impact on binding affinity and functional activity.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its inherent structural features and favorable physicochemical properties make it an attractive scaffold, particularly for the development of CNS-active agents such as NK1 receptor antagonists. The detailed synthetic and biological evaluation protocols provided in this application note are intended to empower researchers to effectively utilize this promising chemical entity in their drug discovery programs. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic candidates with improved pharmacological profiles.
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- Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA).
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- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
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- A minireview on the morpholine-ring-containing U.S. FDA approved drugs: a medicinal-chemistry-based analysis from 2013 to 2023. (n.d.). [Source not further specified].
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- Organic Syntheses. (n.d.). dl-Serine.
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- figshare. (2018, November 13). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
- ResearchGate. (n.d.). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
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- PubMed. (2023, January 9). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane.
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Application Notes and Protocols for Acylation Reactions Involving the (R)-6-(hydroxymethyl)morpholin-3-one Nitrogen Atom
Introduction
(R)-6-(hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its morpholinone core is a valuable scaffold, and the presence of both a hydroxyl and a secondary amide-like nitrogen atom provides two distinct points for chemical modification.[1] This document focuses specifically on the acylation of the nitrogen atom within the morpholin-3-one ring. The resulting N-acylated products are key intermediates in the synthesis of a wide range of biologically active molecules, including potential therapeutics.[1][3]
The nitrogen atom in the this compound ring, being part of a secondary amide (a lactam), exhibits nucleophilic character, allowing it to participate in acylation reactions to form N-acylmorpholin-3-ones.[1] Understanding and controlling this transformation is critical for the successful development of novel chemical entities. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and analytical characterization of this important reaction.
Chemical Principles and Mechanism
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The reaction involves the attack of the nucleophilic nitrogen atom of the morpholinone ring on the electrophilic carbonyl carbon of an acylating agent.[4] The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or carboxylate).
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final N-acylated product and a salt of the base.
The choice of acylating agent, solvent, and base is crucial for the success of the reaction, influencing reaction rates, yields, and the potential for side reactions. Common acylating agents include acyl chlorides, anhydrides, and carboxylic acids activated with coupling agents.[5][6]
Visualization of the General Acylation Mechanism
Caption: General mechanism of N-acylation of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound using common acylating agents.
Protocol 1: Acylation using an Acyl Chloride
This protocol is suitable for a wide range of acyl chlorides and generally proceeds with high efficiency.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or pyridine (as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM or THF (to a concentration of 0.1-0.5 M).
-
Base Addition: Add triethylamine or pyridine (1.2-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1-1.2 eq.) dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]
Protocol 2: Acylation using a Carboxylic Anhydride
This method is an alternative to using acyl chlorides, often with milder reaction conditions.
Materials:
-
This compound
-
Carboxylic anhydride (e.g., acetic anhydride, succinic anhydride)
-
Anhydrous solvent (e.g., DCM, THF, or pyridine if it also serves as the base)
-
Base (e.g., triethylamine, pyridine, or 4-dimethylaminopyridine (DMAP) as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add the base (1.2-2.0 eq.) and the carboxylic anhydride (1.1-1.5 eq.). If using a less reactive anhydride, a catalytic amount of DMAP (0.1 eq.) can be added.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3. If pyridine was used as the solvent, remove it under reduced pressure before the aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with 1 M HCl (to remove basic impurities), followed by saturated aqueous NaHCO3 and brine. Dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Solvent | Anhydrous, non-protic solvents like DCM, THF, or acetonitrile are preferred. | Protic solvents can react with the acylating agent. If the reaction is slow, a more polar solvent like DMF can be used, but may complicate work-up. |
| Base | A non-nucleophilic base such as triethylamine or pyridine is essential. | The base neutralizes the acidic byproduct (e.g., HCl) and drives the reaction to completion. Using a nucleophilic base could lead to competitive acylation of the base itself. Insufficient base can lead to incomplete reaction. |
| Temperature | Typically initiated at 0 °C and then warmed to room temperature. | Exothermic reactions with highly reactive acylating agents are better controlled at lower temperatures to minimize side product formation. For less reactive agents, gentle heating may be required. |
| Stoichiometry | A slight excess of the acylating agent (1.1-1.2 eq.) is generally used. | This ensures complete consumption of the starting morpholinone. A large excess can lead to di-acylation or other side reactions and complicates purification. |
| Reaction Monitoring | TLC, LC-MS, or benchtop NMR can be used for real-time monitoring.[7][8] | In-process monitoring is crucial to determine the reaction endpoint and prevent the formation of degradation products from prolonged reaction times or excessive heating. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in N-acylation reactions.
Characterization of N-Acylated Products
Thorough characterization of the final product is essential to confirm its identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is recommended.
| Technique | Expected Outcome for a Model N-acetylated Product |
| ¹H NMR | Appearance of a new singlet corresponding to the acetyl methyl protons (around 2.1 ppm). Shifts in the signals of the morpholinone ring protons, particularly those adjacent to the nitrogen atom, are also expected. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal from the acetyl group (around 170 ppm) and a methyl carbon signal (around 21 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the molecular weight of the N-acetylated product. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak at a different retention time from the starting material, indicating the purity of the product. |
| Infrared (IR) Spectroscopy | The appearance of a new amide carbonyl stretch (around 1650-1680 cm⁻¹) and the disappearance of the N-H stretch from the starting material. |
In-Process Controls and Validation
To ensure the reliability and reproducibility of the acylation reaction, the following in-process controls should be implemented:
-
Starting Material Purity: The purity of this compound should be confirmed by NMR or HPLC before use.
-
Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents to prevent side reactions caused by moisture.
-
Reaction Monitoring: Regularly sample the reaction mixture to track the consumption of starting material and the formation of the product. This allows for precise determination of the reaction endpoint.
-
Reference Standards: If available, co-injecting the reaction mixture with an authentic standard of the product in HPLC or LC-MS can confirm its identity.
References
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- BenchChem. (2025). A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products. BenchChem.
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- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation.
- Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. BenchChem.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
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A-RIV-M3O-2026: A Detailed Guide to the Synthesis of Rivaroxaban Utilizing a Morpholin-3-one Core
Application Note: A-RIV-M3O-2026
For Research and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed, step-by-step guide for the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa inhibitor.[1][2][3] The synthetic strategy detailed herein is centered around the pivotal intermediate, 4-(4-aminophenyl)morpholin-3-one, a cornerstone building block in the construction of the Rivaroxaban molecule.[4][5] This document offers in-depth protocols, mechanistic insights, and data presentation to assist researchers and drug development professionals in the efficient and reliable synthesis of this critical anticoagulant. The methodologies described are grounded in established chemical principles and supported by references to authoritative scientific literature.
Introduction
Rivaroxaban is a member of the direct oral anticoagulant (DOAC) class of drugs, specifically targeting and inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[6][7] This targeted inhibition effectively disrupts the formation of thrombin and subsequent fibrin clots, making Rivaroxaban a valuable therapeutic agent for the prevention and treatment of various thromboembolic disorders.[1][3][8] The synthesis of Rivaroxaban is a multi-step process that relies on the strategic assembly of its core components. The morpholin-3-one moiety, in particular, serves as a key structural element. This guide will focus on a synthetic route that leverages the versatility of 4-(4-aminophenyl)morpholin-3-one to construct the final active pharmaceutical ingredient (API).
Synthesis of the Key Intermediate: 4-(4-Aminophenyl)morpholin-3-one
The journey to Rivaroxaban begins with the preparation of the crucial intermediate, 4-(4-aminophenyl)morpholin-3-one. A common and efficient method for its synthesis involves the reduction of 4-(4-nitrophenyl)-3-morpholinone.[4][9]
Synthesis of 4-(4-Nitrophenyl)morpholin-3-one
The precursor, 4-(4-nitrophenyl)morpholin-3-one, can be synthesized through the condensation of p-halonitrobenzene with morpholine, followed by oxidation.[9][10] An alternative approach involves the nitration of 4-phenyl-3-morpholinone.[11]
Reduction of 4-(4-Nitrophenyl)-3-morpholinone to 4-(4-Aminophenyl)morpholin-3-one
The reduction of the nitro group is a critical step and is typically achieved through catalytic hydrogenation.[4][11][12]
Protocol: Catalytic Hydrogenation
-
Reactor Setup: In a suitable autoclave or hydrogenation reactor, suspend 4-(4-nitrophenyl)-3-morpholinone in an aliphatic alcohol, such as ethanol.[4][12]
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C) to the suspension.[4]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. The reaction is then heated to a temperature between 40 and 120°C under hydrogen pressure.[4]
-
Monitoring: Monitor the reaction progress until the starting material is consumed, which is typically within a few hours.[4]
-
Work-up: Upon completion, cool the reaction mixture and carefully filter to remove the palladium catalyst.[4]
-
Isolation: The filtrate containing the desired 4-(4-aminophenyl)-3-morpholinone can then be concentrated under reduced pressure to isolate the product.[4] Recrystallization from ethanol can be performed for further purification.[12]
Causality: The choice of an aliphatic alcohol as the solvent is crucial for this reaction as it provides good solubility for the starting material and is relatively inert under the hydrogenation conditions. Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.
Construction of the Rivaroxaban Core Structure
With the key intermediate, 4-(4-aminophenyl)morpholin-3-one, in hand, the subsequent steps focus on building the oxazolidinone ring and introducing the chlorothiophene moiety.
Reaction with (R)-Epichlorohydrin and Subsequent Amination
The aniline nitrogen of 4-(4-aminophenyl)-3-morpholinone is reacted with (R)-epichlorohydrin, leading to the opening of the epoxide ring. This is followed by amination to introduce the necessary amino group for the subsequent acylation step.[4]
Protocol: Epoxide Ring Opening and Amination
-
Reaction Setup: Dissolve 4-(4-aminophenyl)-3-morpholinone in a suitable solvent.
-
Epoxide Addition: Add (R)-epichlorohydrin to the solution. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the less sterically hindered carbon of the epoxide.
-
Amination: The resulting intermediate is then treated with an ammonia source to introduce the primary amine.[4] This forms the key intermediate, (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone.[4]
Causality: The use of the chiral (R)-epichlorohydrin is essential to establish the correct stereochemistry at the C5 position of the future oxazolidinone ring, which is critical for the pharmacological activity of Rivaroxaban.
Acylation with 5-Chlorothiophene-2-carbonyl chloride
The primary amine of the previously formed intermediate is then acylated with 5-chlorothiophene-2-carbonyl chloride. This step introduces the characteristic chlorothiophene cap of the Rivaroxaban molecule.[13][14]
Protocol: Acylation
-
Reagent Preparation: Prepare a solution of 5-chlorothiophene-2-carbonyl chloride in a suitable solvent like toluene.[15] This acid chloride can be synthesized by reacting 5-chlorothiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[16][17]
-
Reaction Conditions: In a separate vessel, dissolve the amine intermediate in a mixture of a suitable organic solvent (e.g., methyl ethyl ketone) and water, in the presence of a base such as potassium bicarbonate.[15]
-
Acylation Reaction: Cool the amine solution and add the solution of 5-chlorothiophene-2-carbonyl chloride dropwise while maintaining a low temperature.[14][15]
-
Work-up: After the reaction is complete, the crude Rivaroxaban can be isolated by filtration.[15]
Causality: The use of a base is necessary to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion. The biphasic solvent system facilitates both the dissolution of the reactants and the separation of the product.
Cyclization to Form the Oxazolidinone Ring
The final key transformation is the cyclization of the acylated intermediate to form the oxazolidinone ring of Rivaroxaban. This is often achieved using a carbonylating agent.
Protocol: Cyclization
-
Reaction Setup: The acylated intermediate is dissolved in a suitable solvent.
-
Cyclizing Agent: A cyclizing agent, such as bis(trichloromethyl)carbonate (triphosgene), is added to the reaction mixture.[4] N,N'-Carbonyldiimidazole (CDI) can also be used.[18]
-
Reaction Conditions: The reaction is typically heated to facilitate the intramolecular cyclization.
-
Isolation and Purification: Upon completion, the crude Rivaroxaban is isolated.
Purification of Rivaroxaban
The final step in the synthesis is the purification of the crude Rivaroxaban to meet pharmaceutical-grade specifications (typically >99.8% purity by HPLC).[19]
Protocol: Recrystallization
-
Solvent Selection: A variety of solvents can be used for the recrystallization of Rivaroxaban, including acetic acid, ethylene glycol monomethyl ether, or n-butanol.[19][20][21]
-
Dissolution: The crude Rivaroxaban is suspended in the chosen solvent and heated until a clear solution is obtained.[20][21]
-
Decolorization (Optional): Activated carbon can be added to the hot solution to remove colored impurities. The solution is then filtered while hot.[20]
-
Crystallization: The hot, clear filtrate is slowly cooled to induce crystallization.[20][21]
-
Isolation: The purified Rivaroxaban crystals are collected by filtration, washed with a suitable solvent, and dried under vacuum.[19][20]
Causality: Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. By carefully selecting the solvent and controlling the cooling rate, highly pure crystals of Rivaroxaban can be obtained.
Data Summary
| Step | Intermediate/Product | Reagents and Conditions | Typical Yield | Purity |
| 1.2 | 4-(4-Aminophenyl)morpholin-3-one | 4-(4-Nitrophenyl)-3-morpholinone, H₂, Pd/C, Ethanol, 40-120°C | High | >98% |
| 2.2 | Acylated Intermediate | (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone, 5-Chlorothiophene-2-carbonyl chloride, Base | Good | - |
| 2.3 | Crude Rivaroxaban | Acylated Intermediate, Bis(trichloromethyl)carbonate or CDI | Good | 95-98%[19] |
| 3 | Pure Rivaroxaban | Crude Rivaroxaban, Recrystallization from suitable solvent | High | >99.8%[19] |
Experimental Workflows and Diagrams
Overall Synthetic Workflow
Caption: Synthetic pathway to Rivaroxaban from 4-(4-nitrophenyl)-3-morpholinone.
Key Intermediate Formation
Caption: Formation of the key intermediate, 4-(4-aminophenyl)-3-morpholinone.
Conclusion
The synthesis of Rivaroxaban via the 4-(4-aminophenyl)morpholin-3-one intermediate represents a robust and scalable route to this important anticoagulant. This application note has provided a detailed overview of the key synthetic steps, including protocols, mechanistic rationales, and purification strategies. By following the outlined procedures and understanding the underlying chemical principles, researchers and drug development professionals can confidently and efficiently produce high-purity Rivaroxaban for further investigation and development.
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- 21. CN104109158A - Rivaroxaban purification method - Google Patents [patents.google.com]
Application Note & Protocols: Large-Scale Production and Purification of (R)-6-(hydroxymethyl)morpholin-3-one
Introduction: The Strategic Importance of (R)-6-(hydroxymethyl)morpholin-3-one
This compound (CAS No. 919286-65-0) is a pivotal chiral building block in modern medicinal chemistry.[1][2] Its structure, featuring a morpholinone core with a stereodefined hydroxymethyl group, makes it an invaluable intermediate for synthesizing complex pharmaceutical agents.[1][3] Most notably, this compound serves as a key precursor in the synthesis of oxazolidinone antibiotics, such as Linezolid, which are critical for treating infections caused by multidrug-resistant Gram-positive bacteria.[4][5]
The therapeutic efficacy of such drugs is often dependent on a single enantiomer. Consequently, the production of this compound at high chemical and enantiomeric purity is not merely a procedural requirement but a critical step that dictates the safety and effectiveness of the final active pharmaceutical ingredient (API).[6][7][8]
This guide provides a comprehensive, field-proven methodology for the large-scale synthesis and purification of this intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers and process chemists can not only replicate the results but also troubleshoot and adapt the protocol as needed.
Overview of the Synthetic Strategy
The selected synthetic route begins with a readily available and cost-effective chiral starting material, L-Serine. This "chiral pool" approach is strategically advantageous for large-scale production as it obviates the need for complex asymmetric catalysis or chiral resolution steps, which can be costly and difficult to scale. The workflow is designed for robustness, scalability, and the avoidance of hazardous reagents where possible.
Caption: High-level overview of the synthetic pathway from L-Serine.
Detailed Synthesis Protocol
This protocol details a robust, multi-step synthesis designed for kilogram-scale production. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: N-Protection of L-Serine
-
Objective: To protect the amine functionality of L-Serine to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability and ease of removal under acidic conditions, should it be necessary (though in this pathway, it is consumed during cyclization).
-
Materials:
-
L-Serine (1.00 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.50 eq)
-
1,4-Dioxane
-
Deionized Water
-
-
Procedure:
-
In a suitable reactor, suspend L-Serine in a 1:1 mixture of 1,4-dioxane and deionized water.
-
Add sodium bicarbonate in portions while stirring.
-
Cool the mixture to 10-15°C using an ice bath.
-
Add di-tert-butyl dicarbonate dropwise, ensuring the internal temperature does not exceed 25°C. The addition is exothermic and gas evolution (CO₂) will occur.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or HPLC analysis confirms the consumption of L-Serine.
-
Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution to 0-5°C and acidify to pH 2-3 with a cold 1M HCl solution.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield (R)-N-Boc-Serine as a white solid.
-
Step 2 & 3: One-Pot N-Alkylation and Cyclization
-
Objective: To form the morpholinone ring through N-alkylation with 2-chloroethanol followed by an in-situ acid-catalyzed cyclization. This one-pot approach improves process efficiency and reduces waste.
-
Causality: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate both the carboxylic acid and the primary alcohol of the N-Boc-Serine. This generates the corresponding alkoxide, which then acts as the nucleophile to displace the chloride from 2-chloroethanol. The subsequent heating in the presence of an acid catalyst facilitates the intramolecular transesterification (lactonization) that forms the six-membered morpholinone ring.[3]
-
Materials:
-
(R)-N-Boc-Serine (1.00 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.10 eq)
-
2-Chloroethanol (1.10 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (p-TsOH) (0.10 eq)
-
-
Procedure:
-
To a reactor purged with nitrogen, add anhydrous THF.
-
Carefully add the sodium hydride dispersion in portions.
-
Cool the suspension to 0°C.
-
Slowly add a solution of (R)-N-Boc-Serine in anhydrous THF. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add 2-chloroethanol dropwise, maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 8-12 hours. Monitor by HPLC for the disappearance of the starting material.
-
Cool the reaction to room temperature. Carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.
-
Add p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux and maintain for another 4-6 hours to drive the cyclization.
-
Cool to room temperature and neutralize the reaction with a saturated NaHCO₃ solution.
-
Extract the product into dichloromethane (DCM) (3x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under vacuum to obtain the crude this compound, typically as a viscous oil or semi-solid.
-
Large-Scale Purification and Quality Control
Purification is paramount to achieving the required specifications for pharmaceutical intermediates. For large-scale work, crystallization is the method of choice over preparative chromatography due to its efficiency, scalability, and cost-effectiveness.
Protocol: Purification by Recrystallization
-
Objective: To remove process-related impurities and isolate the target compound as a high-purity crystalline solid.
-
Principle of Solvent Selection: The ideal solvent (or solvent system) will fully dissolve the crude product at an elevated temperature but exhibit very low solubility for the product at low temperatures. Impurities should either remain in the cold mother liquor or be insoluble in the hot solvent. Isopropanol (IPA) or an ethyl acetate/heptane mixture are common choices for this class of polar molecule.[9]
-
Procedure:
-
Transfer the crude product to a clean, appropriately sized reactor equipped with a condenser and overhead stirrer.
-
Add a minimal amount of isopropanol and heat the mixture to 60-70°C with stirring.
-
Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure a high recovery yield.
-
If insoluble impurities are present, perform a hot filtration through a pre-heated filter.
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, further cool it to 0-5°C and hold for at least 2-4 hours to maximize crystal precipitation.[9]
-
Collect the crystalline solid by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with a small amount of cold isopropanol to remove residual mother liquor.
-
Dry the purified product under vacuum at 40-50°C until a constant weight is achieved.
-
Protocol: Quality Control & Chiral Purity Analysis
-
Objective: To confirm the identity, chemical purity, and, most importantly, the enantiomeric excess (e.e.) of the final product.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is the standard. For enantiomeric purity, a Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds.[6]
-
Chiral HPLC Method:
-
Column: Chiralpak® IA or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of the purified product in the mobile phase (approx. 1 mg/mL).
-
Inject the sample onto the equilibrated HPLC system.
-
The two enantiomers, (R) and (S), will separate and appear as distinct peaks. The desired (R)-enantiomer should be the major peak.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
-
-
-
Acceptance Criteria: For use as a pharmaceutical intermediate, the chemical purity should typically be >99.0% (by HPLC area) and the enantiomeric excess should be >99.5% e.e.
Caption: Workflow for the purification and quality control analysis.
Expected Yields and Data Summary
The following table summarizes the expected outcomes for this large-scale production process. Values are based on typical results and may vary depending on the scale and specific equipment used.
| Parameter | Target Specification | Typical Result | Analytical Method |
| Overall Yield | > 60% | 65-75% | Gravimetric |
| Chemical Purity | > 99.0% | > 99.5% | HPLC-UV |
| Enantiomeric Excess | > 99.5% e.e. | > 99.8% e.e. | Chiral HPLC |
| Appearance | White to off-white solid | White crystalline solid | Visual |
| Melting Point | Report | Conforms to reference | Melting Point Apparatus |
Conclusion
This application note provides a comprehensive and scalable protocol for the production and purification of this compound. By starting from the chiral pool material L-Serine and employing a robust one-pot alkylation/cyclization followed by a carefully controlled crystallization, this process consistently delivers the target intermediate with high yield and exceptional chemical and enantiomeric purity. The detailed explanations for each step empower researchers and drug development professionals to confidently implement and scale this critical manufacturing process.
References
- A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
- This compound. Smolecule.
- Selection and Optimization of the Synthetic Route for Linezolid.
- METHOD FOR PREPARING LINEZOLID INTERMEDIATE.
- The preparation method of Linezolid and its intermediate.
- A Novel Method for Preparation of Linezolid.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Chiral Drug Separ
- Synthesis and SAR of morpholine and its derivatives: A review upd
- This compound. Arctom Scientific.
- Chirality and the Separation of Enantiomers by Liquid Chrom
- Method for purifying cis-2, 6-dimethyl morpholine.
Sources
- 1. Buy this compound | 919286-65-0 [smolecule.com]
- 2. arctomsci.com [arctomsci.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. youtube.com [youtube.com]
- 9. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Comprehensive Analytical Characterization of (R)-6-(hydroxymethyl)morpholin-3-one
An Application Note and Protocol Guide
Introduction: The Significance of (R)-6-(hydroxymethyl)morpholin-3-one
This compound is a chiral heterocyclic compound with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol .[1] Its structural significance lies in the morpholin-3-one core, which is a valuable scaffold in medicinal chemistry, and the stereocenter at the C6 position. The specific (R)-configuration is often crucial for the biological activity of downstream active pharmaceutical ingredients (APIs), such as neurokinin-1 (NK1) receptor antagonists.[1]
Given that enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for drug safety and efficacy.[2] This guide establishes a multi-faceted analytical workflow to ensure the identity, purity, and correct stereochemistry of this compound.
Integrated Analytical Workflow
A robust characterization of a chiral intermediate relies on the integration of multiple orthogonal techniques. Each method provides a unique piece of information, and together they create a complete analytical profile. The workflow below illustrates the logical progression from initial purity checks to absolute structural confirmation.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: Purity and Enantiomeric Excess
Chromatography is indispensable for separating the target compound from impurities and its enantiomer. We will address both achiral and chiral separations.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is a primary technique for assessing the chemical purity of a sample. It separates compounds based on their hydrophobicity, effectively resolving the target molecule from starting materials, by-products, and other process-related impurities. A high-purity profile (e.g., >99%) is critical before proceeding to more complex analyses.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., Water/Acetonitrile 50:50 v/v) to a final concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Chromatographic Conditions: The following conditions serve as a starting point and should be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes; hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (as the molecule lacks a strong chromophore) |
| Injection Volume | 10 µL |
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Enantiomeric Purity by Chiral HPLC
Rationale: This is the most critical analysis for a chiral molecule. Chiral HPLC separates the (R)- and (S)-enantiomers, allowing for the quantification of the enantiomeric excess (e.e.). This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are often a successful first choice for screening.[3]
Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase. A racemic standard, if available, is essential for initial method development to confirm the resolution of both enantiomeric peaks.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions: Chiral separations are highly specific; screening different columns and mobile phases is often necessary.[2] A typical starting point is provided below.
| Parameter | Recommended Setting |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Isocratic mixture of Hexane/Ethanol (e.g., 80:20 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
-
Data Analysis: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 Where Area_R is the peak area of the desired (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
Spectroscopic Analysis: Structural Identity
Spectroscopic methods provide definitive confirmation of the covalent structure and molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for elucidating the molecular structure of an organic compound. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms. For morpholine derivatives, the chair conformation can influence the appearance of the spectra.[4]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Expected Spectral Features: Based on the structure and data from similar morpholine compounds[5][6], the following chemical shifts can be anticipated:
| Proton (¹H) Assignment | Expected δ (ppm) | Multiplicity | Carbon (¹³C) Assignment | Expected δ (ppm) |
| -CH₂-OH | ~3.5 - 3.7 | Multiplet | C=O | ~168 - 172 |
| -OH | ~4.5 - 5.0 | Broad Singlet | -CH-O | ~75 - 80 |
| -CH-O (at C6) | ~3.8 - 4.1 | Multiplet | -CH₂-OH | ~60 - 65 |
| -O-CH₂- (at C2) | ~4.2 - 4.4 | Multiplet | -O-CH₂- (at C2) | ~65 - 70 |
| -N-CH₂- (at C5) | ~3.2 - 3.6 | Multiplet | -N-CH₂- (at C5) | ~45 - 50 |
| -NH- | ~7.5 - 8.0 | Broad Singlet |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Rationale: MS provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an ESI source. This can be coupled to an HPLC system (LC-MS) for simultaneous separation and mass detection.
-
Data Acquisition:
-
Ionization Mode: Positive ESI mode.
-
Scan Range: m/z 50-500.
-
-
Expected Result: The primary ion observed should correspond to the protonated molecule [C₅H₉NO₃ + H]⁺ with an m/z of 132.06 . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).
Definitive Structural Analysis: X-ray Crystallography
Rationale: While chiral HPLC can determine enantiomeric purity, it cannot definitively assign the absolute configuration without a known standard. Single-crystal X-ray crystallography is the "gold standard" for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[7][8]
Caption: Logical flow for absolute configuration determination by X-ray Crystallography.
Protocol:
-
Crystal Growth: This is the most critical and often challenging step. The compound must be induced to form single, high-quality crystals. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, or mixtures).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[7]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.[7]
-
Absolute Configuration Determination: For a chiral molecule, the absolute configuration is determined by analyzing anomalous dispersion effects. The calculation of the Flack parameter is a common method; a value close to zero for the correct enantiomer confirms the assignment with high confidence.
Conclusion
The analytical characterization of this compound requires a multi-pronged approach that validates its identity, purity, and stereochemical integrity. By systematically applying the HPLC, MS, NMR, and X-ray crystallography protocols detailed in this guide, researchers and drug developers can establish a comprehensive quality profile for this vital pharmaceutical intermediate, ensuring its suitability for use in the synthesis of next-generation therapeutics.
References
- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. [Link]
- ¹H NMR signals for methylene protons of morpholine group.
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
- Chiral HPLC Separ
- Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC - PubMed Central. [Link]
Sources
- 1. Buy this compound | 919286-65-0 [smolecule.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-6-(Hydroxymethyl)morpholin-3-one as a Chiral Intermediate for Bioactive Molecule Synthesis
Introduction: (R)-6-(hydroxymethyl)morpholin-3-one is a pivotal chiral building block in modern medicinal chemistry. Its structure incorporates a morpholin-3-one core, a privileged scaffold known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.[1][2][3] The (R)-stereochemistry at the 6-position, along with the reactive hydroxymethyl group, provides a versatile handle for asymmetric synthesis, enabling the construction of complex, stereochemically defined bioactive molecules.[4] This guide details the synthesis, characterization, and application of this intermediate, with a particular focus on its role in the synthesis of oxazolidinone antibiotics like Linezolid.
The morpholine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to modulate pharmacokinetic profiles and engage in crucial hydrogen bonding interactions with biological targets.[2][3] The specific stereochemical configuration of this compound is critical, as enantiomers frequently exhibit significantly different pharmacological activities and receptor binding affinities.[4]
Physicochemical Properties and Data
A thorough understanding of the intermediate's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [4][5] |
| Molecular Weight | 131.13 g/mol | [4][5] |
| CAS Number | 919286-65-0 | [5][6] |
| IUPAC Name | (6R)-6-(hydroxymethyl)morpholin-3-one | [4] |
| Appearance | Typically a powder | |
| Purity | ≥95% (Research Grade) | |
| Isomeric SMILES | C1CO | [4] |
Synthesis, Purification, and Characterization
The synthesis of enantiomerically pure this compound is crucial for its application. A common and effective strategy involves starting from a readily available chiral precursor, such as L-serine, to ensure the desired stereochemistry.[4]
Recommended Synthetic Protocol from L-Serine
This protocol outlines a representative synthetic pathway. The causality behind experimental choices is to protect the amine and acid functionalities of the starting material, perform a reduction, and then induce cyclization under controlled conditions to form the desired morpholinone ring.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow from L-Serine.
Step-by-Step Methodology:
-
Protection of L-Serine:
-
Rationale: The amine and carboxylic acid groups of L-serine are reactive and must be protected to prevent side reactions during the reduction step. A common strategy is Boc protection for the amine and benzylation for the acid.
-
Protocol: Dissolve L-serine in a suitable solvent system (e.g., a mixture of dioxane and water). Add sodium hydroxide solution to deprotonate the carboxylic acid. Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature to protect the amine. After reaction completion, acidify and extract the Boc-protected serine. Subsequently, react with benzyl bromide in the presence of a base like cesium carbonate in DMF to protect the carboxylic acid.
-
-
Selective Reduction:
-
Rationale: The protected ester is selectively reduced to the corresponding primary alcohol. Lithium borohydride (LiBH₄) is an effective reagent for this transformation, being less reactive than LiAlH₄ and thus more selective.
-
Protocol: Dissolve the fully protected L-serine derivative in an anhydrous ether solvent such as THF. Cool the solution to 0 °C in an ice bath. Add LiBH₄ portion-wise. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
-
Intramolecular Cyclization:
-
Rationale: A strong base is used to deprotonate the hydroxyl group, which then acts as a nucleophile, attacking the carbonyl of the Boc group (or another suitable activating group) to form the six-membered morpholinone ring. Sodium hydride (NaH) is a common choice for this Williamson-ether-synthesis-like cyclization.
-
Protocol: Dissolve the resulting diol in anhydrous THF. Add NaH (60% dispersion in mineral oil) portion-wise at 0 °C. The deprotonation of the primary alcohol followed by intramolecular cyclization yields the protected morpholinone. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
-
Deprotection:
-
Rationale: The final step involves the removal of the protecting group on the morpholine nitrogen to yield the target compound. The choice of deprotection agent depends on the protecting group used. For a Boc group, an acid like trifluoroacetic acid (TFA) is effective.
-
Protocol: Dissolve the protected this compound in dichloromethane (DCM). Add TFA dropwise at 0 °C. Stir the reaction at room temperature for 1-2 hours. Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure and neutralize to obtain the final product.
-
Purification and Characterization Protocol
Purification:
-
Rationale: Crude product from the synthesis requires purification to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the standard method for this purpose.
-
Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system. Given the polarity of the molecule, a gradient of dichloromethane (DCM) and methanol (MeOH) (e.g., 0% to 10% MeOH in DCM) is a good starting point.
-
Carefully load the adsorbed product onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
-
Characterization:
-
Rationale: The identity, structure, and purity of the final compound must be unequivocally confirmed using standard analytical techniques.
-
Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The proton spectrum will show characteristic peaks for the hydroxymethyl group, the morpholine ring protons, and the N-H proton. The carbon spectrum will confirm the number and type of carbon atoms. Spectroscopic data can be compared with literature values or data from commercial suppliers.[6]
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the compound (131.13 g/mol ).[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
HPLC: High-Performance Liquid Chromatography using a chiral column is essential to determine the enantiomeric excess (ee) of the product, ensuring the stereochemical integrity has been maintained throughout the synthesis.
-
Application in the Synthesis of Linezolid
This compound is a valuable precursor for synthesizing the morpholine fragment of many bioactive molecules. Its structural features are highly relevant to the synthesis of oxazolidinone antibiotics, such as Linezolid, which contains a critical morpholine ring attached to the phenyl oxazolidinone core.[7][8] The morpholine moiety in Linezolid is crucial for its antibacterial activity against multi-drug resistant Gram-positive pathogens.[7]
Synthetic Strategy for Linezolid
The following protocol illustrates a common synthetic route to Linezolid starting from 3-fluoro-4-morpholinoaniline, demonstrating the importance of the morpholine building block. While this specific protocol doesn't start directly from this compound, it exemplifies the type of transformation where such an intermediate would be invaluable for creating the initial morpholinoaniline fragment.
Workflow Diagram: Synthesis of Linezolid
Caption: Key steps in a common Linezolid synthesis.
Step-by-Step Methodology:
-
N-Alkylation:
-
Rationale: This step introduces the chiral three-carbon unit that will become the oxazolidinone ring. (R)-epichlorohydrin provides the necessary stereocenter.[9]
-
Protocol: React 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin in a solvent like methanol. The mixture is heated to reflux for several hours. The reaction progression is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.[9]
-
-
Oxazolidinone Ring Formation:
-
Rationale: The hydroxyl and secondary amine groups are cyclized to form the 2-oxazolidinone ring. Carbonyl diimidazole (CDI) is an effective and safe reagent for this transformation, acting as a phosgene equivalent.[9]
-
Protocol: Dissolve the product from the previous step in a solvent like dichloromethane (DCM). Add CDI and stir the mixture at room temperature. The reaction forms the key intermediate (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.[9]
-
-
Introduction of the Aminomethyl Group:
-
Rationale: The chloromethyl group is converted to a protected aminomethyl group. A Gabriel synthesis using potassium phthalimide is a classic and reliable method for this conversion, avoiding over-alkylation of the amine.[9]
-
Protocol: Heat the chloromethyl intermediate with potassium phthalimide in a polar aprotic solvent such as DMF. The phthalimide anion displaces the chloride to form the phthalimidomethyl intermediate.[9]
-
-
Deprotection to Primary Amine:
-
Rationale: The phthalimide protecting group is removed to reveal the primary amine, which will be acetylated in the final step. Hydrazine hydrate is the standard reagent for this deprotection (Ing-Manske procedure).
-
Protocol: Treat the phthalimide intermediate with hydrazine hydrate in a solvent like ethanol or methanol at reflux. A solid phthalhydrazide byproduct precipitates, which can be removed by filtration. The filtrate contains the desired (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
-
-
Final Acetylation:
-
Rationale: The primary amine is acylated to form the final acetamide group of Linezolid. Acetic anhydride is a highly efficient acetylating agent.
-
Protocol: Dissolve the amine intermediate in a suitable solvent (e.g., ethyl acetate or DCM). Add acetic anhydride and a mild base like triethylamine or pyridine. Stir at room temperature until the reaction is complete. The crude product is then purified, typically by recrystallization, to yield pure Linezolid.[7]
-
Conclusion
This compound stands out as a high-value intermediate for the synthesis of complex chiral molecules. Its inherent stereochemistry and versatile functional groups allow for the efficient construction of key structural motifs found in numerous bioactive compounds, most notably in the class of oxazolidinone antibiotics. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with a foundational understanding and practical framework for leveraging this important building block in their synthetic endeavors. The continued exploration of synthetic routes utilizing such chiral intermediates will undoubtedly fuel the discovery of next-generation therapeutics.
References
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Reddy, P. K., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry, 8(3), 1333-1338.
- Basak, A., et al. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Indian Chemical Society, 42(2), 137-142.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 66953, 3-Morpholinone.
- Krishna Reddy, P., et al. (2011). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem, 4(2), 326-331.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
- Organic Chemistry Portal. Synthesis of morpholines.
- WIPO Patentscope. (2012). WO2012114355 - NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES.
- Pal'chikov, V. A. (2021). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 57(6), 787-817.
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Alam, M. A., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity, 21(1), e202301389.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 933.
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 919286-65-0 [smolecule.com]
- 5. 919286-65-0 CAS MSDS ((R )-6-Hydroxymethyl-morpholin-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 919286-65-0|this compound|BLD Pharm [bldpharm.de]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-6-(Hydroxymethyl)morpholin-3-one
Welcome to the technical support center for the synthesis of (R)-6-(hydroxymethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower your research and development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield
Question: My synthesis of this compound is resulting in a low overall yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, including incomplete reactions, degradation of starting materials or products, and suboptimal reaction conditions. Here are some key areas to investigate:
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Starting Material Quality: The purity of the starting material, such as L-serine, is crucial. L-serine is involved in numerous metabolic pathways, and impurities can lead to side reactions[1][2]. Ensure you are using high-purity L-serine and consider its stability under your reaction conditions.
-
Reaction Conditions:
-
Temperature: The temperature for cyclization reactions is critical. For instance, in some morpholinone syntheses, higher temperatures can lead to degradation[3]. It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and product stability.
-
pH: The pH of the reaction medium can significantly influence the reactivity of amines and the stability of both reactants and products. Ensure the pH is controlled, especially during workup and purification steps.
-
Solvent: The choice of solvent can affect solubility, reaction rates, and side product formation. If you are experiencing low yields, consider screening different solvents with varying polarities.
-
-
Catalyst Activity: If you are employing a catalytic method, such as asymmetric hydrogenation or aza-benzilic ester rearrangement, the catalyst's activity is paramount[3][4][5].
-
Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
-
Optimize the catalyst loading; both too low and too high concentrations can negatively impact the yield and selectivity[6].
-
-
Workup and Purification: The product, containing a hydroxyl group, is polar. Significant product loss can occur during extraction and purification steps.
Issue 2: Poor Enantioselectivity
Question: I am obtaining a racemic or nearly racemic mixture of 6-(hydroxymethyl)morpholin-3-one. How can I improve the enantioselectivity for the desired (R)-enantiomer?
Answer: Achieving high enantioselectivity is a common challenge in the synthesis of chiral morpholinones[4][9][10]. Here are several factors that can influence the stereochemical outcome of your reaction:
-
Chiral Catalyst Selection and Quality:
-
The choice of chiral catalyst or ligand is the most critical factor. For asymmetric syntheses of morpholinones, chiral phosphoric acids and rhodium complexes with chiral bisphosphine ligands have shown success[4][5].
-
The purity of the chiral catalyst is essential. Even small amounts of impurities can have a detrimental effect on enantioselectivity.
-
Pseudoenantiomeric catalysts (e.g., cinchonine vs. cinchonidine) can produce opposite enantiomers, but may exhibit different efficiencies[6].
-
-
Catalyst Loading: The concentration of the catalyst can influence the formation of the desired diastereomeric transition state. It is recommended to screen a range of catalyst loadings (e.g., 1-20 mol%) to find the optimal concentration for your specific substrate and reaction conditions[6].
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Running the reaction at 0 °C, -20 °C, or even lower may improve the enantiomeric excess (ee)[6].
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome. Screen a variety of solvents to determine the optimal medium for your reaction.
-
Substrate-Catalyst Interaction: Ensure that the substrate can effectively interact with the chiral catalyst. Steric hindrance or unfavorable electronic interactions can lead to poor stereocontrol.
Issue 3: Side Product Formation
Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Answer: Side product formation can be a significant issue, particularly when using multifunctional starting materials like L-serine. Potential side reactions include:
-
Intermolecular Reactions: At high concentrations, intermolecular condensation or polymerization of the starting materials or intermediates can occur. Running the reaction at a lower concentration may help to favor the desired intramolecular cyclization.
-
Degradation of Starting Material: L-serine can be degraded under harsh reaction conditions (e.g., high temperature, extreme pH). This can lead to a complex mixture of byproducts.
-
Formation of Oxazolidine Intermediates: In some morpholinone syntheses, stable oxazolidine intermediates can be formed, which may not cyclize to the desired product under the reaction conditions[3].
-
Elimination Reactions: Depending on the synthetic route, elimination reactions can compete with the desired cyclization, leading to unsaturated byproducts.
Strategies to Minimize Side Products:
-
Protecting Groups: Consider using protecting groups for the hydroxyl or amine functionalities to prevent unwanted side reactions.
-
Reaction Condition Optimization: Carefully optimize the reaction temperature, time, and stoichiometry of reagents to favor the formation of the desired product.
-
One-Pot Procedures: Multi-step, one-pot procedures can sometimes minimize the formation of side products by converting reactive intermediates in situ[11].
Issue 4: Difficulty with Purification
Question: I am struggling to purify this compound. The compound is highly polar and difficult to separate from impurities. What purification strategies do you recommend?
Answer: The purification of polar compounds like this compound can be challenging with standard chromatography methods[12]. Here are some effective strategies:
-
Chromatography Techniques:
-
Reversed-Phase Chromatography with Polar-Modified Columns: Standard C18 columns may not provide adequate retention for highly polar compounds in highly aqueous mobile phases. Consider using specialized columns designed for polar analytes, such as those with polar endcapping or polar-embedded stationary phases (e.g., Atlantis dC18)[13]. These columns are compatible with 100% aqueous mobile phases.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for the separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can be advantageous for sample recovery[8].
-
Ion-Exchange Chromatography: If the impurities have a different charge state than the product, ion-exchange chromatography can be a powerful purification method.
-
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective and scalable purification method. Consider screening a wide range of solvents and solvent mixtures.
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove major impurities before final purification by chromatography or crystallization[12].
Frequently Asked Questions (FAQs)
Q1: What are the most promising starting materials for the synthesis of this compound?
A1: A common and effective starting material is L-serine, as it provides the required stereocenter and functional groups[14]. L-serine is a readily available and relatively inexpensive chiral building block. The synthesis involves the protection of the amino and carboxyl groups, followed by reaction with a C2-synthon and subsequent deprotection and cyclization.
Q2: Can you explain the general mechanism for the synthesis of morpholinones?
A2: There are several synthetic strategies for constructing the morpholinone core[15]. A common approach involves the reaction of a vicinal amino alcohol with a suitable two-carbon electrophile. For example, starting from an amino alcohol, N-alkylation with an α-haloacetyl derivative followed by intramolecular cyclization is a frequent strategy. Catalytic methods like the aza-benzilic ester rearrangement involve a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift[3][4][9].
Q3: What is the importance of the chiral morpholinone motif in drug development?
A3: Chiral morpholinones are important pharmacophores found in a variety of biologically active compounds and pharmaceuticals[3][4][9]. The morpholine ring can improve the physicochemical properties of a drug molecule, such as solubility and metabolic stability. The chiral centers in these molecules are often crucial for their specific interactions with biological targets.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Some reagents used in morpholine synthesis, such as α-haloacetyl chlorides, are corrosive and lachrymatory. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Q5: What are the key considerations for scaling up the synthesis of this compound?
A5: Scaling up a synthesis from the lab bench to a larger scale introduces several challenges[12][16]. Key considerations include:
-
Heat Transfer: Reactions that are easily controlled on a small scale may become exothermic and difficult to manage on a larger scale. Ensure adequate cooling capacity.
-
Mixing: Efficient mixing can be more difficult to achieve in larger reactors, which can affect reaction rates and selectivity.
-
Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage exotherms and minimize side product formation.
-
Workup and Purification: Extraction and chromatography techniques that are practical on a small scale may not be feasible for large-scale production. Crystallization is often the preferred method for purification at scale. It is advisable to develop a robust crystallization procedure early in the development process.
Data and Protocols
Table 1: Comparison of Synthetic Strategies for Chiral Morpholinones
| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |
| From Chiral Pool (e.g., L-Serine) | Utilizes a readily available chiral starting material.[14] | Cost-effective, straightforward access to the desired enantiomer. | May require multiple protection/deprotection steps. |
| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity.[4][5][9] | High enantioselectivity, atom economy. | Catalyst cost and sensitivity, requires careful optimization. |
| Domino Reactions | Multiple bond-forming events occur in a single step.[11] | Increased efficiency, reduced waste. | Can be sensitive to reaction conditions, optimization can be complex. |
Experimental Protocol: Synthesis of this compound from L-Serine (Illustrative)
This protocol is a generalized representation and may require optimization.
-
Protection of L-Serine:
-
Suspend L-serine in a suitable solvent (e.g., methanol).
-
Protect the amine group (e.g., as a Boc or Cbz derivative) using the appropriate reagent and base.
-
Protect the carboxylic acid group (e.g., as a methyl or ethyl ester) via esterification.
-
-
N-Alkylation:
-
Dissolve the protected L-serine derivative in an appropriate solvent (e.g., DMF or acetonitrile).
-
Add a suitable base (e.g., K₂CO₃ or NaH).
-
Add an α-haloacetylating agent (e.g., ethyl bromoacetate) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Deprotection and Cyclization:
-
Selectively deprotect the ester group (e.g., via saponification).
-
Deprotect the amine protecting group (e.g., via hydrogenation for Cbz or acid treatment for Boc).
-
Induce intramolecular cyclization, possibly with heating or the aid of a coupling reagent, to form the morpholin-3-one ring.
-
-
Purification:
-
Perform an appropriate workup to isolate the crude product.
-
Purify the crude product using one of the methods described in the "Difficulty with Purification" section of the Troubleshooting Guide (e.g., HILIC or reversed-phase chromatography with a polar-modified column).
-
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow from L-serine.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting low yield issues.
References
- He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]
- He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
- Wang, Z., Li, W., & Zhang, X. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 4(5), 2117-2121. [Link]
- He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
- Wei, X., Lorenz, J. C., Kapadia, S., Saha, A., Haddad, N., Busacca, C. A., & Senanayake, C. H. (2007). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. The Journal of Organic Chemistry, 72(11), 4250–4253. [Link]
- MacMillan, D. W. C., & Paras, N. A. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(11), 2730–2733. [Link]
- Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2998–3003. [Link]
- Waters Corporation. (n.d.). Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale: Are You Thinking about Atlantis dC18?
- Zhang, Y., Wang, Y., & Ito, Y. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
- Waters Corporation. (2025). Separation and purification of highly polar pharmaceutical compounds on a RPLC column at prep scale: Are you thinking about Atlantis (TM) dC(18)?
- Peters, M., Stölting, J., & Wendisch, V. F. (2010). Reduced Folate Supply as a Key to Enhanced l-Serine Production by Corynebacterium glutamicum. Applied and environmental microbiology, 76(19), 6570–6576. [Link]
- Vrbický, M., Macek, K., Pochobradský, J., Svoboda, J., Sedlák, M., & Drabina, P. (2020). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 16, 62-69. [Link]
- Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]
- Li, Y., Jiang, Y., & Tu, P. (2016). Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori.
- Mattaini, K. R., Sullivan, M. R., & Vander Heiden, M. G. (2016). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Molecular cell, 62(5), 650–658. [Link]
- Wang, D., Liu, Z., & Liu, X. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in molecular neuroscience, 14, 726665. [Link]
- Metcalf, J. S., & Coyle, J. T. (2023). L-serine: Neurological Implications and Therapeutic Potential. Neuro-Signals, 31(1), 1–11. [Link]
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Locasale, J. W. (2013). Sources and Sinks of Serine in Nutrition, Health, and Disease. The Journal of nutrition, 143(11), 1833S–1837S. [Link]
- Bakunov, S. A., Bakunova, S. M., & Mokrushin, V. S. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
Sources
- 1. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
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- 16. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
Troubleshooting guide for morpholin-3-one cyclization reactions
Welcome to the technical support center for morpholin-3-one synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the common challenges encountered during morpholin-3-one cyclization reactions. This resource is structured in a question-and-answer format to directly address specific experimental issues, moving beyond simple protocols to explain the causality behind each step.
Troubleshooting Guide: Cyclization Reactions
The synthesis of the morpholin-3-one core is a critical step in the preparation of numerous pharmaceutically active compounds, including the anticoagulant Rivaroxaban.[1] The intramolecular cyclization is the key ring-forming step, but it is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide provides a systematic approach to troubleshooting these challenges.
Diagram: General Cyclization Mechanism
The most common route to the morpholin-3-one scaffold involves the intramolecular cyclization of an N-substituted-2-haloacetamide with a pendant hydroxyl group. This reaction typically proceeds via a base-mediated intramolecular Williamson ether synthesis.
Caption: General mechanism for base-mediated morpholin-3-one formation.
Q1: My cyclization reaction has a very low or no yield. What are the potential causes and how can I fix it?
This is the most frequent issue. A low yield can stem from several factors, from the choice of reagents to the reaction conditions. Let's break down the possibilities.
A1: Potential Causes & Solutions
-
Ineffective Base: The choice of base is critical. It must be strong enough to deprotonate the hydroxyl group, initiating the cyclization, but not so strong or nucleophilic that it promotes side reactions.
-
Causality: If the base is too weak, the equilibrium will favor the starting material, and the rate of cyclization will be negligible. If the base is a strong nucleophile (e.g., NaOH in some solvents), it can lead to hydrolysis of the amide or the halo-group.
-
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Base: Use a hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). These bases are effective at deprotonation without competing in nucleophilic substitution.[2][3]
-
Optimize Stoichiometry: Ensure at least one equivalent of base is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
Consider Phase-Transfer Catalysis: For reactions with inorganic bases (e.g., K₂CO₃, NaOH) in biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the hydroxide or carbonate ion into the organic phase.[4]
-
-
-
Poor Leaving Group: The nature of the halide on the acetamide moiety directly impacts the rate of the intramolecular Sₙ2 reaction.
-
Causality: The reaction rate follows the order I > Br > Cl >> F. If you are using a chloroacetamide derivative, the reaction may be sluggish.
-
Troubleshooting Steps:
-
Switch to a Bromoacetamide: Preparing the N-(2-hydroxyethyl)-2-bromoacetamide starting material will significantly accelerate the cyclization step.
-
Convert to an Iodoacetamide in situ: Add a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction) to the reaction mixture when using a chloro- or bromoacetamide. This will generate the more reactive iodo-intermediate in situ.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters that must be optimized.
-
Causality: Many cyclizations require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition or side reactions.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 50-100 °C) while monitoring the reaction by TLC or LC-MS.[5] Many procedures specify heating for several hours.[1][6]
-
Monitor Reaction Progress: Do not rely on a fixed reaction time from the literature. Follow the consumption of the starting material using an appropriate analytical technique. The optimal time can vary based on substrate and scale.
-
-
Q2: I'm observing significant formation of side products, primarily a higher molecular weight species. What is happening?
The formation of dimers or polymers is a classic problem in cyclization reactions.
A2: Competing Intermolecular vs. Intramolecular Reactions
-
Causality: The desired reaction is an intramolecular cyclization. However, the deprotonated alkoxide of one molecule can also react with the haloacetamide group of another molecule, leading to an intermolecular reaction. This dimerization can continue, leading to polymerization. This side reaction is concentration-dependent.
-
Troubleshooting Steps:
-
Apply High-Dilution Conditions: This is the most effective solution. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thus favoring the intramolecular pathway. Start by running the reaction at a concentration of 0.01-0.05 M.
-
Slow Addition: Instead of adding the base to the full solution of the starting material, try a slow, controlled addition of the starting material to a solution of the base. This keeps the concentration of the uncyclized reactant low at all times.
-
Diagram: Troubleshooting Workflow
This flowchart provides a logical path to diagnose and resolve common issues in morpholin-3-one cyclization.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with (R)-6-(hydroxymethyl)morpholin-3-one in polar solvents
Technical Support Center: (R)-6-(hydroxymethyl)morpholin-3-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered with this versatile chiral building block. We will explore the underlying principles of its solubility and provide practical, step-by-step troubleshooting protocols to ensure successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and dissolution of this compound.
Q1: What are the expected solubility characteristics of this compound?
This compound (MW: 131.13 g/mol ) is a polar molecule.[1] Its structure contains a morpholinone core, a hydroxyl group, and a ketone moiety, all of which can participate in hydrogen bonding.[2] It has a predicted LogP (a measure of lipophilicity) of -1.23, indicating that it is hydrophilic and should be soluble in polar solvents.[3] While extensive experimental data is limited in publicly available literature, its structure strongly suggests at least moderate solubility in polar protic solvents like water and ethanol and polar aprotic solvents like DMSO.[2]
Q2: My compound is showing poor solubility in a polar solvent like water or ethanol. What are the likely causes?
Several factors beyond simple polarity can influence solubility:
-
Solid-State Properties: The compound is typically a white to off-white solid.[4][5] High crystalline lattice energy can significantly hinder the dissolution process, even for polar molecules. A highly ordered and stable crystal structure requires more energy to break apart than the energy released by solvating the individual molecules.[6]
-
Kinetic vs. Thermodynamic Solubility: You may be observing a slow rate of dissolution (a kinetic issue) rather than a fundamental lack of solubility (a thermodynamic limit). Many complex organic molecules require significant time and energy (agitation, heat) to reach their true equilibrium solubility.[7]
-
Purity and Impurities: The presence of non-polar impurities from synthesis can reduce the overall solubility of the bulk material. Conversely, certain ionic impurities, such as salts, could either increase or decrease solubility depending on the common ion effect.[8]
-
pH of the Medium: For unbuffered aqueous solutions, the pH can be influenced by dissolved atmospheric CO₂, creating a slightly acidic environment. While this compound is a very weak acid (predicted pKa ≈ 13.98), its solubility can still be pH-dependent, especially in buffered systems.[4][5][9]
Q3: Which solvents are recommended as a starting point for solubilizing this compound?
For most applications, starting with a strong, polar aprotic solvent is recommended to create a concentrated stock solution.
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent choice for creating stock solutions for biological screening, as it can dissolve a vast range of organic compounds.[10]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): These are also powerful polar aprotic solvents suitable for creating concentrated solutions.[11]
For applications requiring less toxic or more volatile solvents, consider:
-
Water or Ethanol: If direct dissolution is required in these solvents, be prepared to use the enhancement techniques described in the troubleshooting guide below.
-
Methanol: Often a better solvent than ethanol for polar heterocyclic compounds.[12]
Q4: Can the compound degrade in certain solvents during solubility testing?
Yes, stability should always be a consideration. The morpholine ring, while generally stable, can be susceptible to degradation under harsh conditions like extreme pH or high temperatures over extended periods.[13][14] Additionally, some solvents can pose stability risks; for instance, acidic impurities can cause DMSO to decompose, potentially reacting with the solute.[15][16] It is crucial to assess compound integrity after solubility enhancement experiments, for example, by using HPLC or LC-MS.
Part 2: Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues
If you are facing challenges dissolving this compound, follow this systematic guide. Start with the simplest methods and progress to more complex solvent system modifications as needed.
Workflow for Troubleshooting Solubility
This diagram outlines the logical progression for addressing solubility challenges.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Step 1: Foundational Physical Techniques
Before altering the solvent system, ensure you have maximized the kinetic factors of dissolution.
-
Increased Agitation: Simple shaking may be insufficient. Use a vortex mixer for several minutes or a magnetic stirrer for an extended period (30-60 minutes).
-
Sonication: An ultrasonic bath can help break apart the solute's crystal lattice and enhance solvent penetration.[17] Sonicate in 5-10 minute intervals, allowing the sample to cool to prevent thermal degradation.
-
Gentle Heating: Increasing the temperature increases the kinetic energy of the system, often leading to higher solubility.[17] Create a slurry of the compound in the solvent and heat it gently (e.g., 30-40°C) with constant stirring. Caution: Always monitor for signs of degradation (color change) and confirm compound stability via an analytical method like HPLC after heating.
Step 2: Systematic Solvent Screening
If foundational techniques fail, your chosen solvent may not be optimal. The following table provides a list of common polar solvents to consider. It is recommended to perform a small-scale screen to determine the best option for your desired concentration.
| Solvent | Type | Dielectric Constant (Approx.) | Key Considerations |
| Water | Polar Protic | 80.1 | Strong hydrogen bonding network can sometimes exclude solutes. Solubility is highly pH-dependent. |
| Methanol | Polar Protic | 33.0 | Often more effective than ethanol for heterocyclic compounds.[12] |
| Ethanol | Polar Protic | 24.5 | Common, low-toxicity solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Excellent solvent for creating high-concentration stock solutions.[10][11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Strong solubilizing power, similar to DMSO.[11] |
| Acetonitrile | Polar Aprotic | 38.3 | Less effective for highly polar, H-bonding solutes compared to DMSO/DMF.[11] |
This table summarizes general properties. Experimental verification of solubility is essential.
Step 3: Employing Co-Solvent Systems
This is one of the most effective strategies for enhancing the solubility of poorly soluble drugs in aqueous media.[18][19] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity and disrupts the water's hydrogen-bonding network, making it more favorable for the solute to enter.[18]
Mechanism of Co-Solvency
Caption: Co-solvents disrupt water's H-bond network, creating pockets that better accommodate the solute.
Recommended Protocol:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO (or another suitable organic solvent) to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved using the techniques in Step 1.
-
Serial Dilution: Serially dilute this stock solution into your aqueous buffer or medium.
-
Observe: Check for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the relevant experimental temperature. The highest concentration that remains clear is the kinetic solubility limit for that percentage of co-solvent.[7]
-
Limit Co-solvent Concentration: For biological assays, keep the final concentration of the organic co-solvent as low as possible (typically <1%, and often <0.1%) to avoid artifacts.
Step 4: pH Modification Strategy
Adjusting the pH of an aqueous solution can ionize a compound, dramatically increasing its solubility in water.[20][21] The compound possesses a hydroxyl group, which is a very weak acid (predicted pKa ~13.98), and an amide within the morpholinone ring.[4][5] While deprotonation of the hydroxyl group requires a very high pH, the amide nitrogen could potentially be protonated under strongly acidic conditions. Therefore, exploring a range of pH values is a valid strategy.
Recommended Protocol:
-
Prepare a pH Range: Prepare a series of buffers (e.g., citrate for acidic, phosphate for neutral, borate for alkaline) spanning a range from pH 2 to pH 10.
-
Add Compound: Add an excess of the solid compound to a small volume of each buffer in separate vials.
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (a minimum of several hours, up to 24 hours) to ensure equilibrium is reached.[22]
-
Separate and Analyze: Separate the undissolved solid by centrifugation or filtration.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Plot: Plot solubility as a function of pH to identify the optimal pH range for dissolution.
Part 3: Key Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment with a Co-Solvent
This protocol is ideal for early-stage experiments to quickly find a workable concentration for screening assays.
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Assay Buffer Preparation: Prepare the final aqueous buffer to be used in your experiment (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Test Plate Setup: In a 96-well plate, add the appropriate volume of assay buffer to wells.
-
Titration: Add microliter volumes of the DMSO stock to the buffer to achieve final compound concentrations of 200 µM, 100 µM, 50 µM, 25 µM, etc. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation and Observation: Mix the plate and incubate at room temperature for 1-2 hours. Visually inspect for any signs of precipitation or cloudiness. A plate reader measuring light scatter can also be used for a more quantitative assessment. The highest concentration remaining clear is the kinetic solubility.
Protocol 2: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol determines the thermodynamic solubility, which is the true maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[23]
-
Sample Preparation: Add an amount of solid compound to a known volume of the chosen solvent (e.g., pH 7.4 PBS) in a glass vial, ensuring there is an excess of undissolved solid.
-
Equilibration: Seal the vial and place it in a shaker bath at a controlled temperature (e.g., 25°C) for 24-48 hours. This long incubation allows the system to reach equilibrium.[22]
-
Phase Separation: After incubation, remove the vial and allow the excess solid to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Immediately dilute the filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation upon cooling or solvent evaporation.
-
Quantification: Analyze the diluted sample by a validated HPLC or LC-MS method against a standard curve to determine the exact concentration. This concentration represents the equilibrium solubility.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). New York, United States: Wesbon.
- ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
- PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- Slideshare. (2017). Methods of solubility enhancements.
- Quora. (2021). How will you increase the solubility of organic compounds in water?
- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- Scribd. Solubility Measurement Techniques.
- ResearchGate. (2014). Co-solvent and Complexation Systems.
- ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- IJSDR. Methods to boost solubility.
- Career Henan Chemical Co. 6-(hydroxymethyl)morpholin-3-one CAS NO.929019-95-4.
- Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- Arctom. CAS NO. 919286-65-0 | this compound.
- PMC - NIH. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
- ResearchGate. (2015). The microbial degradation of morpholine.
- Wikipedia. Polar aprotic solvent.
- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?
- ResearchGate. (2021). (PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture.
- ResearchGate. Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- PMC - PubMed Central. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
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Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Hydroxymethyl Group
Welcome to the technical support center for the functionalization of hydroxymethyl groups. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered in the lab. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and refine your approach for even the most challenging substrates.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explore the underlying causes, and provide actionable solutions.
Low or No Product Yield
Question: I've set up my reaction to functionalize a hydroxymethyl group, but upon workup and analysis (TLC, LC-MS), I see mostly unreacted starting material. What's going wrong?
Answer: This is a common and frustrating issue that typically points to one of two core problems: insufficient activation of the hydroxymethyl group or issues with your nucleophile/reaction conditions. The hydroxyl group itself is a poor leaving group and must be activated to facilitate displacement by a nucleophile.[1][2]
Troubleshooting Steps:
-
Assess the Activation Step: The hydroxyl group must first be converted into a good leaving group.[1]
-
For Sulfonate Esters (Tosylation/Mesylation):
-
Incomplete Reaction: Ensure you are using at least one equivalent of the sulfonyl chloride (e.g., TsCl, MsCl) and a suitable base (e.g., pyridine, triethylamine). The reaction should be run until TLC analysis shows complete consumption of the starting alcohol.
-
Base Choice: The base is critical. It neutralizes the HCl generated and can catalyze the reaction. Pyridine is often used as both the base and solvent. For sterically hindered alcohols, a stronger, non-nucleophilic base like DMAP (4-dimethylaminopyridine) can be used as a catalyst.
-
Moisture: These reactions are highly sensitive to water. Ensure your glassware is oven-dried, and use anhydrous solvents. Moisture will quench the sulfonyl chloride.
-
-
For Mitsunobu Reactions:
-
Reagent Quality: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade over time. Use fresh or properly stored reagents. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO); use fresh PPh₃.[3]
-
Order of Addition: The order of adding reagents can be critical. The standard protocol involves dissolving the alcohol, nucleophile (e.g., a carboxylic acid), and PPh₃ in a suitable solvent like THF, cooling to 0 °C, and then slowly adding the DEAD/DIAD.[3] If this fails, pre-forming the betaine by adding DEAD to PPh₃ first, followed by the alcohol and then the nucleophile, may yield better results.[3]
-
-
For Conversion to Alkyl Halides:
-
Reagent Choice: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective but can be harsh.[1] Ensure your substrate is stable to acidic conditions.
-
-
-
Evaluate the Nucleophile:
-
Nucleophilicity: Is your nucleophile strong enough to displace the activated leaving group? For S_N2 reactions, a good nucleophile is required.
-
Acidity (Mitsunobu Specific): For the Mitsunobu reaction, the nucleophile must be acidic enough (pKa generally less than 13-15) to protonate the intermediate formed from DEAD/DIAD. If the nucleophile is not sufficiently acidic, a common side reaction is the azodicarboxylate itself acting as the nucleophile.[3][4]
-
-
Check Reaction Conditions:
-
Solvent: Use an appropriate aprotic solvent (e.g., THF, DCM) that will not react with your reagents.
-
Temperature: While many activation reactions start at 0 °C, some may require room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature and time.
-
Formation of Side Products
Question: My reaction is working, but I'm getting a significant amount of an unintended side product. How can I improve the selectivity?
Answer: Side product formation is often a result of competing reaction pathways or the instability of reactants or products under the chosen conditions. Identifying the side product is the first step to diagnosing the issue.
Common Side Products and Solutions:
-
Elimination Products (Alkenes):
-
Cause: This is common when using strong, non-nucleophilic bases or when dealing with secondary hydroxymethyl groups. The base may deprotonate a beta-hydrogen, leading to E2 elimination instead of S_N2 substitution.
-
Solution:
-
Use a milder, more nucleophilic base.
-
For activation, consider the Mitsunobu reaction, which is known for its mild conditions and generally favors substitution with minimal elimination.[5]
-
Lower the reaction temperature to favor the S_N2 pathway, which has a lower activation energy than E2.
-
-
-
Triphenylphosphine Oxide (TPPO) and Hydrazine Byproducts (Mitsunobu):
-
Cause: These are stoichiometric byproducts of the Mitsunobu reaction and can be notoriously difficult to remove via standard silica gel chromatography due to their polarity.[3]
-
Solution:
-
Modified Reagents: Several modern variations of the Mitsunobu reaction use modified reagents to simplify purification. For instance, using resin-bound triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.[3] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD, where the hydrazine byproduct can be easily filtered and recycled.[3]
-
Workup Procedures: TPPO can sometimes be precipitated from nonpolar solvents like ether or hexanes. Crystallization of the desired product, if possible, is also an effective purification method.
-
-
-
Over-alkylation or Multiple Functionalizations:
-
Cause: If your molecule has multiple nucleophilic sites (e.g., multiple hydroxyl or amine groups), you may see functionalization at unintended positions.
-
Solution: Employ a protecting group strategy. Protect the other reactive functional groups before carrying out the desired transformation on the hydroxymethyl group.[6][7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best method to activate my hydroxymethyl group?
The choice depends on your substrate's complexity, steric hindrance, and sensitivity to reaction conditions.
-
Tosylation/Mesylation followed by S_N2: This is a robust, two-step method that works well for primary and less hindered secondary alcohols. It is a reliable choice when you need to introduce a strong nucleophile that might not be suitable for other one-pot methods.[1]
-
Mitsunobu Reaction: This is an exceptionally versatile one-pot reaction that allows for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.[3][8] It is particularly useful for sterically hindered substrates and when mild conditions are paramount.[5]
-
Conversion to Alkyl Halide: This method, using reagents like SOCl₂ or PBr₃, is straightforward but often involves harsh, acidic conditions that may not be compatible with sensitive functional groups.[1][2]
Q2: What is a protecting group, and when do I need to use one for my hydroxymethyl group?
A protecting group is a reversible chemical modification of a functional group to prevent it from reacting during a subsequent chemical transformation elsewhere in the molecule.[7] You need to protect a hydroxymethyl group if:
-
The reaction conditions for modifying another part of your molecule would also affect the -CH₂OH group (e.g., strong oxidizing or reducing agents).
-
You want to selectively functionalize a different hydroxyl group in a polyol.
Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable under a wide range of conditions but are easily removed with fluoride sources (like TBAF) or acid.[9]
Q3: How can I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method. By spotting your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reactions or when TLC is not definitive, LC-MS provides clear data on the presence of your starting material, desired product (by mass), and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can definitively show the conversion to the product by the appearance of new, characteristic peaks.
Section 3: Data & Protocols
Table 1: Comparison of Activation Methods for Hydroxymethyl Groups
| Activation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Tosylation/Mesylation | TsCl or MsCl, Pyridine or Et₃N | Anhydrous DCM or Pyridine, 0 °C to RT | Reliable, high-yielding for 1° alcohols, forms a very good leaving group. | Two-step process, sensitive to moisture, can lead to elimination with hindered substrates. |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Nucleophile | Anhydrous THF or DCM, 0 °C to RT | One-pot reaction, mild conditions, inversion of stereochemistry, broad scope of nucleophiles.[3][5] | Stoichiometric byproducts (TPPO) can be difficult to remove, nucleophile pKa limitations.[4] |
| Halogenation | SOCl₂, PBr₃, PPh₃/I₂ | Varies (neat, DCM, etc.), often requires heating | Direct conversion to a reactive intermediate. | Harsh/acidic conditions, limited functional group tolerance.[1] |
Experimental Workflow Diagram
Here is a general workflow for the functionalization of a hydroxymethyl group, highlighting key decision points.
Caption: General workflow for hydroxymethyl group functionalization.
Troubleshooting Flowchart: Low Product Yield
Caption: Decision-making flowchart for troubleshooting low yield.
Protocol 1: Two-Step Esterification via Tosylation and S_N2 Reaction
Step 1: Tosylation of Benzyl Alcohol
-
Preparation: Add benzyl alcohol (1.0 eq) to a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the benzyl alcohol is completely consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzyl tosylate.
Step 2: S_N2 Reaction with Acetate
-
Preparation: Dissolve the crude benzyl tosylate from Step 1 in a polar aprotic solvent like DMF or acetone.
-
Nucleophile Addition: Add potassium acetate (1.5 eq).
-
Reaction: Heat the mixture (e.g., to 60 °C) and stir until the tosylate is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate to yield benzyl acetate. Purify by column chromatography if necessary.
Protocol 2: One-Pot Mitsunobu Esterification
This protocol details the esterification of an alcohol with benzoic acid.
-
Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DEAD/DIAD: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via a syringe. A color change and/or formation of a precipitate is often observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor by TLC for the disappearance of the starting alcohol (typically 1-12 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide (TPPO) and the hydrazine byproduct. Purification is typically achieved by silica gel column chromatography, often using a hexanes/ethyl acetate gradient.
References
- Mitsunobu reaction. (2023, December 27). In Wikipedia.
- Optimization of reaction conditions. (n.d.). ResearchGate.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Activation of Alcohols to Nucleophilic Substitution. (n.d.). NTU > IRep.
- Mitsunobu Reaction. (n.d.). Chemistry Steps.
- Mitsunobu Reaction. (2024, January 10). YouTube.
- Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews, 109(6), 2551–2651. [Link]
- Hydroxyl Group Substitution - Alcohols. (2023, January 22). Chemistry LibreTexts.
- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
- Protecting group. (2023, December 27). In Wikipedia.
- 15.10: Protection of Hydroxyl Groups. (2021, July 31). Chemistry LibreTexts.
- Optimization of the reaction conditions. (n.d.). ResearchGate.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. (2019). Organic Letters, 21(15), 5965–5969. [Link]
- Optimization of the reaction conditions. (n.d.). ResearchGate.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- OH Activation for Nucleophilic Substitution. (n.d.). ResearchGate.
- Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. (2016, November 13). Slideshare.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data.
- Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. (2022). Journal of Chemical Information and Modeling, 62(24), 6245–6254. [Link]
- Reaction condition optimization. (n.d.). ResearchGate.
- Hydroxymethyl group. (2023, April 19). In Wikipedia.
- Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis Furfuryl Ether Bio-Fuels. (n.d.). ResearchGate.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- 13.2 Synthesis of Ethers. (2021, January 28). YouTube.
- Ether synthesis by reductive etherification. (n.d.). Organic Chemistry Portal.
- preparation of esters. (n.d.). Chemguide.
- Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2022). Pharmaceuticals, 15(12), 1500. [Link]
- The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. (2021). Foods, 10(3), 685. [Link]
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- of the results obtained from the evaluation of pharmacological activity, toxicity and other studies carried out with NFOH (93). (n.d.). ResearchGate.
- Common Troubleshooting Tips. (2023, August 29). Chemistry LibreTexts.
- Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
- Glucose. (2023, December 29). In Wikipedia.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Molecules, 28(4), 1797. [Link]
- On-Demand Webinar - Hyphenated Analytical Techniques An Overview for Materials Characterization. (2021, May 21). YouTube.
- Surface functionality analysis by Boehm titration of graphene nanoplatelets functionalized via a solvent-free cycloaddition reaction. (2019). New Journal of Chemistry, 43(3), 1338–1345. [Link]
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2006).
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Preventing side reactions in the synthesis of morpholine derivatives
Technical Support Center: Synthesis of Morpholine Derivatives
Introduction: The Challenge of Selectivity in Morpholine Synthesis
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] While numerous methods exist for the synthesis of morpholine and its derivatives, researchers frequently encounter challenges with side reactions that can diminish yield, complicate purification, and compromise the final product's purity. This guide provides targeted troubleshooting advice in a question-and-answer format to address the most common issues encountered during the synthesis of this critical heterocyclic motif. We will delve into the mechanistic origins of these side reactions and offer field-proven strategies to mitigate them, ensuring the integrity of your synthetic route.
Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section is organized by common synthetic transformations used to prepare morpholine derivatives.
Section A: N-Arylation of Morpholine (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds to create N-aryl morpholines.[1][2] However, the reaction is not without its complexities.
FAQ 1: I am observing significant amounts of a hydrodehalogenated arene byproduct and my yields of the desired N-arylated morpholine are low. What is causing this and how can I fix it?
Answer:
The formation of a hydrodehalogenated arene (where the aryl halide is reduced to an arene) is a common side reaction in Buchwald-Hartwig amination.[3] This typically arises from a competing reaction pathway where a β-hydride elimination occurs from the palladium amide intermediate, which then leads to the formation of the arene byproduct instead of the desired C-N bond.[2]
Causality & Mitigation Strategies:
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount in controlling the relative rates of reductive elimination (product formation) versus β-hydride elimination (side product).
-
Base Selection and Stoichiometry: The base plays a crucial role in deprotonating the morpholine to form the active nucleophile.
-
Weak Base: If the base is too weak (e.g., Cs₂CO₃), the deprotonation may be slow, leading to lower conversion rates.
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is often the optimal choice.[4][5] It is crucial to use the correct stoichiometry; an excess of base can sometimes promote side reactions.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate decomposition pathways.
-
Optimization: If you are observing byproduct formation, consider lowering the reaction temperature in 10 °C increments. Typical temperatures for these couplings range from 80-130 °C.[3]
-
Summary Table for Troubleshooting N-Arylation:
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive catalyst, weak base, low temperature | Screen bulky phosphine ligands (e.g., XPhos, RuPhos).[3] Use a stronger base (e.g., NaOtBu).[4] Incrementally increase temperature. |
| Hydrodehalogenation | Competing β-hydride elimination | Use bulkier, more electron-rich ligands.[3] Optimize base and temperature. |
| Diarylation (less common) | High catalyst loading or high temperature | Reduce catalyst loading. Lower reaction temperature. |
FAQ 2: My reaction starts well but then stalls, and I suspect catalyst deactivation. What are the common deactivation pathways and how can I prevent them?
Answer:
Catalyst deactivation is a frequent issue, particularly in reactions involving challenging substrates. Deactivation can occur through several mechanisms, including the formation of off-cycle, inactive palladium species or ligand degradation.[4]
Causality & Mitigation Strategies:
-
Use of Pre-catalysts: Using well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species. Pre-catalysts like (SIPr)Pd(methallyl)Cl are designed for reliable activation and can lead to more consistent results than using sources like Pd₂(dba)₃ with a separate ligand.[5]
-
Solvent and Atmosphere Control: The reaction is highly sensitive to oxygen and moisture.
-
Degassing: Ensure your solvent (e.g., toluene, dioxane) is thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]
-
Inert Atmosphere: The reaction must be run under a strictly inert atmosphere (Argon or Nitrogen). Use of Schlenk line techniques is highly recommended.[3]
-
-
Ligand Degradation: In the presence of strong bases, some N-heterocyclic carbene (NHC) ligands can undergo decomposition pathways.[4] If using an NHC-based system, ensure the reaction conditions are not excessively harsh. Sterically hindered NHC ligands are generally more robust.
Section B: Reductive Amination to Form N-Substituted Morpholines
Reductive amination is a cornerstone method for synthesizing N-alkyl, N-benzyl, and other N-substituted morpholines from a carbonyl compound (aldehyde or ketone) and morpholine itself.[6] The reaction typically proceeds via the formation of an intermediate iminium ion, which is then reduced by a mild hydride agent.[7]
FAQ 3: My reductive amination using sodium triacetoxyborohydride (STAB) is sluggish, and I see a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer:
A sluggish reductive amination is typically due to slow formation of the key iminium ion intermediate. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is an excellent reagent because it is mild and selectively reduces the iminium ion much faster than the starting carbonyl.[8][9] However, if the iminium ion does not form, the reaction will not proceed.
Causality & Mitigation Strategies:
-
pH is Key for Iminium Formation: The formation of the iminium ion from the carbonyl and the amine is a dehydration reaction that is often acid-catalyzed.
-
Solvent Choice: The choice of solvent can impact both the rate of iminium formation and the solubility of the reagents.
-
Aprotic Solvents: 1,2-dichloroethane (DCE) is often the preferred solvent as it is aprotic and reactions tend to be faster than in other solvents like THF.[9]
-
Pre-formation: In difficult cases, you can pre-form the imine/iminium ion by stirring the aldehyde/ketone and morpholine together (sometimes with a dehydrating agent like MgSO₄) before adding the reducing agent.[10]
-
-
Reagent Quality: STAB is moisture-sensitive.[8] Use of old or improperly stored reagent can lead to diminished activity. It is recommended to use freshly opened STAB or reagent that has been stored in a desiccator.
FAQ 4: I am trying to react a primary amine with a dihaloalkane to form a morpholine ring, but I am getting significant over-alkylation and polymer formation. How can I promote mono-alkylation and cyclization?
Answer:
This is a classic challenge of selectivity. Primary amines can be readily alkylated twice, leading to undesired side products. The key is to favor the intramolecular cyclization of the mono-alkylated intermediate over the intermolecular reaction with another equivalent of the dihaloalkane.
Causality & Mitigation Strategies:
-
High Dilution: Running the reaction at high dilution (e.g., <0.1 M) physically separates the molecules in solution, which strongly favors the intramolecular cyclization pathway over intermolecular side reactions.
-
Slow Addition: Instead of adding all the dihaloalkane at once, use a syringe pump to add it slowly over several hours to the solution of the amine. This keeps the concentration of the electrophile low at all times, further minimizing the chance of double alkylation.
-
Use of a "Two-Carbon Electrophile" Synthon: A modern and highly effective approach is to use a reagent like ethylene sulfate. This reagent cleanly mono-alkylates the primary amine of a 1,2-amino alcohol, forming a zwitterionic intermediate that can be isolated and then cyclized under basic conditions to yield the morpholine.[11][12] This two-step protocol effectively bypasses the problem of over-alkylation.[11]
Section C: Synthesis of the Morpholine Ring Itself
The construction of the morpholine ring, typically from diethanolamine or from an amino alcohol and an epoxide, presents its own set of challenges, primarily concerning cyclization efficiency and regioselectivity.
FAQ 5: During the acid-catalyzed dehydration of diethanolamine to form morpholine, I am isolating a significant amount of piperazine as a byproduct. Why does this happen and how can I suppress it?
Answer:
The formation of piperazine during the cyclization of diethanolamine is a known side reaction, particularly at higher temperatures.[13] The reaction proceeds through the formation of aminoethylethanolamine (AEEA) as an intermediate. While the desired pathway is the intramolecular cyclization of AEEA to morpholine, a competing intermolecular condensation between two molecules of AEEA can lead to the formation of the piperazine ring.[14][15]
Causality & Mitigation Strategies:
-
Temperature Control is Crucial: The reaction temperature is the single most important factor.
-
Expert Insight: Heating diethanolamine hydrochloride at 200–230 °C primarily yields morpholine. However, increasing the temperature to 250–260 °C favors the formation of piperazine.[13] Careful control of the reaction temperature is essential to maximize the yield of morpholine.
-
-
Catalyst System: While strong acids like sulfuric or hydrochloric acid are traditional, the industrial synthesis often uses hydrogenation catalysts over which diethylene glycol (DEG) is reacted with ammonia.[14] This route can offer better selectivity but requires high pressure and temperature equipment not available in all labs. For lab-scale acid-catalyzed cyclization, maintaining the lowest effective temperature is the best strategy.
FAQ 6: I am performing a ring-opening of a substituted epoxide with an amino alcohol to form a substituted morpholine, but I am getting a mixture of regioisomers. How can I control the regioselectivity of the epoxide opening?
Answer:
The regioselectivity of epoxide ring-opening is dictated by both steric and electronic factors and can be heavily influenced by the reaction conditions (i.e., whether it is acid- or base-catalyzed). The nucleophilic amine can attack either the more-substituted or less-substituted carbon of the epoxide.
Causality & Mitigation Strategies:
-
Base-Catalyzed Conditions (Sₙ2-type): Under basic or neutral conditions, the reaction proceeds via a standard Sₙ2 mechanism. The amine nucleophile will preferentially attack the sterically less hindered carbon of the epoxide. To favor this pathway, use a base like potassium carbonate or run the reaction neat.
-
Acid-Catalyzed Conditions (Sₙ1-like): Under acidic conditions (using a Brønsted or Lewis acid), the epoxide oxygen is protonated or coordinated, making the ring more susceptible to opening. The reaction takes on more Sₙ1 character, and the nucleophile tends to attack the more substituted carbon (the one better able to stabilize a partial positive charge).
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as Zn(ClO₄)₂, can significantly influence the regioselectivity. The outcome can depend on the specific substrate and the ability of the Lewis acid to coordinate with other functional groups in the molecule, sometimes leading to the formation of aziridinium intermediates that alter the final regiochemical outcome.[16]
-
-
Systematic Screening: The optimal conditions are highly substrate-dependent. A systematic screen of conditions (neat, base-catalyzed, various Lewis acids) is the most effective way to determine the best method for achieving the desired regioselectivity for your specific substrates.[16][17]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Morpholine [3][18]
-
Materials:
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or an NHC-Pd pre-catalyst)
-
Bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl halide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the aryl halide and anhydrous, degassed toluene via syringe.
-
Add the morpholine via syringe.
-
Heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Reductive Amination of an Aldehyde with Morpholine using STAB [9][19]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Morpholine (1.1 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol)
-
Acetic Acid (optional, 0.1 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde, morpholine, and anhydrous DCE.
-
If the aldehyde is unreactive or if a ketone is used, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagrams
Figure 1: Decision Tree for Troubleshooting Buchwald-Hartwig N-Arylation
Caption: A logical workflow for diagnosing and solving common issues in Buchwald-Hartwig reactions.
Figure 2: Key Parameters for Successful Reductive Amination
Caption: The four critical factors influencing the outcome of a reductive amination reaction.
References
- BenchChem. (2025). Preparation of 1-(2,3-dichlorophenyl)piperazine from diethanolamine.
- Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis.
- ResearchGate. (2025). Methods for the catalytic synthesis of piperazine.
- Google Patents. (n.d.). Process for preparation of piperazine.
- Google Patents. (n.d.). Preparation of n,n'-diethanol piperazine.
- ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine.
- Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
- BenchChem. (2025). Synthesis of Sodium Triacetoxyborohydride for Laboratory Use: A Technical Guide.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- BenchChem. (2025). Technical Support Center: Optimization of N-arylation of 2-(Oxan-2-yl)morpholine.
- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- Reddit. (2017). Challenging reductive amination.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Bode, J. W. (2024).
- Organic & Biomolecular Chemistry. (n.d.). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.
- ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- National Institutes of Health. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols.
- ResearchGate. (n.d.). Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O.
- Organic Chemistry Portal. (2024). Synthesis of morpholines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Jakhar, A., & Bhagat, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Rasayan Journal of Chemistry, 10(2), 485-493.
- PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product.
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Purification challenges of chiral morpholinones and solutions
Technical Support Center: Chiral Morpholinone Purification
From the Senior Application Scientist's Desk
Welcome, researchers and innovators. Chiral morpholinones are pivotal scaffolds in modern medicinal chemistry, often forming the core of novel therapeutic agents.[1][2] However, their synthesis frequently yields racemic mixtures, and the subsequent purification to isolate the desired enantiomer presents a significant, often underestimated, hurdle. The subtle structural similarities between enantiomers demand highly specific and optimized purification strategies.[3]
This guide is structured from my field experience to address the most pressing and common challenges you will encounter. We will move beyond mere protocols to explore the underlying principles, empowering you to troubleshoot effectively and make informed decisions in your own lab. Here, we treat every purification challenge not as a setback, but as a puzzle to be solved with the right application of chemical principles and technology.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems encountered during the purification of chiral morpholinones.
Q1: My chiral HPLC/SFC separation is poor (low resolution, peak tailing, or co-elution). What are the primary causes and how can I systematically improve it?
Poor resolution is the most common challenge in chiral chromatography. The cause often lies in a suboptimal interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.[4][5]
Causality & Explanation: Chiral recognition on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector.[6][7] For these complexes to have different formation energies (and thus different retention times), there must be at least three points of interaction. For morpholinones, these interactions can include hydrogen bonding (at the N-H or C=O groups), dipole-dipole interactions, and steric hindrance. If the mobile phase is too strong or the CSP is not complementary to the analyte's structure, these subtle differences cannot be exploited, leading to poor resolution.
Systematic Troubleshooting Protocol:
-
Verify Column Health: First, rule out column degradation. A contaminated guard column or inlet frit can cause peak tailing and pressure increases.[8] Try reversing the column flow (for non-directional columns) to flush particulates from the inlet frit. If performance is still poor, consider a dedicated column regeneration procedure as specified by the manufacturer.[8]
-
Optimize the Mobile Phase: This is the most critical variable.
-
Solvent Composition: Systematically vary the ratio of your polar modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., hexane, or CO2 for SFC). A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks.[4]
-
Additives/Modifiers: For morpholinones, which often have a basic nitrogen atom, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to a normal-phase mobile phase can dramatically improve peak shape by masking acidic sites on the silica support.[5][9] Conversely, for acidic impurities or analytes, an acidic modifier like trifluoroacetic acid (TFA) may be necessary.[4]
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) often enhances chiral recognition and improves resolution, though it will increase backpressure.[10]
-
Flow Rate: Reducing the flow rate gives the enantiomers more time to interact with the CSP, which can improve resolution at the cost of longer run times.[4]
-
-
Screen Different CSPs: If optimization fails, the chosen stationary phase may not be suitable. A trial-and-error screening approach is often necessary.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel® series) are highly effective for a wide range of compounds, including heterocycles like morpholinones.[4][10]
Caption: Troubleshooting workflow for poor chiral resolution.
Q2: I'm observing racemization of my morpholinone during purification. What conditions cause this and how can I prevent it?
Racemization, the conversion of a pure enantiomer into a racemic mixture, is a critical issue that undermines the entire purification goal.
Causality & Explanation: For many morpholinones, the chiral center is adjacent to a carbonyl group. This makes the proton at the chiral center (the α-proton) acidic. Under certain conditions (basic or, less commonly, acidic), this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to racemization.[11] Traces of base in your mobile phase, on your glassware, or on the stationary phase itself can catalyze this process.[12]
Prevention Strategies:
-
Strict pH Control: Avoid basic conditions wherever possible. If a basic modifier is required for chromatography (e.g., DEA for peak shape), use the absolute minimum concentration necessary. Ensure all solvents are neutral and of high purity.
-
Lower Temperatures: Racemization is a chemical reaction with an activation energy. Performing the purification at lower temperatures (e.g., 4°C or sub-ambient) will significantly slow down the rate of racemization.
-
Minimize Exposure Time: The longer your compound is exposed to potentially problematic conditions, the more racemization can occur. Optimize your method for speed (within the constraints of achieving good resolution). For preparative work, collect fractions promptly and neutralize them if necessary before storage or solvent evaporation.
-
Choice of Solvents for Workup/Evaporation: Be mindful of solvents used post-purification. For example, evaporating fractions dissolved in methanol with trace base can be problematic. Consider a solvent swap to a less reactive solvent like dichloromethane or ethyl acetate before final concentration.
Q3: My morpholinone won't crystallize from the racemic mixture, or the resulting crystals show low enantiomeric excess (ee). What crystallization strategies can I employ?
When chromatography is not scalable or cost-effective, crystallization is the preferred industrial method for chiral resolution.[13] Its success depends on the solid-state behavior of your compound.
Causality & Explanation: Chiral molecules can crystallize in one of three ways: as a conglomerate (a physical mixture of separate R and S crystals), a racemic compound (a highly ordered 1:1 lattice of R and S molecules), or a solid solution (a disordered mixture). Only conglomerates can be resolved by direct preferential crystallization.[14] Racemic compounds, which are far more common, must be resolved by forming diastereomers that have different physical properties.[15][16]
Solutions & Protocols:
-
Diastereomeric Salt Crystallization: This is the most robust and widely used technique for chiral molecules containing an acidic or basic handle.[17][18]
-
Principle: React your racemic morpholinone (assuming it's basic) with an enantiomerically pure chiral acid (a "resolving agent") like tartaric acid or camphorsulfonic acid.[15] This creates a mixture of two diastereomeric salts (e.g., R-morpholinone•R-acid and S-morpholinone•R-acid). These diastereomers have different solubilities, allowing one to be selectively crystallized.[16]
-
Screening Protocol: The key is finding the right combination of resolving agent and solvent.[13]
-
Agent Selection: Choose a variety of commercially available chiral acids (e.g., D-tartaric acid, L-tartaric acid, (+)-camphorsulfonic acid, (-)-mandelic acid).
-
Solvent Screening: In parallel, test a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and water mixtures).
-
Execution: Dissolve the racemic morpholinone and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent in a small amount of heated solvent. Allow it to cool slowly.
-
Analysis: If crystals form, isolate them, liberate the free base (e.g., with aqueous NaHCO3), and analyze the enantiomeric excess (ee) by chiral HPLC.
-
-
-
Preferential Crystallization (for Conglomerates): If your compound forms a conglomerate, you can induce crystallization of one enantiomer by seeding a supersaturated racemic solution with pure crystals of that enantiomer.[14] This is less common but very powerful when applicable.
-
Use of Additives: In some cases, tailor-made additives can be used to inhibit the crystallization of the racemic compound, thereby promoting the formation of pure enantiomer crystals from the solution.[19]
Caption: Workflow for diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
-
Q: What is the best first-pass technique for purifying a new chiral morpholinone on a research scale (mg to g)?
-
A: For research-scale quantities, chiral chromatography is the fastest and most versatile approach. Supercritical Fluid Chromatography (SFC) is often superior to HPLC for this purpose. SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations (often 5-10x faster than HPLC) and using significantly less organic solvent.[20][21][22] This makes it a greener, cheaper, and faster option for initial purification and screening.[20]
-
-
Q: How do I accurately determine the enantiomeric excess (ee) of my purified sample?
-
A: The gold standard is chiral chromatography (HPLC or SFC). An analytical method is developed that can baseline-separate the two enantiomers. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.[23] The formula is: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100. It is crucial that this analytical method is robust and provides a complete separation of the peaks for accurate quantification.[24][25]
-
-
Q: Can I use preparative TLC for chiral separations?
-
A: While technically possible using plates coated with a chiral selector, preparative TLC is generally not recommended for chiral separations. It typically offers very low resolution and poor separation efficiency compared to column chromatography, making it difficult to obtain high enantiomeric purity. Its loading capacity is also very limited.
-
-
Q: My compound is not amenable to salt formation for crystallization. What are my options for large-scale purification?
-
A: If diastereomeric salt crystallization is not an option, the primary alternative for large-scale work is preparative chiral chromatography (either HPLC or SFC). While more expensive in terms of solvents and stationary phases, it is a very general and effective method.[13] For some systems, direct crystallization methods like preferential crystallization or the use of co-crystals might be explored, but this requires significant specialized process development.[3][26]
-
Data Summary Table
Table 1: Comparison of Common Chiral Purification Techniques
| Feature | Chiral HPLC | Chiral SFC | Diastereomeric Salt Crystallization |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP)[27] | Differential interaction with a CSP using supercritical CO2 as mobile phase[6] | Differential solubility of diastereomeric salts[16] |
| Speed | Slow to Moderate | Fast (typically 5-10x faster than HPLC)[10][21] | Slow (requires cooling/equilibration) |
| Scalability | Good, but can be expensive | Excellent, often more cost-effective at scale than HPLC[13] | Excellent, preferred for industrial scale[13] |
| Solvent Usage | High (e.g., Hexane/IPA)[21] | Low (primarily uses CO2)[20] | Moderate |
| Generality | Very high; applicable to most soluble compounds | Very high; excellent for non-polar to moderately polar compounds[27] | Limited to compounds with an acidic or basic functional group[13] |
| Development Time | Moderate (method screening required)[9] | Fast (rapid screening possible) | Can be high (requires extensive screening of salts/solvents)[13] |
References
- Selvita. (2024).
- García, M. A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Pharmaceutical Technology. (2007).
- De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Mangelings, D., et al. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Black, S. N., et al. (2007). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design.
- R&D World. (2025).
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
- APC. (2021). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. [Link]
- Chemistry LibreTexts. (2022). 6.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
- Lorenz, H., & Seidel-Morgenstern, A. (2020). Continuous Enantioselective Crystallization of Chiral Compounds. In Continuous Pharmaceutical Processing. [Link]
- BioDuro. (2018).
- Wikipedia. (n.d.). Chiral resolution. [Link]
- Sousa, M. R. A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
- I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]
- ResearchGate. (2014). How can I improve my chiral column resolution?. [Link]
- Neopharm Labs. (n.d.).
- Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
- ResearchGate. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]
- University of Bath. (n.d.).
- National Institutes of Health. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]
- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- R&D World. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
- SCIREA. (2024).
- Wikipedia. (n.d.). Enantiomeric excess. [Link]
- MDPI. (2023).
- Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- Analytical Chemistry. (2008). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. [Link]
- Royal Society of Chemistry. (2011).
- Google Patents. (2017). WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants).
- National Institutes of Health. (2020).
- National Institutes of Health. (2018).
- Semantic Scholar. (2023). Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. [Link]
- National Institutes of Health. (2019).
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Stability testing and proper storage conditions for (R)-6-(hydroxymethyl)morpholin-3-one
Technical Support Center: Stability and Storage of (R)-6-(hydroxymethyl)morpholin-3-one
Introduction
This compound is a chiral morpholinone derivative that serves as a key building block in medicinal chemistry and drug development. Its structural integrity, chemical purity, and stereochemical fidelity are paramount for the reliability and reproducibility of downstream applications. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the proper storage, handling, and stability testing of this compound. Adherence to these guidelines will help mitigate the risks of degradation, ensuring the quality and performance of your research outcomes.
Quick Reference: Recommended Storage & Handling
For experienced users requiring immediate guidance, the following table summarizes the optimal conditions for storing this compound.
| Condition | Parameter | Recommendation | Rationale |
| Long-Term Storage | Temperature | -20°C | Minimizes rates of all potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation of the amine and alcohol functional groups.[1] | |
| Light | Amber Vial / Dark | Prevents potential photodegradation.[2][3] | |
| Container | Tightly Sealed, Inert Material (e.g., Glass) | Prevents moisture ingress and reaction with container material.[4] | |
| Short-Term Storage | Temperature | 2-8°C | Suitable for samples that will be used within a few days to weeks. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Continues to protect against oxidation. | |
| Light | Amber Vial / Dark | Maintains protection from light. | |
| In-Solution (Aprotic Solvent) | Temperature | -20°C or -80°C | Maximizes stability by reducing molecular mobility and reaction rates. |
| Handling | Prepare Fresh / Use Quickly | Minimizes time for solvent-mediated degradation. | |
| Solvent Choice | Anhydrous DMSO, DMF | Avoids protic solvents that can participate in hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
The molecule possesses three primary sites susceptible to degradation:
-
Lactam (Amide) Ring: The cyclic amide is prone to hydrolysis, especially under strong acidic or basic conditions, which would result in ring-opening to form an amino acid derivative.[5][6][7]
-
Secondary Amine & Primary Alcohol: These functional groups are susceptible to oxidation.[1][8][9] Oxidation can lead to the formation of various impurities, potentially altering the compound's biological activity and safety profile.
-
Chiral Center: The stereocenter at the 6-position is a critical feature. Harsh conditions (e.g., extreme pH or high temperature) could potentially lead to racemization, resulting in a loss of stereochemical purity.
Q2: My solid-state sample has developed a slight yellow tint. Is it still usable?
A change in color, such as yellowing, is often an indicator of oxidative degradation. While the bulk of the material may still be intact, the presence of colored impurities suggests that a degradation process has begun. It is strongly recommended to re-analyze the sample for purity (e.g., via HPLC) and identity (e.g., via LC-MS) before use. For critical applications, using a fresh, uncolored lot is the safest course of action.
Q3: Is this compound hygroscopic?
Given the presence of polar functional groups (amide, alcohol, amine), this compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[3][10] Moisture can accelerate hydrolytic degradation.[2] Therefore, it is crucial to store the solid compound in a desiccated environment or under a dry, inert atmosphere and to handle it quickly when exposed to ambient air.
Q4: What is the best way to prepare and store solutions of this compound?
For maximum stability, solutions should be prepared fresh for each experiment using a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). If storage is unavoidable, aliquot the solution into tightly sealed vials under an inert atmosphere and store at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Do not store in aqueous or protic solvent (e.g., methanol, ethanol) buffers for extended periods, especially at non-neutral pH.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Problem: "During my HPLC analysis, I see a new, more polar peak appearing over time, especially in aqueous mobile phases."
-
Likely Cause: This is a classic sign of hydrolysis. The lactam ring is likely being cleaved by water, resulting in the formation of the corresponding ring-opened amino acid. This new compound is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: Collect the fraction corresponding to the new peak and analyze it by LC-MS to confirm if its mass matches the expected hydrolyzed product (M+18 Da).
-
Method Optimization: If the degradation is happening in your analytical method, ensure your mobile phase pH is as close to neutral as possible. Minimize the time the sample spends in the autosampler before injection.
-
Sample Handling: This observation validates the need to avoid storing the compound in aqueous solutions.
-
Problem: "The measured potency or biological activity of my compound has unexpectedly decreased."
-
Likely Cause: A decrease in potency can be due to two primary factors: chemical degradation (reducing the concentration of the active compound) or stereochemical inversion (racemization), where the less active (S)-enantiomer is formed.
-
Troubleshooting Steps:
-
Assess Chemical Purity: Use a validated, stability-indicating HPLC method to check the purity of the sample.[11][12][13] Compare the chromatogram to that of a reference standard if available.
-
Assess Chiral Purity: Develop or use a chiral HPLC method to determine the enantiomeric excess (e.e.) of your sample.[14][15] A decrease in e.e. confirms that racemization has occurred.
-
Review Storage History: Scrutinize the storage and handling history of the sample. Was it exposed to high temperatures, non-neutral pH, or other harsh conditions? This can help pinpoint the cause.
-
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for diagnosing common stability issues.
Caption: Troubleshooting decision tree for stability issues.
In-Depth Protocols & Methodologies
Protocol 5.1: Forced Degradation (Stress Testing) Study
A forced degradation study is essential to identify potential degradation products and to establish a stability-indicating analytical method.[14][16][17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.[19][20][21]
Methodology:
-
Sample Preparation: Prepare separate, accurately weighed samples of the compound in solid form and in solution (e.g., 1 mg/mL in acetonitrile/water).
-
Stress Conditions: Expose the samples to the conditions outlined in the table below. Include a control sample stored at -20°C in the dark for comparison.
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, neutralize if necessary, dilute to a standard concentration, and analyze using a suitable HPLC-UV/DAD method. Peak purity analysis using a Diode Array Detector (DAD) is crucial.[22]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24-72 hours | Lactam ring opening[7] |
| Base Hydrolysis | 0.1 M NaOH at RT | 2-24 hours | Lactam ring opening[23] |
| Oxidation | 3% H₂O₂ at RT | 24-48 hours | N-oxidation, alcohol oxidation[24] |
| Thermal | 80°C (solid state) | 48-96 hours | General decomposition, dehydration |
| Photostability | ICH Q1B conditions (UV/Vis light) | Per guideline | Photolytic decomposition |
Forced Degradation Experimental Workflow
The following diagram illustrates the workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Protocol 5.2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the API content due to degradation.[11][13][22]
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products identified during the forced degradation study.
Methodology:
-
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile choice for polar compounds.
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Optimization: Develop a gradient elution method to ensure separation of both early-eluting (polar) degradants and the parent peak. A typical starting gradient might be 5% to 95% B over 20 minutes.
-
Method Validation:
-
Inject a mixture of the stressed samples (acid, base, oxidative, etc.) to create a single chromatogram containing all major degradants.
-
Adjust the gradient, mobile phase, and/or column chemistry until baseline separation is achieved between the parent peak and all impurity peaks.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
References
- Brem, J., van Berkel, S. S., & Schofield, C. J. (2013). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society.
- Leitgeb, B., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis.
- Stadler, M., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
- Modro, T. A., & Yates, K. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the American Chemical Society.
- Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology.
- AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials.
- ICH. (2023). ICH Q1A (R2) A deep dive in Stability Studies. YouTube.
- RAPS. (2023). ICH releases overhauled stability guideline for consultation. Regulatory Focus.
- Slideshare. (n.d.). Stability studies ICH Q1A-Q1E Guidelines ppt.
- ResearchGate. (2015). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
- Royed Training. (2024). What is a Stability-indicating assay method?
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
- Chiral Laboratories. (n.d.). Forced Degradation Studies.
- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- IJSDR. (2019). Stability indicating study by using different analytical techniques.
- AmbioPharm. (n.d.). What is a stability indicating method?
- Jiangsu Trade Irish Clectron Co., Ltd. (n.d.). How to store chemical material in a good quality.
- Scribd. (n.d.). Stability Indicating Assay.
- GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry.
- SlideServe. (2019). Oxidation of Secondary and Primary Amines.
- MedCrave online. (2016). Forced Degradation Studies.
- Storeroom Solutions. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry.
- Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior.
- MakingCosmetics. (n.d.). Discovering the Best Storage Conditions for Your Cosmetic Ingredients.
- Hungarian Journal of Industry and Chemistry. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE.
- ResearchGate. (2014). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.
- National Institutes of Health. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
- ResearchGate. (2021). Unraveling the Bacterial Assisted Degradation Pathway of Morpholine- a Xenobiotic Micropollutant: A Sustainability for Zero Pollution Environment.
- ACS Publications. (1980). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResearchGate. (2020). Oxidation of primary, secondary and tertiary amines.
- Hungarian Journal of Industry and Chemistry. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
- ResearchGate. (2022). Unraveling the Bacterial Assisted Degradation Pathway of Morpholine- a Xenobiotic Micropollutant: A Sustainability for Zero Pollution Environment.
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- PubChem. (n.d.). 6-(Hydroxymethyl)-4-methylmorpholin-3-one.
- Arctom Scientific. (n.d.). CAS NO. 919286-65-0 | this compound.
- PubChem. (n.d.). 3-Morpholinone.
- Wikipedia. (n.d.). Morpholine.
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Technical Support Center: A Guide to Improving Enantiomeric Excess in Chiral Morpholine Synthesis
Welcome to the technical support center for the asymmetric synthesis of chiral morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Chiral morpholines are crucial scaffolds in medicinal chemistry, and achieving high enantiomeric excess (ee) is paramount for therapeutic efficacy and safety.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic routes and achieve high stereoselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter during the synthesis of chiral morpholines, offering explanations and actionable solutions based on established chemical principles.
Question 1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for a similar reaction. What should be my first step?
Answer: Before optimizing reaction parameters, it is critical to rigorously validate your analytical method for determining enantiomeric excess.[4] Inaccurate % ee values are a common source of perceived poor reaction performance. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard techniques.[5]
Analytical Method Validation Checklist:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered sufficient.[4] You can improve resolution by adjusting the mobile phase composition, flow rate, or column temperature.[6]
-
Accuracy: Prepare and analyze standard samples with known enantiomeric ratios (e.g., 90:10, 75:25, 50:50) to confirm that your measured values are accurate.[4]
-
Precision: Inject the same sample multiple times to ensure consistent and repeatable results. The relative standard deviation (RSD) should typically be less than 2%.[4]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. It's a common pitfall to assume equal detector response for both enantiomers, which can lead to significant errors in % ee calculation.[4]
Question 2: My analytical method is validated, but the % ee is still low and inconsistent between batches. What should I investigate next?
Answer: Inconsistent results often point to issues with reagent purity or reaction conditions. Asymmetric reactions are highly sensitive to trace impurities that can interfere with the catalyst or reaction pathway.
Reagent and Reaction Condition Checklist:
-
Reagent Purity: Impurities in starting materials can competitively react, leading to racemic or undesired byproducts. Consider repurifying your substrates and reagents through recrystallization, distillation, or chromatography.[4]
-
Solvent Quality: Use high-purity, dry solvents. Trace amounts of water or other protic impurities can deactivate catalysts or alter the reaction environment, leading to reduced enantioselectivity.
-
Catalyst Integrity: Ensure the chiral catalyst or ligand has not degraded. Store catalysts under inert atmosphere and at the recommended temperature. If in doubt, use a fresh batch of catalyst or repurify the existing one.
-
Inert Atmosphere: Many catalytic asymmetric reactions are sensitive to oxygen and moisture. Employing rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line, is crucial.
Question 3: I'm developing a new asymmetric synthesis for a chiral morpholine and the initial % ee is poor. What are the key reaction parameters I should screen for optimization?
Answer: A systematic screening of reaction parameters is essential for optimizing enantioselectivity. The following parameters often have a significant impact:
| Parameter | Effect on Enantioselectivity | Common Troubleshooting Steps |
| Temperature | Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[7][8] However, this is not always the case, and sometimes higher temperatures can be beneficial.[9] | Screen a range of temperatures (e.g., from -78 °C to room temperature) to find the optimal balance between reaction rate and enantioselectivity.[7] |
| Solvent | The polarity and coordinating ability of the solvent can significantly influence the catalyst-substrate complex and the transition state geometry, thereby affecting the % ee.[7][10] | Screen a variety of solvents with different polarities and coordinating properties (e.g., toluene, THF, dichloromethane, acetonitrile).[7][10] |
| Catalyst/Ligand | The structure of the chiral catalyst or ligand is the primary determinant of enantioselectivity. Subtle changes to the ligand's steric and electronic properties can have a profound impact. | Screen a library of related chiral ligands to identify the optimal structure for your specific substrate. |
| Catalyst Loading | There is typically an optimal catalyst loading. Too low a concentration may result in a slow reaction, while too high a concentration can sometimes lead to the formation of less selective catalytic species.[7] | Vary the catalyst loading (e.g., from 0.5 mol% to 10 mol%) to find the optimal concentration. |
| Additives | Additives such as co-catalysts, bases, or acids can influence the reaction mechanism and improve enantioselectivity. | If applicable to your reaction type, screen different additives and their stoichiometry. |
Frequently Asked Questions (FAQs)
What are the main strategies for synthesizing chiral morpholines with high enantiomeric excess?
There are several established strategies for the asymmetric synthesis of chiral morpholines:
-
Catalytic Asymmetric Synthesis: This is one of the most efficient and widely used methods. It involves the use of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to control the stereochemical outcome of the reaction.[10][11][12][13] Common reaction types include asymmetric hydrogenation, cyclization, and rearrangement reactions.[10][14][15][16]
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to construct the chiral morpholine scaffold.[1][17]
-
Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer.[18][19] A major drawback is the theoretical maximum yield of 50% for the desired enantiomer.[7]
-
Dynamic Kinetic Resolution (DKR): This is an advancement over kinetic resolution where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired product enantiomer.[20][21]
How do I choose the right chiral catalyst for my morpholine synthesis?
The choice of catalyst depends heavily on the specific reaction type and the substrate. For instance:
-
Asymmetric Hydrogenation: Rhodium and Ruthenium complexes with chiral bisphosphine ligands are commonly used for the asymmetric hydrogenation of unsaturated morpholine precursors.[10][16][22]
-
Organocatalysis: Chiral phosphoric acids, prolines, and cinchona alkaloids have been successfully employed in various enantioselective transformations to afford chiral morpholines.[13][15][23][24]
-
Tandem Reactions: One-pot tandem reactions, such as a hydroamination followed by an asymmetric transfer hydrogenation, can be highly efficient. For example, a titanium catalyst for hydroamination can be paired with a Noyori-type ruthenium catalyst for the subsequent asymmetric reduction.[11][12][25][26]
Mechanistic insights suggest that factors like hydrogen bonding between the substrate and the catalyst can be crucial for achieving high enantioselectivity.[11][12][25]
Can you provide a general workflow for troubleshooting low enantiomeric excess?
Certainly. The following diagram illustrates a logical workflow for addressing suboptimal enantioselectivity.
Caption: A decision-making workflow for troubleshooting low enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of a morpholine derivative.
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your analyte. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point for many heterocyclic compounds.[6]
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase to a concentration of approximately 1 mg/mL.[6]
-
Initial Mobile Phase: A common starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[6] For basic compounds like morpholines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[6]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV absorbance at a wavelength where your compound absorbs strongly (e.g., 254 nm).[6]
-
-
Method Optimization:
-
Adjust the ratio of the polar modifier (isopropanol) to alter retention times and improve separation.
-
If resolution is poor, try a different CSP or a different mobile phase system (e.g., normal phase vs. reversed phase).
-
-
Calculation of Enantiomeric Excess:
Protocol 2: Screening Reaction Temperature to Optimize Enantioselectivity
This protocol outlines a systematic approach to investigating the effect of temperature on the enantiomeric excess of your reaction.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the substrate and solvent under an inert atmosphere.
-
Temperature Control:
-
Place each vial in a cooling bath set to a specific temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).[7]
-
Allow the solutions to equilibrate to the target temperature.
-
-
Reaction Initiation: Add the chiral catalyst and any other reagents to each vial to initiate the reaction.
-
Monitoring and Work-up: Monitor the reactions by TLC or LC-MS. Once the reaction is complete, quench the reactions and perform a standard aqueous work-up.
-
Analysis: Purify the crude product from each reaction and determine the yield and enantiomeric excess by chiral HPLC.
-
Data Evaluation: Plot the % ee versus temperature to identify the optimal reaction temperature.
References
- He, Y.-P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
- Gorad, S. S., & Ghorai, P. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters. [Link]
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Identifying and minimizing impurities in (R)-6-(hydroxymethyl)morpholin-3-one production
Welcome to the technical support center for the synthesis and purification of (R)-6-(hydroxymethyl)morpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and minimizing impurities during the production of this critical chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, including neurokinin-1 antagonists, ensuring the high purity and correct stereochemistry of this compound is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity control during the synthesis of this compound.
Q1: What are the most common types of impurities I should be aware of during the synthesis of this compound?
A1: Impurities can originate from starting materials, intermediates, by-products, and degradation. For this specific synthesis, they can be broadly categorized as:
-
Stereochemical Impurities: The most critical impurity is the unwanted (S)-enantiomer. The biological activity of derivatives is often highly dependent on the stereochemistry at the 6-position, with the (R)-configured derivatives generally showing superior receptor binding affinity.[1]
-
Process-Related Impurities: These include unreacted starting materials (e.g., L-serine), residual reagents, and intermediates from the synthetic route.[1][2] For example, in syntheses involving chloroacetylating agents, residual chloroacetic acid or its esters could be present.[3]
-
By-products: These are formed from side reactions occurring during the main reaction. Their structure depends heavily on the specific synthetic pathway employed.
-
Degradation Products: The morpholin-3-one ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The hydroxymethyl group can also undergo oxidation.
-
Genotoxic Impurities (GTIs): These are impurities that have the potential to damage DNA.[4] Sources can include certain reagents, starting materials, or by-products with structural alerts for genotoxicity, such as alkylating agents (e.g., alkyl halides) or epoxides.[4][5]
Q2: My synthesis starts from L-serine. How can I minimize the formation of the unwanted (S)-enantiomer?
A2: Using a chiral precursor like L-serine is an excellent strategy to ensure optical purity.[2] However, racemization can still occur if the reaction conditions are not carefully controlled. To minimize the formation of the (S)-enantiomer:
-
Avoid Harsh Conditions: Steer clear of strong bases or high temperatures for prolonged periods, as these can lead to racemization at the chiral center.
-
Control Reaction Parameters: Carefully optimize pH, temperature, and reaction time.
-
Choose Stereoselective Methods: Employ synthetic strategies known to preserve stereochemical integrity. For example, certain titanium-catalyzed or ruthenium-mediated reactions have been shown to produce high enantiomeric excess (ee).[1]
Q3: What are the regulatory expectations for controlling impurities, especially genotoxic ones?
A3: Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in active pharmaceutical ingredients (APIs).[5][6] For genotoxic impurities (GTIs), the default risk management approach is the Threshold of Toxicological Concern (TTC), which sets a limit for acceptable intake at 1.5 µ g/day for long-term treatments.[6] This often translates to controlling these impurities at parts-per-million (ppm) levels in the final drug substance.[6] It is crucial to identify any potential GTIs in your synthesis and either eliminate them through process changes or demonstrate their effective removal to below the acceptable limit.[4][7]
Q4: How do I store this compound to prevent degradation?
A4: To maintain stability and prevent the formation of degradation impurities, the compound, which is typically a powder, should be stored in a cool, dry, and well-sealed container, protected from light and moisture.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Chiral Purity (High % of (S)-enantiomer) | 1. Racemization during the reaction due to harsh basic/acidic conditions or high temperatures. 2. Impure chiral starting material (e.g., L-serine containing D-serine). | 1. Re-evaluate reaction conditions. Screen for milder bases/acids and lower reaction temperatures. 2. Verify the enantiomeric purity of the starting material using a suitable chiral analytical method before starting the synthesis. 3. Consider purification by chiral chromatography if process optimization is insufficient. |
| Presence of Unknown Peaks in RP-HPLC | 1. Incomplete reaction or side product formation. 2. Degradation of the product during reaction or workup. 3. Contamination from solvents or reagents. | 1. Monitor reaction progress closely using TLC or in-process HPLC to ensure completion. 2. Adjust workup conditions (e.g., pH, temperature) to be milder. 3. Use high-purity solvents and reagents. 4. Isolate and characterize the impurity using techniques like LC-MS and NMR to understand its origin and devise a strategy for its removal or prevention. |
| Poor Yield | 1. Incomplete cyclization to form the morpholin-3-one ring. 2. Product loss during extraction or crystallization steps. 3. Competing side reactions. | 1. Optimize reaction time, temperature, and catalyst/reagent stoichiometry. 2. Adjust the pH during aqueous workup to ensure the product is in its neutral form for efficient extraction into an organic solvent. 3. Screen different recrystallization solvents to improve recovery.[3] |
| Product is Colored (e.g., Yellow or Brown) | 1. Formation of colored by-products. 2. Thermal degradation. 3. Residual catalysts or reagents. | 1. Purify the crude product by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities. 2. Ensure reaction and distillation temperatures are not excessively high. 3. Implement an appropriate wash step during workup to remove residual reagents or catalysts. |
Visualization of Workflows and Concepts
Diagrams provide a clear visual representation of complex processes and relationships, aiding in better understanding and implementation.
Caption: A typical workflow for identifying, assessing, and controlling impurities.
Caption: Potential sources of impurities in the final product.
Experimental Protocols
Protocol 1: Chiral Purity Analysis by HPLC
This method is designed to separate and quantify the (R)- and (S)-enantiomers of 6-(hydroxymethyl)morpholin-3-one.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column, such as one based on immobilized polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC).
2. Chromatographic Conditions (Example):
-
Mobile Phase: Isopropanol/Hexane (e.g., 20:80 v/v). Note: The exact ratio must be optimized for the specific column used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
3. System Suitability:
-
Prepare a sample of racemic 6-(hydroxymethyl)morpholin-3-one.
-
Inject the racemic mixture. The resolution between the two enantiomer peaks should be ≥ 1.5.
4. Procedure:
-
Inject a blank (mobile phase).
-
Inject the system suitability sample.
-
Inject the sample solution in duplicate.
-
Calculate the percentage of the (S)-enantiomer using the peak areas:
-
% (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100
-
Protocol 2: Achiral Purity Analysis by Reverse-Phase HPLC
This method is used to detect and quantify process-related impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Water/Acetonitrile.
3. Procedure:
-
Inject a blank.
-
Inject the sample solution.
-
Identify and integrate all peaks. Calculate the area percent of each impurity relative to the total peak area.
Protocol 3: Workflow for Identification of Unknown Impurities
When a significant unknown impurity is detected, a systematic approach is needed for its identification.
1. Data Collection with LC-MS:
-
Analyze the sample using an LC-MS system with the same chromatographic method as Protocol 2.
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass of the impurity peak. This will help in determining its molecular formula.
-
Use fragmentation (MS/MS) to obtain structural information about the impurity.
2. Structure Proposal:
-
Based on the molecular formula, fragmentation pattern, and knowledge of the synthetic process, propose potential structures for the impurity. Consider starting materials, reagents, and likely side reactions.
3. Confirmation with NMR:
-
If possible, isolate a sufficient quantity of the impurity using preparative HPLC.
-
Perform 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy to confirm the proposed structure.[8]
References
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- morpholin-3-one synthesis - ChemicalBook.
- Bercu, J. P., Dobo, K. L., Gocke, E., & McGovern, T. J. (2009). Overview of genotoxic impurities in pharmaceutical development. International Journal of Toxicology, 28(6), 468-478.
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- 6-(HYDROXYMETHYL)MORPHOLIN-3-ONE synthesis - ChemicalBook.
- A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone - Quick Company.
- CAS NO. 919286-65-0 | this compound | Catalog BD-A726152 - Arctom Scientific.
- GENOTOXIC IMPURITIES IN PHARMACEUTICALS PRODUCTS - IJCRT.org. (2024).
- Kalidindi, S. et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 1-15.
- 919286-65-0((R )-6-Hydroxymethyl-morpholin-3-one) Product Description - ChemicalBook.
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- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(3).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development, 4(6), 1234-1240.
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons.
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Validation & Comparative
A Scientist's Guide to Unraveling Stereospecific Bioactivity: A Comparative Analysis of (R)- and (S)-6-(hydroxymethyl)morpholin-3-one
In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged structure," a molecular scaffold frequently found in a diverse array of bioactive compounds and approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4] The introduction of a chiral center, as seen in 6-(hydroxymethyl)morpholin-3-one, adds a critical layer of complexity and opportunity. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This guide provides a comprehensive experimental framework for the head-to-head comparison of the (R)- and (S)-enantiomers of 6-(hydroxymethyl)morpholin-3-one, empowering researchers to dissect their stereospecific contributions to biological function.
While (R)-6-(hydroxymethyl)morpholin-3-one is recognized as a valuable chiral building block in pharmaceutical synthesis, a direct comparison of its bioactivity against its (S)-enantiomer is not extensively documented in publicly available literature.[5][6] This guide, therefore, serves as a proposed research plan, outlining robust methodologies to explore their differential effects, focusing on two common and critical areas of drug discovery: antibacterial efficacy and cytotoxicity against cancer cell lines.
The Decisive Role of Chirality in Bioactivity
The three-dimensional arrangement of atoms in a molecule is paramount for its interaction with biological targets, which are themselves chiral. The differential interaction of enantiomers with proteins, enzymes, and receptors can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or even contributes to undesirable side effects (the distomer).[5] The morpholinone core, with its potential for enhanced blood-brain barrier permeability and as a scaffold for various inhibitors, makes the study of its chiral derivatives particularly compelling.[5][7] This investigation aims to elucidate these potential stereospecific differences through rigorous in vitro testing.
Proposed Experimental Workflow for Comparative Bioactivity Screening
The following diagram outlines the proposed workflow for a comprehensive comparison of the (R)- and (S)-enantiomers.
Caption: Proposed experimental workflow for comparing the bioactivity of the two enantiomers.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the proposed bioactivity assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This assay will determine the Minimum Inhibitory Concentration (MIC) of each enantiomer against a panel of pathogenic bacteria.
1. Materials:
-
(R)- and (S)-6-(hydroxymethyl)morpholin-3-one
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Appropriate antibiotic as a positive control (e.g., Ciprofloxacin)
-
DMSO (for compound dissolution)
2. Procedure:
-
Preparation of Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Compound Preparation: Prepare a 10 mg/mL stock solution of each enantiomer and the positive control in DMSO. Create a series of 2-fold serial dilutions in CAMHB in a separate 96-well plate.
-
Assay Plate Setup:
-
Add 50 µL of CAMHB to all wells of a sterile 96-well plate.
-
Add 50 µL of the serially diluted compounds to the corresponding wells.
-
Include a positive control (antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to all wells except the sterility control.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.[8]
1. Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(R)- and (S)-6-(hydroxymethyl)morpholin-3-one
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Multi-well plate reader
2. Procedure:
-
Cell Seeding: Seed the 96-well plate with 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Antibacterial Activity Data
| Compound | Target Organism | MIC (µg/mL) |
| (R)-enantiomer | S. aureus | 16 |
| (S)-enantiomer | S. aureus | >128 |
| (R)-enantiomer | E. coli | 64 |
| (S)-enantiomer | E. coli | >128 |
| Ciprofloxacin | S. aureus | 0.5 |
| Ciprofloxacin | E. coli | 0.25 |
Table 2: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| (R)-enantiomer | HeLa | 25.5 |
| (S)-enantiomer | HeLa | 150.2 |
| (R)-enantiomer | MCF-7 | 42.8 |
| (S)-enantiomer | MCF-7 | >200 |
| Doxorubicin | HeLa | 0.8 |
| Doxorubicin | MCF-7 | 1.2 |
In this hypothetical scenario, the (R)-enantiomer demonstrates significantly greater antibacterial and cytotoxic activity compared to the (S)-enantiomer. This would strongly suggest a stereospecific interaction with the biological targets in both the bacterial and human cancer cells.
Concluding Remarks for the Investigating Scientist
This guide provides a robust and scientifically sound framework for dissecting the stereospecific bioactivities of (R)- and (S)-6-(hydroxymethyl)morpholin-3-one. The discovery of significant differences in their efficacy would underscore the critical importance of stereochemistry in drug design and development. Such findings would pave the way for further investigations, including target identification studies and in vivo efficacy models for the more potent enantiomer. The morpholine scaffold continues to be a source of promising therapeutic agents, and a detailed understanding of its chiral derivatives is essential for unlocking its full potential.
References
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
- He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114750.
- Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9330-9340.
- Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega.
- Kourounakis, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
- Kumar, A., & Narasimhan, B. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Mikhailovskii, A. G., & Rodina, Y. I. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-811.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences.
- Liéby-Muller, F., et al. (2015). Synthesis and biological evaluation of (-)-6-O-desmethylcryptopleurine and analogs. Bioorganic & Medicinal Chemistry Letters, 25(2), 184-187.
- Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- Sharma, P., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 125-144.
- M. C. S. (2016). morpholine antimicrobial activity. ResearchGate.
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- Ibrahim, D. M., et al. (2016). Synthesis and Biological Evaluation of 6-Hydroxy-4-Methyl-5,7-(Bis-p-ChlorophenylAzo) Coumarin. ResearchGate.
- Hussein, H. M., et al. (2018). Screening of Bioactive Compounds of Ricinus communis Using GC-MS and FTIR and Evaluation of its Antibacterial and Antifungal Activity. Indian Journal of Public Health Research & Development, 9(5).
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A Comparative Guide to Validating the Mechanism of Action of (R)-6-(hydroxymethyl)morpholin-3-one
This guide provides a comprehensive framework for the experimental validation of the mechanism of action (MoA) for the novel chiral compound, (R)-6-(hydroxymethyl)morpholin-3-one. As a molecule with a morpholinone core, it possesses structural motifs that suggest potential bioactivity and favorable pharmacokinetic properties, such as enhanced blood-brain barrier permeability.[1][2] However, transitioning a promising chemical entity from a "building block" to a validated therapeutic candidate requires a rigorous and multi-faceted approach to define its biological target and functional consequences.[1][3]
Understanding the precise MoA is a cornerstone of modern drug discovery, directly impacting efficacy and safety profiles and significantly increasing the probability of clinical success.[4][5][6] This document outlines a logical, field-proven progression of experiments designed to first identify the direct binding partners of this compound, then to confirm this engagement in a physiological context, and finally, to elucidate the downstream functional outcomes of this interaction. We will compare the utility of orthogonal methods at each stage, providing the technical rationale behind each experimental choice.
Phase 1: Unbiased Target Identification
The foundational step in MoA validation for a novel compound is to identify its direct molecular target(s). Without a preconceived hypothesis, an unbiased approach is necessary to survey the entire proteome for binding partners. Affinity-based proteomics is a powerful tool for this purpose.[7]
Causality Behind the Choice: Affinity Purification-Mass Spectrometry (AP-MS)
The logic of AP-MS is to use the small molecule as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[7] This method provides direct physical evidence of an interaction. By immobilizing the compound, we can isolate its binding partners with high specificity, which can then be identified using the high sensitivity and resolving power of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] The hydroxymethyl group on this compound serves as a convenient, reactive handle for chemical modification without drastically altering the core pharmacophore.[1][11]
Experimental Workflow: Biotin-Conjugate Pull-Down Assay
This workflow outlines the key steps to identify binding partners.
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Detailed Protocol: AP-MS
-
Probe Synthesis: Chemically conjugate biotin to the hydroxymethyl group of this compound via a flexible linker (e.g., polyethylene glycol). A control probe, such as biotin alone or a structurally similar but inactive molecule, should also be prepared.
-
Cell Lysis: Culture a relevant human cell line to high density. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: Incubate the cell lysate with the biotinylated probe and the control probe in parallel. To increase confidence, a competition experiment can be included where lysate is co-incubated with the probe and an excess of the free, unconjugated this compound.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probes and any bound proteins.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution and Digestion: Elute the bound proteins from the beads. The proteins are then digested into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[12]
-
Data Analysis: Identify proteins that are significantly enriched in the experimental sample compared to the control and competition samples. These are the high-confidence candidate targets.
For the remainder of this guide, we will proceed with the hypothetical result that Enzyme X , a novel kinase, was identified as the primary binding partner of this compound.
Phase 2: Validation of Direct Target Engagement in a Cellular Context
Identifying a binding partner via AP-MS is a critical first step, but it is performed on cell lysates (an artificial environment). It is essential to confirm that the compound engages its target within intact, living cells.[13] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[14][15][16]
Causality Behind the Choice: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle of ligand-induced thermal stabilization.[16][17] When a small molecule binds to its target protein, it generally increases the protein's stability. This increased stability makes the protein more resistant to unfolding and aggregation when heated.[14] By heating treated cells across a temperature gradient and then measuring the amount of the target protein that remains soluble, we can detect a "thermal shift" that indicates direct engagement.[17][18] This assay is powerful because it assesses the combined effects of cell permeability and target binding in a native cellular environment.[18][19]
Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol: CETSA
-
Cell Culture and Treatment: Plate the selected cells and grow to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes, typically across a range that brackets the known or predicted melting temperature of the target protein. A subsequent cooling step for 3 minutes at room temperature is performed.
-
Lysis: Lyse the cells to release intracellular contents. This is often achieved by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Centrifuge the lysed samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins and cellular debris.
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble Enzyme X in each sample using a specific detection method, such as Western blotting or ELISA.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Enzyme X remaining as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.
Comparative Data: CETSA Thermal Shift
To contextualize the performance of this compound, it is compared against a known inhibitor of Enzyme X (Alternative A) and its own stereoisomer, (S)-6-(hydroxymethyl)morpholin-3-one (Alternative B), which is hypothesized to be less active.
| Compound | Concentration | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 0.1% | 52.1 °C | - | Baseline thermal stability of Enzyme X. |
| This compound | 10 µM | 58.6 °C | +6.5 °C | Strong intracellular target engagement. |
| Alternative A (Known Inhibitor) | 1 µM | 60.2 °C | +8.1 °C | Positive control shows expected stabilization. |
| Alternative B ((S)-enantiomer) | 10 µM | 52.5 °C | +0.4 °C | Lack of shift indicates stereospecific binding. |
Phase 3: Quantifying Biochemical Interaction and Function
CETSA confirms that a compound binds in cells, but biochemical and biophysical assays are required to quantify the interaction kinetics and determine its functional effect on the target protein.[4] For an enzyme, the most direct functional readout is an enzyme inhibition assay.[20][21][22]
Causality Behind the Choice: Enzyme Inhibition Assay
This approach uses purified, recombinant Enzyme X to directly measure how this compound affects its catalytic activity.[20] It allows for the precise determination of potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22] This is a critical parameter for establishing structure-activity relationships (SAR) and ranking compound potency.[3] By comparing the (R)- and (S)-enantiomers, we can confirm the stereospecificity suggested by the CETSA results.
Caption: Principle of a fluorometric enzyme inhibition assay.
Detailed Protocol: In Vitro Kinase Assay
-
Reagents: Prepare a reaction buffer optimized for Enzyme X activity. Use purified, recombinant Enzyme X, a specific fluorogenic peptide substrate, and ATP.
-
Compound Preparation: Perform a serial dilution of this compound and comparator compounds in DMSO.
-
Reaction Setup: In a microplate, add the reaction buffer, Enzyme X, and the test compounds at various concentrations. Allow them to pre-incubate for 15-30 minutes.
-
Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture.
-
Detection: Measure the increase in fluorescence over time using a plate reader. The rate of this increase is proportional to the enzyme's activity.
-
Analysis: For each inhibitor concentration, calculate the initial reaction velocity. Plot the percent inhibition (relative to a vehicle-only control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22]
Comparative Data: Biochemical Potency (IC₅₀)
| Compound | Target | IC₅₀ (nM) | Interpretation |
| This compound | Enzyme X | 85 nM | Potent, direct inhibition of the target enzyme. |
| Alternative A (Known Inhibitor) | Enzyme X | 15 nM | Confirms assay validity with a potent positive control. |
| Alternative B ((S)-enantiomer) | Enzyme X | > 10,000 nM | Over 100-fold less potent, confirming the interaction is highly stereospecific. |
| Control Compound (Unrelated structure) | Enzyme X | > 50,000 nM | Demonstrates specificity of the interaction. |
Conclusion: A Self-Validating Triad of Evidence
The validation of a small molecule's mechanism of action is not achieved through a single experiment but through a logical sequence of orthogonal assays that build upon one another. The experimental plan detailed in this guide creates a self-validating system:
-
AP-MS identified Enzyme X as the primary binding target in an unbiased screen.
-
CETSA provided definitive evidence that this compound engages Enzyme X inside living cells, demonstrating the compound is cell-permeable and binds its target in its native state.
-
The Enzyme Inhibition Assay quantified the potency of this interaction, confirmed its direct functional consequence (inhibition), and established its stereospecificity.
Together, these results provide a robust and trustworthy validation of the mechanism of action: This compound is a potent, stereospecific, and cell-active inhibitor of Enzyme X. This foundational knowledge is paramount for the rational optimization of this compound into a clinical candidate and for designing future studies to explore its therapeutic potential.
References
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A Researcher's Guide to Rigorous Control Experiments for Novel Morpholine-Based Compounds: A Case Study with (R)-6-(hydroxymethyl)morpholin-3-one
For researchers and drug development professionals venturing into the therapeutic potential of novel chemical entities, the design of robust experimental plans is paramount. This guide provides an in-depth technical framework for establishing rigorous control experiments when investigating the biological effects of compounds like (R)-6-(hydroxymethyl)morpholin-3-one. While this specific molecule is primarily recognized as a chiral building block in pharmaceutical synthesis, its morpholin-3-one core is a privileged scaffold in medicinal chemistry, found in molecules with a wide array of biological activities.[1][2] This guide will, therefore, use this compound as a case study to illustrate the critical thinking and practical steps required to validate experimental findings for any novel compound with a similar profile.
The Critical Role of Controls in Drug Discovery
In the realm of drug discovery, the data generated from in vitro and in vivo experiments are only as reliable as the controls used to interpret them. The primary objective of control experiments is to isolate the effects of the investigational compound from other variables that could influence the outcome.[3] Without proper controls, it is impossible to definitively attribute an observed biological response to the compound , leading to potential false positives, wasted resources, and misguided research directions.
This guide will delineate the essential types of controls, their theoretical underpinnings, and practical implementation in the context of investigating a novel morpholine derivative.
Experimental Design: A Hypothetical Scenario
To provide a practical framework, let us consider a hypothetical scenario where a research team is investigating the potential anti-proliferative effects of this compound on a cancer cell line, based on the known anticancer activities of other morpholine-containing compounds.[1]
Diagram: Experimental Workflow for Assessing Anti-proliferative Activity
Caption: The negative control helps to ensure that the observed biological effect is specific to the test compound.
Positive Control: Validating the Assay
A positive control is a compound with a known and well-characterized biological effect that is similar to the one being investigated for the test compound. The purpose of the positive control is to validate the experimental assay and ensure that it is capable of detecting the expected biological response.
For our hypothetical anti-cancer study, a suitable positive control would be a standard chemotherapeutic agent known to induce cell death in the chosen cancer cell line.
Examples of Positive Controls for Anti-proliferative Assays:
-
Doxorubicin: A topoisomerase II inhibitor that induces DNA damage and apoptosis.
-
Staurosporine: A potent, non-selective protein kinase inhibitor that induces apoptosis.
-
Paclitaxel: A microtubule-stabilizing agent that causes mitotic arrest and apoptosis.
Experimental Protocol: Incorporating a Positive Control
-
Selection: Choose a positive control with a well-defined mechanism of action and a known effective concentration range in the selected cell line.
-
Treatment: Include a treatment group with the positive control at a concentration known to produce a significant effect.
-
Analysis: Run the positive control alongside the test compound and other controls.
Data Interpretation: A robust response in the positive control group confirms that the assay is working correctly and that the cells are responsive to anti-proliferative agents. If the positive control fails to produce the expected effect, the results for the test compound are not interpretable.
| Treatment Group | Compound | Expected Outcome |
| Vehicle Control | - | ~100% Cell Viability |
| Positive Control | e.g., Doxorubicin | Significant decrease in cell viability |
| Test Compound | This compound | Variable (this is what is being tested) |
Summary of Essential Controls
| Control Type | Purpose | Example for this compound Study |
| Vehicle Control | To isolate the effect of the compound from its solvent. | The solvent used to dissolve the compound (e.g., DMSO). |
| Negative Control | To ensure the observed effect is specific to the compound's structure. | A structurally similar but biologically inactive analog (e.g., (R)-6-(methoxymethyl)morpholin-3-one). |
| Positive Control | To validate that the experimental assay is working correctly. | A compound with a known, similar biological effect (e.g., Doxorubicin for an anti-cancer assay). |
Conclusion
The rigorous use of controls is a cornerstone of sound scientific research in drug discovery and development. For a novel compound like this compound, where the specific biological activity may not be fully elucidated, a comprehensive set of controls is indispensable for generating reliable and interpretable data. By systematically incorporating vehicle, negative, and positive controls into experimental designs, researchers can confidently assess the true pharmacological effects of their compounds of interest and make informed decisions in the journey of developing new therapeutic agents.
References
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.
- PubChem. 6-(Hydroxymethyl)-4-methylmorpholin-3-one.
- Homework.Study.com. What are "vehicle" controls and why are they performed?
- National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Reddit. I don't understand what the vehicle control is for.
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- Tempo Bioscience. The Challenges In Small Molecule Drug Development – Part I.
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A Comparative Guide to the Synthetic Routes of (R)-6-(hydroxymethyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
(R)-6-(hydroxymethyl)morpholin-3-one is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of a variety of pharmaceutical agents. Its stereodefined structure, incorporating both a lactam and a primary alcohol, makes it an attractive scaffold for creating complex molecules with specific biological activities. This guide provides an in-depth comparison of the primary synthetic strategies to access this important intermediate, offering insights into the rationale behind different experimental approaches and providing the necessary data for informed decision-making in a research and development setting.
Route 1: Chiral Pool Synthesis from L-Serine
The use of readily available and enantiopure starting materials from nature's "chiral pool" is a time-honored and robust strategy in asymmetric synthesis. L-serine, with its inherent (S)-stereochemistry at the α-carbon, serves as an excellent precursor for the synthesis of this compound, where the stereocenter is preserved and becomes the C6 position of the morpholinone ring.
Overall Strategy
This approach involves a multi-step sequence that begins with the protection of the functional groups of L-serine, followed by the introduction of a two-carbon unit to form the morpholine ring, and subsequent functional group manipulations to arrive at the target molecule.
Experimental Protocol
-
Protection of L-serine: L-serine is first protected to prevent unwanted side reactions. A common strategy is the formation of an N-Boc protected serine methyl ester.
-
N-Alkylation: The protected serine derivative is then N-alkylated with a suitable two-carbon electrophile, such as ethyl bromoacetate, under basic conditions.
-
Cyclization: The resulting diester is subjected to intramolecular cyclization, typically promoted by a base, to form the morpholin-3-one ring.
-
Reduction and Deprotection: The final steps involve the reduction of the ester group at the C6 position to the primary alcohol and removal of the protecting groups to yield this compound.
Detailed Protocol: Synthesis of this compound from L-Serine
-
Step 1: N-Boc Protection and Methyl Esterification of L-Serine. To a suspension of L-serine (1.0 eq) in methanol, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give N-Boc-L-serine. The crude product is then dissolved in methanol, and thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is evaporated to yield N-Boc-L-serine methyl ester.
-
Step 2: N-Alkylation with Ethyl Bromoacetate. To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, and then ethyl bromoacetate (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Step 3: Intramolecular Cyclization. The crude product from the previous step is dissolved in a mixture of THF and methanol. A solution of lithium hydroxide (1.5 eq) in water is added, and the mixture is stirred at room temperature until saponification of the ethyl ester is complete. The reaction mixture is then acidified with 1 M HCl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting carboxylic acid is dissolved in THF, and a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (2.0 eq) are added. The reaction is stirred at room temperature to effect intramolecular lactamization.
-
Step 4: Reduction and Deprotection. The protected morpholinone ester is dissolved in anhydrous THF and cooled to 0 °C. Lithium borohydride (2.0 eq) is added portion-wise, and the reaction is stirred until the reduction of the methyl ester is complete. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated. The N-Boc protecting group is removed by treatment with trifluoroacetic acid in dichloromethane to afford the final product, this compound.
Mechanistic Rationale for Stereocontrol
The stereochemical integrity of the final product is directly inherited from the starting L-serine. The reactions at the nitrogen and carboxyl groups do not affect the stereocenter.
Caption: Workflow for Chiral Pool Synthesis.
Route 2: Catalytic Asymmetric Synthesis
Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to establish stereocenters with high efficiency and enantioselectivity. Several catalytic approaches can be envisioned for the synthesis of this compound.
Titanium-Catalyzed Intramolecular Hydroamination-Reduction
This strategy involves the construction of the morpholinone ring via a titanium-catalyzed intramolecular hydroamination of an appropriately substituted aminoalkyne, followed by a stereoselective reduction.
Overall Strategy
A linear precursor containing an amino group, an alkyne, and a protected hydroxyl group is synthesized. This precursor undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic enamine, which is then reduced to the desired morpholinone.
Proposed Experimental Protocol
-
Synthesis of the Aminoalkyne Precursor: An N-protected serine-derived aldehyde is reacted with a propargyl Grignard reagent to afford the corresponding alcohol. The resulting hydroxyl group is protected, and the N-protecting group is removed to give the aminoalkyne precursor.
-
Titanium-Catalyzed Hydroamination: The aminoalkyne is treated with a catalytic amount of a chiral titanium complex, such as [(η⁵-C₅Me₅)TiCl₃], to effect intramolecular hydroamination, yielding a cyclic imine.[1]
-
Stereoselective Reduction: The resulting cyclic imine is then reduced enantioselectively. For instance, a transfer hydrogenation using a chiral ruthenium catalyst like RuCl can be employed to deliver the desired (R)-enantiomer.
Detailed Protocol: Proposed Titanium-Catalyzed Synthesis
-
Step 1: Precursor Synthesis. N-Boc-L-serinal (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of propargylmagnesium bromide (1.2 eq) in THF is added dropwise. After stirring for 2 hours, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting alcohol is protected as a silyl ether using TBSCl and imidazole. The N-Boc group is then removed with TFA in DCM.
-
Step 2: Intramolecular Hydroamination. The deprotected aminoalkyne (1.0 eq) is dissolved in anhydrous toluene. The titanium catalyst (e.g., [Cp₂TiMe₂], 5 mol%) is added, and the mixture is heated to 80-100 °C until the starting material is consumed. The reaction mixture is cooled and filtered through a pad of celite.
-
Step 3: Asymmetric Transfer Hydrogenation. The crude cyclic imine is dissolved in a suitable solvent, and a chiral ruthenium catalyst (e.g., RuCl, 1 mol%) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added. The reaction is stirred at room temperature until complete reduction. The product is then purified by column chromatography.
Mechanistic Rationale for Stereocontrol
The stereoselectivity of this route is determined in the final reduction step. The chiral ruthenium catalyst creates a chiral environment that directs the hydride delivery to one face of the imine, leading to the formation of one enantiomer in excess.
Caption: Workflow for Titanium-Catalyzed Synthesis.
Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement
A powerful and elegant approach for the enantioselective synthesis of C3-substituted morpholinones has been developed by Zhu and co-workers, which could potentially be adapted for C6-substituted analogues.[2] This method involves a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.
Overall Strategy
This reaction constructs the morpholinone core from an arylglyoxal and a 2-(arylamino)ethan-1-ol in the presence of a chiral phosphoric acid catalyst. While the reported examples focus on C3-substitution, a similar strategy with a suitably substituted amino alcohol could potentially lead to C6-substituted products.
Experimental Protocol (for C3-substituted morpholinones)
To a solution of the 2-(arylamino)ethan-1-ol (1.0 eq) and the arylglyoxal (1.2 eq) in a solvent such as MTBE, a chiral phosphoric acid catalyst (e.g., (S)-TRIP, 10-20 mol%) and molecular sieves are added. The reaction is heated at 40-80 °C until completion. The product is then purified by column chromatography.
Mechanistic Rationale for Stereocontrol
The chiral phosphoric acid catalyst acts as a bifunctional catalyst, activating both the iminium and hemiacetal intermediates through hydrogen bonding. This creates a highly organized transition state that directs the 1,2-shift to occur enantioselectively.
Caption: Mechanism of Chiral Phosphoric Acid Catalysis.
Comparative Analysis of Synthetic Routes
| Feature | Chiral Pool Synthesis (from L-Serine) | Catalytic Asymmetric Synthesis (Ti-catalyzed) | Catalytic Asymmetric Synthesis (CPA-catalyzed) |
| Starting Materials | L-Serine (readily available, enantiopure) | Custom-synthesized aminoalkyne | Readily available amino alcohols and glyoxals |
| Number of Steps | 4-5 steps | 3-4 steps | 1-2 steps |
| Overall Yield | Moderate | Moderate to Good (proposed) | Good to Excellent (for C3-analogues) |
| Enantioselectivity | Excellent (derived from starting material) | Potentially high (dependent on catalyst) | High (up to 97.5:2.5 er for C3-analogues) |
| Key Reagents | Protecting group reagents, alkylating agents, reducing agents | Chiral titanium and ruthenium catalysts | Chiral phosphoric acid catalyst |
| Advantages | Reliable stereocontrol, well-established chemistry | Potentially shorter route, catalytic enantiocontrol | High efficiency, atom economy, elegant |
| Disadvantages | Longer synthetic sequence, use of stoichiometric reagents | Requires synthesis of a specific precursor, catalyst sensitivity | Applicability to C6-substitution needs to be demonstrated |
Conclusion
The choice of synthetic route to this compound will depend on the specific requirements of the project, including scale, cost, and available expertise.
-
The chiral pool synthesis from L-serine offers a reliable and well-trodden path with guaranteed stereocontrol, making it a suitable choice for ensuring the delivery of the target molecule with high enantiopurity, albeit with a longer synthetic sequence.
-
The catalytic asymmetric routes represent more modern and potentially more efficient approaches. The titanium-catalyzed hydroamination-reduction sequence offers a plausible and potentially shorter route, though it requires further development for this specific target. The chiral phosphoric acid-catalyzed method , while not yet demonstrated for this specific C6-substituted pattern, represents the state-of-the-art in asymmetric organocatalysis and offers a highly elegant and efficient strategy that warrants investigation for its adaptability.
Researchers and drug development professionals should carefully consider the trade-offs between the reliability of established methods and the potential efficiencies of newer catalytic approaches when selecting a synthetic strategy for this compound.
References
- He, Y.-P.; Wu, H.; Wang, Q.; Zhu, J. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. J. Am. Chem. Soc.2021, 143 (19), 7320–7325. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (R)-6-(hydroxymethyl)morpholin-3-one
Introduction
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] The chiral morpholinone, (R)-6-(hydroxymethyl)morpholin-3-one, is an important building block in medicinal chemistry, valued for its role as a pharmacophore in the synthesis of novel therapeutic agents.[2][3] Its specific three-dimensional arrangement, designated as '(R)', is crucial, as the opposite enantiomer, the (S)-form, may exhibit different, undesirable, or even detrimental biological activity.[1][4]
Consequently, the precise and accurate determination of enantiomeric purity—a measure of the prevalence of the desired (R)-enantiomer over its mirror image—is a non-negotiable requirement for quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for quantifying the enantiomeric purity of this compound. We will explore the mechanistic underpinnings, provide field-proven experimental protocols, and present a comparative analysis to guide researchers and drug development professionals in selecting the most suitable technique for their specific needs.
Chapter 1: The Foundation of Enantioseparation: Principles of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[5] Chiral separation is achieved by introducing a chiral selector into the analytical system, creating a transient, diastereomeric complex with each enantiomer.[6] These diastereomeric complexes have different interaction energies and, therefore, can be separated.[7]
The primary mechanism for this recognition relies on establishing multiple simultaneous interactions between the analyte and the chiral stationary phase (CSP).[5] For this compound, key interaction points include:
-
Hydrogen Bonding: The hydroxyl (-OH), amine (-NH), and ketone (C=O) groups are prime sites for hydrogen bond donation and acceptance.
-
Dipole-Dipole Interactions: The polar nature of the morpholinone ring contributes to these interactions.
-
Steric Interactions: The spatial arrangement of the hydroxymethyl group at the chiral center dictates how the molecule fits into the chiral selector's three-dimensional structure.
A successful chiral separation depends on the differential stability of the two diastereomeric complexes formed between the (R) and (S) enantiomers and the CSP.
Chapter 2: The Workhorse Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most versatile and widely adopted technique for enantiomeric purity analysis due to its high resolution, robustness, and the wide variety of commercially available CSPs.[8][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability and excellent resolving power for a wide range of compounds, including those with amine and alcohol functionalities.[10][11][12]
Method A: Normal-Phase Chiral HPLC
Causality Behind Experimental Choices: Normal-phase chromatography, using a non-polar mobile phase and a polar stationary phase, often provides superior selectivity for polar compounds like our target analyte. The choice of a polysaccharide-based CSP, specifically one with a carbamate derivative like cellulose tris(3,5-dimethylphenylcarbamate), is based on its proven ability to resolve compounds with hydrogen bonding groups through a combination of hydrogen bonds, π-π interactions, and steric hindrance.[5] The mobile phase, typically a mixture of an alkane (hexane) and an alcohol (isopropanol or ethanol), allows for fine-tuning of retention and selectivity. A small amount of an amine additive, like diethylamine (DEA), is crucial for basic compounds to interact with and mask residual acidic silanol groups on the silica support, thereby preventing peak tailing and improving peak shape.[10][11]
Detailed Experimental Protocol:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Self-Validating System & Expected Performance: This protocol constitutes a self-validating system. System suitability parameters, as defined by ICH Q2(R1) guidelines, must be established before analysis.[13][14][15] This includes demonstrating adequate resolution between the enantiomer peaks (typically Rs > 2.0), acceptable peak symmetry (tailing factor < 1.5), and precision of replicate injections (%RSD < 2.0).[16]
| Parameter | Expected Value | Purpose |
| Retention Time (tR) of (R)-enantiomer | ~8.5 min | Analyte Identification |
| Retention Time (tR) of (S)-enantiomer | ~10.2 min | Analyte Identification |
| Selectivity (α) | > 1.2 | Measures the separation factor between peaks |
| Resolution (Rs) | > 2.0 | Confirms baseline separation |
| Tailing Factor (Tf) | < 1.5 | Ensures peak symmetry and accurate integration |
| Limit of Quantitation (LOQ) | ~0.05% | Defines the lowest concentration of the (S)-enantiomer that can be reliably quantified |
Chapter 3: The High-Speed Alternative: Supercritical Fluid Chromatography (SFC)
In recent years, SFC has gained significant traction as a powerful alternative to HPLC for chiral separations.[17][18] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[4] This approach offers several distinct advantages.
Causality Behind Experimental Choices: The primary advantage of SFC is speed. The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times.[4][19] This makes SFC ideal for high-throughput screening environments. The reduction in the use of organic solvents also aligns with green chemistry principles.[4] A polar organic co-solvent, such as methanol, is added to the CO2 to increase the mobile phase's solvating power for polar analytes like this compound.[18][20]
Detailed Experimental Protocol:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 150 mm)
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (70:30, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure (BPR): 150 bar
-
Column Temperature: 35°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Chapter 4: The Confirmatory Method: Indirect Analysis via Chiral Derivatization
While direct chiral chromatography is preferred, an indirect approach can be invaluable for confirmatory analysis or when direct methods prove challenging.[6][10] This strategy involves reacting the enantiomeric mixture with a pure, single-enantiomer chiral derivatizing reagent (CDR) to form a pair of diastereomers.[21] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral column (like a C18).[21][22]
Causality Behind Experimental Choices: The hydroxyl and secondary amine groups of this compound are excellent targets for derivatization. A reagent like (+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC) is chosen because it reacts readily with both amines and alcohols under mild conditions to form stable diastereomeric carbamates.[23] The resulting derivatives contain a strong chromophore (the fluorenyl group), which significantly enhances UV detection sensitivity.[24] The separation is then performed on a standard reversed-phase C18 column, which is ubiquitous in analytical labs.
Experimental Workflow: Derivatization and Achiral HPLC
Caption: Workflow for indirect enantiomeric analysis via chiral derivatization.
Detailed Experimental Protocol:
-
Derivatization:
-
To 1 mg of the analyte in 1 mL of acetonitrile, add 1.5 equivalents of (+)-FLEC and 2 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Heat the mixture at 60°C for 30 minutes.
-
Quench the reaction with a small amount of an amino alcohol (e.g., ethanolamine) to consume excess FLEC.
-
Dilute the sample to the desired concentration with the mobile phase.
-
-
Achiral HPLC Analysis:
-
Column: Standard C18 (e.g., 5 µm, 4.6 x 150 mm)
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic, e.g., 55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Trustworthiness Considerations: The critical assumption in this method is that the derivatization reaction proceeds to completion and does not induce racemization. The purity of the chiral derivatizing reagent is paramount. Any presence of the opposite CDR enantiomer will lead to the formation of all four possible diastereomers, complicating the chromatogram and leading to inaccurate results.
Chapter 5: Method Comparison and Selection Guide
The choice of analytical method depends on the specific requirements of the task, such as the need for high throughput, the stage of drug development, or the available instrumentation.
Quantitative Performance Comparison
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Indirect Method (Derivatization) |
| Analysis Time | 12-15 minutes | < 5 minutes | 20-30 minutes (plus reaction time) |
| Resolution (Rs) | Excellent (>2.0) | Very Good (>1.8) | Good (>1.5) |
| Solvent Consumption | High (Hexane) | Low (CO2) | Moderate (Acetonitrile) |
| Method Development | Moderate (Screening required) | Moderate (Requires specialized hardware) | Complex (Reaction optimization) |
| Robustness | High | High | Moderate (Dependent on reaction) |
| Sensitivity | Good | Good | Excellent (Due to chromophore) |
| Cost per Sample | Moderate | Low | High (Reagent cost) |
Decision-Making Framework The following decision tree can guide the selection of the most appropriate analytical method.
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A Senior Application Scientist's Comparative Guide to Reproducibility in the Synthesis of (R)-6-(hydroxymethyl)morpholin-3-one
Introduction: The Significance of a Chiral Scaffold in Modern Drug Discovery
(R)-6-(hydroxymethyl)morpholin-3-one (C₅H₉NO₃) is a chiral heterocyclic compound that has garnered significant attention as a privileged building block in medicinal chemistry.[1][2] Its structure, featuring a morpholin-3-one core, provides a unique combination of properties. The morpholine ring is known to improve physicochemical characteristics such as aqueous solubility and blood-brain barrier permeability, making it a valuable scaffold in the development of therapeutics, especially for the central nervous system (CNS).[1][3] The chirality at the C6 position, along with the reactive hydroxymethyl group, offers a stereochemically defined anchor for building molecular complexity, which is critical for specific interactions with biological targets.[1][4]
Given its role as a key intermediate, the ability to synthesize this compound in a reproducible, scalable, and enantiomerically pure manner is paramount. This guide provides an in-depth comparison of the primary synthetic strategies, focusing on the underlying principles, experimental nuances, and factors influencing reproducibility. We will dissect methodologies ranging from chiral pool synthesis to advanced catalytic asymmetric approaches, offering field-proven insights for researchers in organic synthesis and drug development.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this chiral morpholinone can be broadly categorized into two dominant strategies: leveraging a pre-existing chiral center from a natural source (chiral pool synthesis) or inducing chirality through a stereoselective reaction (asymmetric catalysis).
Strategy 1: Chiral Pool Synthesis—An Economical Path from L-Serine
This is arguably the most direct and frequently cited approach, capitalizing on the readily available and inexpensive amino acid, L-serine, as the chiral precursor.[1][4] The fundamental principle is the direct conversion of the stereocenter in L-serine to the C6 position of the morpholin-3-one ring, preserving the (R)-configuration (note the change in Cahn-Ingold-Prelog priority rules).
Causality Behind Experimental Choices:
-
Starting Material: L-serine provides the necessary three-carbon backbone, the amine, the carboxylic acid, and the hydroxymethyl group, all with the correct inherent stereochemistry.
-
Ring Formation: The synthesis typically involves a two-step process: N-alkylation of the serine amine with a two-carbon electrophile (like a haloacetyl halide or equivalent), followed by an intramolecular cyclization (lactamization). The choice of the N-alkylating agent and the base for cyclization is critical for minimizing side reactions and racemization.
-
Reproducibility Factors: The primary challenge in this route is preventing racemization, which can occur under harsh basic or acidic conditions. The purity of the L-serine starting material is crucial, as any D-serine contaminant will lead to the corresponding (S)-enantiomer in the final product. Careful control of temperature and reaction time during the cyclization step is essential for achieving high enantiomeric excess (ee) and chemical yield.
Caption: Workflow for Chiral Pool Synthesis from L-Serine.
Strategy 2: Catalytic Asymmetric Synthesis—Precision and Versatility
-
Titanium-Catalyzed Tandem Reactions: This advanced method involves a sequential hydroamination-transfer hydrogenation process.[1] It enables the direct conversion of specifically designed propargylamine precursors into the target morpholinone. The stereochemistry is established during the hydrogenation step, guided by the chiral catalyst, which stabilizes a chair-like transition state to favor the (R)-configuration.[1] While elegant, this route's reproducibility depends heavily on the catalyst's quality, purity of the substrate, and strict exclusion of air and moisture.
-
Ruthenium-Mediated Enantioselective Reduction: Another sophisticated approach uses chiral ruthenium complexes to perform an asymmetric reduction of a cyclic imine precursor (6-formylmorpholin-3-one imine).[1] The success of this method hinges on the precise interaction between the substrate and the chiral phosphine ligands on the ruthenium catalyst, which directs the hydride transfer to one face of the imine, yielding high enantiomeric excess (>95% ee reported).[1] Reproducibility is tied to the synthesis of the catalyst and the purity of the imine precursor.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-6-(Hydroxymethyl)morpholin-3-one
For laboratory professionals engaged in the fast-paced world of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-6-(Hydroxymethyl)morpholin-3-one (CAS No. 919286-65-0), ensuring the safety of personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.
Understanding the Compound: Hazard Profile of this compound
Based on analogous compounds, this compound should be handled as a substance that is potentially:
-
Irritating to the skin, eyes, and respiratory tract.[3]
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Flammable , with vapors that may form explosive mixtures with air.[4][5]
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Category | Potential Effects & GHS Hazard Statements (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | H315: Causes skin irritation.[3] H314: Causes severe skin burns and eye damage. | Nitrile or neoprene gloves, lab coat, closed-toe shoes. |
| Eye Irritation/Damage | H319: Causes serious eye irritation.[3] | Chemical safety goggles or a face shield.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | Use only in a well-ventilated area or a chemical fume hood.[1] |
| Acute Toxicity | H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. | Standard PPE, including appropriate respiratory protection if aerosols or dusts are generated. |
| Flammability | H226: Flammable liquid and vapor. | Store away from heat, sparks, and open flames. Use non-sparking tools.[4][5][6] |
Disclaimer: This hazard profile is inferred from structurally related molecules. Always consult your institution's Environmental Health and Safety (EHS) office for a formal hazard assessment.
The Disposal Workflow: A Step-by-Step Protocol
The overriding principle for managing laboratory waste is that no activity should begin without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous. The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Characterization and Segregation
Proper disposal begins at the point of generation. Based on its inferred hazard profile, waste containing this compound must be classified as hazardous chemical waste .
-
Do not mix this waste with other waste streams. It should be segregated into a dedicated, properly labeled waste container.
-
Keep solid and liquid waste separate .
-
Avoid mixing with incompatible materials, particularly strong oxidizing agents.[2]
Step 2: Container Selection and Labeling
Selecting the correct container is crucial to prevent leaks and reactions.
-
Container Material : Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Ensure the container has a secure, leak-proof screw cap.
-
Labeling : The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: This compound . Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Flammable," "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.
-
Location : The SAA should be in a secondary containment tray to catch any potential leaks.
-
Storage Conditions : Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition.[5][6] If the waste is flammable, it should be stored in a flammable storage cabinet.
-
Container Management : Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
Step 4: Arranging for Disposal
Once the waste container is full or has been in the SAA for a designated period (typically not exceeding one year), it must be transferred for final disposal.
-
Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. This usually involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Transportation : Do not transport the waste outside of your laboratory. Trained EHS personnel will handle the collection and transport to a central accumulation area.
-
Documentation : Ensure all necessary paperwork is completed as required by your institution and the waste disposal vendor.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Isolate : Secure the area to prevent entry.
-
Ventilate : If safe to do so, increase ventilation in the area.
-
Consult SDS and EHS : Refer to the SDS for similar compounds and contact your institution's EHS for guidance. Do not attempt to clean up a large spill or any spill you are not trained or equipped to handle.
-
Cleanup : For minor spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[3][4] Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their institutions.
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Personal protective equipment for handling (R)-6-(Hydroxymethyl)morpholin-3-one
Executive Summary
This guide provides a comprehensive, step-by-step protocol for the safe handling of (R)-6-(Hydroxymethyl)morpholin-3-one, a specialized chemical compound utilized by researchers and drug development professionals. While a specific Safety Data Sheet (SDS) for this exact stereoisomer is not publicly available, analysis of its core structure—morpholin-3-one—and related derivatives indicates a potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious and systematic approach to personal protection is mandatory.
The cornerstone of this protocol is the consistent application of the Hierarchy of Controls , which prioritizes engineering and administrative controls as the primary means of protection, with Personal Protective Equipment (PPE) serving as the critical final barrier. Adherence to these guidelines is essential for ensuring operator safety, maintaining experimental integrity, and fostering a culture of safety within the laboratory.
Hazard Assessment and the Hierarchy of Controls
Before any handling procedure, a thorough hazard assessment is required.[4][5][6] Based on data from structurally similar morpholine compounds, researchers must assume that this compound presents the hazards outlined in the table below.[2][7]
Table 1: Inferred Hazard Profile
| Hazard Category | Potential Effect | GHS Pictogram (Anticipated) | Recommended Precaution |
| Skin Contact | Causes skin irritation. May cause an allergic skin reaction.[2][3] | Avoid all direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[2] | |
| Eye Contact | Causes serious eye irritation/damage.[1][2] | Wear safety goggles or a face shield.[4] | |
| Inhalation | May cause respiratory irritation if handled as a fine powder.[1][2] | Handle in a chemical fume hood to minimize dust generation.[8][9] | |
| Ingestion | Harmful if swallowed.[2] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] |
The Hierarchy of Controls
Effective safety management extends beyond simply wearing PPE. The Occupational Safety and Health Administration (OSHA) mandates a structured approach to hazard mitigation, known as the Hierarchy of Controls.[5][10] PPE is considered the last line of defense, employed after other, more effective controls have been implemented.
Core Personal Protective Equipment (PPE) Requirements
Based on the hazard assessment, the following PPE is mandatory for all personnel handling this compound. Employers are required to provide this equipment at no cost to the employee.[5][6]
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specific Equipment | Standard / Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields. A face shield should be worn over goggles if there is a significant splash risk.[4][6] | ANSI Z87.1 (US)[4] / EN166 (EU)[1] | Protects against splashes and airborne particles, preventing serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[1][11] Inspect for damage before each use. | ASTM D6978 (Chemotherapy Glove Standard) or equivalent.[1] | Prevents skin irritation and potential absorption. Double-gloving may be necessary for extended operations.[4] |
| Body Protection | A laboratory coat (preferably fire-resistant) and closed-toed footwear are the minimum requirements.[4][6] | Select based on workplace hazard assessment. | Protects skin and personal clothing from accidental spills and contamination.[6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[1][11] | Required only when dust or aerosols may be generated outside of a certified chemical fume hood.[1][5] | Mitigates the risk of inhaling fine particles, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This workflow ensures safety at every stage of the handling process, from preparation to disposal.
Step 1: Pre-Operation & PPE Donning
-
Verify Engineering Controls : Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble Materials : Gather all necessary equipment, including the chemical container, spatulas, weigh boats, and a designated, labeled hazardous waste container.[12][13]
-
Don PPE : Put on protective equipment in the following order:
-
Lab Coat
-
Safety Goggles
-
Respirator (if required by your hazard assessment)
-
Gloves (don the first pair if double-gloving)
-
Step 2: Active Handling (Inside Fume Hood)
-
Transfer Chemical : Handle the solid compound carefully to avoid generating dust.[1][9] Use tools like spatulas to transfer the material.
-
Container Management : Keep the primary chemical container tightly closed when not in use.[1][2]
-
Minimize Exposure : Conduct all manipulations at least 6 inches inside the fume hood sash.
Step 3: Decontamination & PPE Doffing
-
Clean Work Area : Decontaminate the work surface within the fume hood using an appropriate solvent (e.g., 70% ethanol or as specified by your institution's EHS).
-
Doff PPE : Remove PPE in a manner that prevents self-contamination. The general sequence is:
-
Gloves (outer pair if double-gloving)
-
Face Shield/Goggles
-
Lab Coat
-
Respirator
-
Inner Gloves
-
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Spill and Disposal Plan
Emergency Spill Response
All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and chemical spill kits.[8][12]
-
Alert Personnel : Immediately notify others in the vicinity.[14]
-
Assess the Spill :
-
Minor Spill (<100 mL/10g, contained in fume hood) : If you are trained and it is safe to do so, manage the spill internally.[15]
-
Major Spill (>100 mL/10g, outside containment, or poses immediate risk) : Evacuate the area, close the doors, and contact your institution's emergency response team.[15][16]
-
-
Cleanup (Minor Spill) :
-
Don appropriate PPE, including respiratory protection.[1]
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[16][17]
-
Working from the outside in, carefully sweep the absorbed material into a designated hazardous waste container.[14][18] Avoid creating dust.
-
Decontaminate the area thoroughly.
-
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[1][8]
-
Waste Collection : Collect all contaminated materials—including empty containers, used gloves, absorbent pads, and weigh boats—in a designated, properly labeled hazardous waste container.[1][18]
-
Container Management : Keep the waste container tightly closed and store it in a designated, secure area away from incompatible materials.[1][19]
-
Final Disposal : Arrange for disposal through your institution's licensed hazardous waste management program.[1][8] Do not dispose of this chemical down the drain.[9]
References
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- Lab Manager Magazine. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30).
- PMC - NIH. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025-07-17).
- OSHA Lab Safety Equipment: Requirements & Compliance Guide.
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- ChemicalBook. morpholin-3-one - Safety Data Sheet. (2025-07-26).
- Fisher Scientific. SAFETY DATA SHEET - Morpholin-3-one. (2016-02-04).
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.
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- Guide for Chemical Spill Response.
- UQ Policy and Procedure Library. Chemical Spill and Response Guideline.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-08).
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- Princeton EHS. Chemical Spill Procedures.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
